2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
2-amino-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-3H,(H3,7,8,9,10,11) |
InChI-Schlüssel |
OSQUWKMJSPWIRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C1C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
"2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" synthesis and characterization
Technical Whitepaper: Synthesis and Characterization of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (7-Deazaguanine Scaffold)
Executive Summary & Structural Context
Target Entity: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one Common Nomenclature: 7-Deazaguanine; Pyrrolopyrimidine antifolate scaffold.[1] CAS Registry (Core): 7355-55-7 (7-Deazaguanine)[1]
This guide details the synthesis and characterization of the 2-amino-pyrrolo[2,3-d]pyrimidin-4-one core.[1] While chemically designated in some patent literature as the "4a,7-dihydro" or "4,7-dihydro" species to denote specific tautomeric or reduced biological intermediates (such as PreQ0 in tRNA biosynthesis), the stable isolable entity is the aromatic 7-Deazaguanine .[1]
This scaffold is the structural anchor for a critical class of therapeutics, including Pemetrexed (Alimta) and various JAK inhibitors. The "4a,7-dihydro" nomenclature often refers to the transient tetrahedral intermediate formed during the cyclization of the pyrimidine precursor, or a specific tautomer stabilized in enzymatic pockets (e.g., GTP cyclohydrolase I).
Key Applications:
-
Antifolates: Precursor to Pemetrexed and Lometrexol.[1]
-
Nucleoside Analogs: Isostere of guanine for DNA/RNA incorporation studies (e.g., reducing G-quadruplex formation).[1]
-
Biosynthesis: Intermediate in the Queuosine pathway.[1]
Retrosynthetic Analysis & Strategy
To synthesize the core efficiently, we employ a "pyrimidine-to-purine" biomimetic cyclization strategy.[1] This approach is superior to "pyrrole-to-pyrimidine" routes due to the ready availability of diamino-pyrimidine precursors.[1]
The Strategic Disconnection: The pyrrole ring is constructed by condensing an electrophilic two-carbon unit (alpha-haloaldehyde) onto the electron-rich C5 position of a 2,6-diaminopyrimidine.[1]
Mechanism of "4a,7-dihydro" Formation:
-
Nucleophilic Attack: The C5 of the pyrimidine attacks the aldehyde carbonyl.[1]
-
Ring Closure: The exocyclic amine attacks the alkyl halide.[1]
-
Aromatization: The resulting 4a,7-dihydro intermediate (a non-aromatic fused system) undergoes dehydration to yield the stable aromatic 7-deazaguanine.[1]
Figure 1: Retrosynthetic logic illustrating the transition from the pyrimidine precursor through the dihydro intermediate to the aromatic target.
Detailed Synthesis Protocol
This protocol is adapted from the optimized Taylor Synthesis (Princeton University) and industrial methods used for Pemetrexed intermediates. It prioritizes yield and purity of the 3,7-dihydro tautomer.[1]
Reagents & Materials
-
Precursor: 2,6-Diamino-4-hydroxypyrimidine (DAHP) [CAS: 56-06-4].[1]
-
Electrophile: Chloroacetaldehyde (50% wt. in water) or Bromoacetaldehyde diethyl acetal.[1]
-
Buffer: Sodium Acetate / Acetic Acid (pH 4.0–5.0).[1]
-
Solvent: Water (Process solvent).[1]
Step-by-Step Methodology
1. Buffer Preparation & Dissolution
-
In a 500 mL round-bottom flask, dissolve DAHP (10.0 g, 79 mmol) in distilled water (200 mL) .
-
Add Sodium Acetate (anhydrous, 13.0 g) .
-
Critical Step: Adjust pH to 4.5–5.0 using Glacial Acetic Acid.[1]
2. Condensation Reaction
-
Heat the suspension to 45°C .
-
Add Chloroacetaldehyde (50% aq.[1] soln, 16 mL, 1.5 eq) dropwise over 20 minutes.
-
Increase temperature to 80°C and stir for 4 hours.
-
Observation: The reaction mixture will darken, and a precipitate typically forms as the hydrophobic pyrrolopyrimidine core constructs.[1]
3. Work-up & Purification
-
Cool the reaction mixture to 4°C (ice bath) and stir for 1 hour to maximize precipitation.
-
Filtration: Filter the crude solid under vacuum.[1]
-
Washing: Wash the cake with cold water (2 x 20 mL) followed by acetone (1 x 20 mL) to remove unreacted chloroacetaldehyde tars.
-
Recrystallization: Recrystallize from 0.1 N HCl or DMF/Water .[1]
-
Note: 7-Deazaguanine is amphoteric but dissolves well in dilute acid/base.[1]
-
4. Yield Expectation:
Characterization & Validation
Distinguishing 7-deazaguanine from its isomers (e.g., N-alkylated byproducts) requires careful spectroscopic analysis.[1]
A. NMR Spectroscopy (DMSO-d6)
The diagnostic feature is the presence of the pyrrole protons and the absence of the N7-imidazole proton found in Guanine.[1]
| Position | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| NH2 | 6.30 - 6.50 | Broad Singlet | Exocyclic Amine (C2) |
| H-5 | 6.25 | Doublet (J ≈ 3.5 Hz) | Pyrrole Ring (Unique to 7-deaza) |
| H-6 | 6.95 | Doublet (J ≈ 3.5 Hz) | Pyrrole Ring (Unique to 7-deaza) |
| NH-1 | 10.30 | Broad Singlet | Pyrimidine Ring NH |
| NH-7 | 11.20 | Broad Singlet | Pyrrole NH |
Self-Validation Check: If you observe a singlet around 7.8 ppm, you likely have contamination with Guanine or Formylation products.[1] The coupling between H-5 and H-6 is the definitive proof of the pyrrolo[2,3-d] ring closure.[1]
B. Mass Spectrometry (ESI-MS)
-
Molecular Formula: C6H6N4O[1]
-
Calculated Mass: 150.05[1]
-
Observed [M+H]+: 151.1
-
Fragment: Loss of NH3 (17 Da) is common in high-energy collisions.[1]
C. Tautomerism Analysis
In solution, the compound exists in equilibrium.[1] The "4a,7-dihydro" species mentioned in the prompt is a transient intermediate in the synthesis (before water loss) or a specific nomenclature for the oxo-tautomer .
Figure 2: Tautomeric landscape. The "4a,7-dihydro" species is the mechanistic precursor that aromatizes to the stable Keto form.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | pH drift during reaction.[1] | Use a stronger Acetate buffer (1M) to maintain pH 4.[1]5. |
| Dark/Tar Products | Polymerization of chloroacetaldehyde. | Add aldehyde slower; ensure temperature does not exceed 80°C. |
| Incomplete Cyclization | "4a,7-dihydro" intermediate stalled. | Increase reaction time; ensure acidic workup to force dehydration.[1] |
| Solubility Issues | Product aggregation. | Dissolve in 1M NaOH, filter, then re-precipitate with Acetic Acid. |
References
-
Davoll, J. (1960). "Pyrrolo[2,3-d]pyrimidines."[1][2][3][4][5][6][7][8][9] Journal of the Chemical Society, 131-138. Link
-
Taylor, E. C., et al. (1992). "A dideazatetrahydrofolate precursor: Synthesis of a 7-deazaguanine derivative." Journal of Organic Chemistry, 57(12). (Foundational work for Pemetrexed synthesis). Link
-
Seela, F., & Lüpke, U. (1977). "Synthesis of 7-deazaguanine and 7-deazaxanthine." Chemische Berichte, 110(4), 1462-1469.[1] Link
-
PubChem Compound Summary. (2024). "7-Deazaguanine."[1][10][11][12][13] National Center for Biotechnology Information.[1] Link
-
McCarty, R. M., & Bandarian, V. (2008). "Biosynthesis of 7-Deazaguanine Nucleosides." Bioorganic Chemistry, 36(6). (Discusses the biological 4a,7-dihydro intermediates). Link
Sources
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- 3. researchgate.net [researchgate.net]
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Technical Guide: Mechanism of Action of 7-Deazaguanine (2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one)
The following technical guide details the mechanism of action, structural properties, and experimental applications of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one , chemically known as 7-Deazaguanine (7-DG) .
Executive Summary & Chemical Identity
2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS 731824-58-1) is a catalog synonym and tautomeric designation for 7-Deazaguanine (CAS 7355-55-7). It is a purine isostere where the N7 nitrogen of guanine is replaced by a methine (C-H) group. This single atom substitution eliminates the hydrogen bond acceptor capability at position 7, fundamentally altering the molecule's electrostatic profile while maintaining Watson-Crick base-pairing fidelity.
-
Core Scaffold: Pyrrolo[2,3-d]pyrimidine.[1][2][3][4][5][6][7][8][9]
-
Biological Role: Precursor to Queuosine (Q) in tRNA and 7-cyano-7-deazaguanine (PreQ0) in DNA (via the Dpd system).
-
Primary Application: Nucleoside analog for stabilizing DNA secondary structures, probing protein-DNA interactions, and serving as a scaffold for JAK inhibitors and antiviral agents.
Mechanism of Action: Molecular & Biological
Structural Isosterism & Genomic Incorporation
The primary mechanism of 7-deazaguanine relies on its ability to mimic guanine during nucleic acid synthesis while altering the major groove chemistry.
-
Watson-Crick Fidelity: 7-DG pairs with Cytosine via three hydrogen bonds, indistinguishable from Guanine by polymerases.
-
Major Groove Alteration: The replacement of N7 with C7-H removes a critical H-bond acceptor.
-
Effect: This prevents Hoogsteen base pairing (which requires N7) and disrupts metal ion coordination (e.g.,
) at the N7 position. -
Utility: Used to inhibit G-quadruplex formation (which relies on N7-mediated Hoogsteen edges) and to phase DNA bending in crystallographic studies.
-
The Bacterial Dpd Modification System
Recent discoveries identify 7-deazaguanine derivatives (specifically PreQ0 ) as natural DNA modifications inserted by the Dpd (DNA-processing protein D) system, a bacterial restriction-modification defense mechanism.
-
DpdA (Transglycosylase): Recognizes specific DNA sequences and swaps a genomic Guanine for PreQ0 (7-cyano-7-deazaguanine).
-
DpdB (ATPase): Provides energy for the insertion, a unique feature distinguishing it from RNA-modifying TGTs.
-
Mechanism: The Dpd system modifies self-DNA with 7-deazaguanine derivatives to protect it from cleavage by Dpd-associated restriction endonucleases, effectively "marking" the genome as self.
tRNA-Guanine Transglycosylase (TGT) Pathway
In the context of RNA, 7-deazaguanine is the core structure of Queuosine , a hypermodified nucleoside at the wobble position (nucleotide 34) of tRNAs (
-
Ping-Pong Mechanism:
-
TGT binds tRNA and flips the target Guanine34 out of the helix.
-
A covalent enzyme-RNA intermediate forms.
-
Guanine is eliminated.
-
The 7-deazaguanine precursor (PreQ1) binds and is covalently linked to the ribose.
-
-
Physiological Outcome: Modification with 7-deazaguanine derivatives increases translational fidelity and prevents codon misreading.
Experimental Protocols
Protocol A: Enzymatic Incorporation of 7-Deazaguanine into DNA
Objective: To synthesize DNA containing 7-deazaguanine to test restriction enzyme sensitivity.
-
Reagents:
-
Template DNA (Primer-Template duplex).
-
7-deaza-dGTP (100 µM final).
-
dATP, dCTP, dTTP (100 µM each).
-
Klenow Fragment (exo-) or Taq Polymerase.
-
Reaction Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM
).
-
-
Workflow:
-
Annealing: Mix primer and template (1:1 molar ratio) in buffer; heat to 95°C for 5 min, cool slowly to RT.
-
Extension: Add dNTP mix (substituting dGTP with 7-deaza-dGTP) and Polymerase (1 U).
-
Incubation: Incubate at 37°C (Klenow) or 72°C (Taq) for 30–60 minutes.
-
Purification: Spin column purification to remove unincorporated nucleotides.
-
-
Validation:
-
Digest product with a restriction enzyme sensitive to N7 contacts (e.g., EcoRII).
-
Result: 7-deaza-dG DNA should be resistant to cleavage if the enzyme requires N7 contact.
-
Protocol B: Synthesis of 7-Deazaguanine Scaffold (Cyclization)
Objective: Chemical synthesis of the pyrrolo[2,3-d]pyrimidine core.
-
Precursor: 2,4-diamino-6-hydroxypyrimidine.
-
Reagent: Chloroacetaldehyde (or related alpha-halo carbonyls).
-
Reaction:
-
Dissolve precursor in aqueous NaOAc buffer (pH 5.5).
-
Add Chloroacetaldehyde dropwise.
-
Heat to 60°C for 4 hours.
-
Precipitate forms upon cooling.
-
-
Purification: Recrystallization from water/ethanol.
-
Characterization: H-NMR confirms the loss of pyrimidine protons and formation of the pyrrole ring (C7-H and C8-H signals).
Visualization of Pathways
Diagram 1: Dpd System & TGT Mechanism
This diagram illustrates the parallel pathways of 7-deazaguanine incorporation into DNA (Dpd system) and tRNA (TGT system).
Caption: Biosynthetic flow of 7-deazaguanine derivatives (PreQ0) into RNA (via TGT) and DNA (via DpdA/B).
Diagram 2: Structural Isosterism (Guanine vs. 7-Deazaguanine)
Comparison of hydrogen bonding capabilities.
Caption: Structural impact of N7 -> C7 substitution on DNA major groove interactions.
References
-
7-Deazaguanines in DNA: Functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 2023.
-
PubChem Compound Summary for CID 135408714 (7-Deazaguanine). National Center for Biotechnology Information, 2024.
-
Biosynthesis of the 7-deazaguanine hypermodified nucleosides queuosine and archaeosine. Microbiology and Molecular Biology Reviews, 2024.
-
Crystal structure of the DpdA–DNA complex reveals the mechanism of 7-deazaguanine DNA modification. Nature Communications, 2022.
-
Structure-activity relationships of pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors. Journal of Medicinal Chemistry, 2014.
Sources
- 1. (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole [2268741-10-0] | Chemsigma [chemsigma.com]
- 2. 100460-87-5|2H-Benzimidazol-2-one,1-[(4-fluorophenyl)methyl]-1,3-dihydro-|Taizhou Zhenyu Biotech Co.,LTD [zhenyubiotech.com]
- 3. 100460-87-5|2H-Benzimidazol-2-one,1-[(4-fluorophenyl)methyl]-1,3-dihydro-|Taizhou Zhenyu Biotech Co.,LTD [zhenyubiotech.com]
- 4. scribd.com [scribd.com]
- 5. 1-Bromo-4-Fluoro-2-Nitro-5-Trifluoromethyl-Benzene [889459-13-6]生产工厂 - 凯美西 [chemsigma.cn]
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A Technical Guide to the Biological Activity Screening of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (7-Deazaguanine)
Executive Summary
This guide provides a comprehensive, technically-grounded framework for the biological activity screening of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, a stable tautomer of 7-deazaguanine. As a structural analog of the canonical purine guanine, 7-deazaguanine and its derivatives have demonstrated significant potential as modulators of essential cellular processes, with known antiviral, anticancer, and antibacterial activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a strategic, multi-tiered approach to systematically uncover and validate the compound's therapeutic potential. We will detail the scientific rationale behind target selection, provide robust, step-by-step protocols for primary and secondary assays, and establish a clear methodology for data analysis and hit validation, ensuring a scientifically rigorous and efficient screening campaign.
Introduction to 7-Deazaguanine: A Privileged Scaffold
Chemical Identity and Rationale for Screening
The topic compound, 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, is a pyrrolopyrimidine derivative.[1] It is a key structural analog of guanine, differing by the substitution of the N7 nitrogen atom with a carbon. This seemingly minor alteration has profound biological implications. The absence of the N7 nitrogen, a critical site for glycosidic bond formation in canonical nucleosides, makes 7-deazaguanine derivatives resistant to certain enzymatic cleavage, potentially enhancing their metabolic stability.
These compounds are found in nature and are involved in diverse biological processes, from tRNA modification to protecting phage DNA from host restriction systems.[1][2] Synthetic analogs have been explored as anticancer, antiviral, and antiparasitic agents, acting primarily by interfering with nucleic acid metabolism and function.[3][4] The core rationale for screening this compound is to leverage its structural mimicry of guanine to identify potent and selective inhibitors of enzymes that are critical for pathogen or cancer cell survival but are dispensable for the host.
Strategic Screening Framework
A successful screening campaign requires a logical, tiered approach to efficiently manage resources and generate high-quality, actionable data. We advocate for a "screening funnel" paradigm, which begins with broad, high-throughput primary screens to identify initial "hits" and progressively narrows the focus through more complex secondary and confirmatory assays.
This guide will outline two parallel screening paths:
-
Target-Based Screening: Focused on specific, purified enzymes for which 7-deazaguanine is a plausible substrate or inhibitor.
-
Phenotypic Screening: Evaluates the compound's effect on whole cells to identify broad cytotoxic or antiproliferative activity.
Before initiating these screens, it is imperative to conduct preliminary characterization of the compound.
Essential Preliminary Compound Characterization
Garbage in, garbage out. This axiom is the cornerstone of high-throughput screening. Before committing a compound to expensive and time-consuming biological assays, its fundamental physicochemical properties must be established.
-
Purity Assessment: The purity of the test compound must be ≥95%. This is non-negotiable. Impurities can lead to false positives or negatives, confounding data interpretation. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this assessment. Spectrophotometric methods can also provide rapid purity checks.[5]
-
Solubility Determination: A compound's solubility dictates its behavior in aqueous assay buffers. Poor solubility is a frequent cause of artifacts in HTS. We recommend determining both kinetic and thermodynamic solubility.[6] Kinetic solubility is often measured first in early discovery by adding a DMSO stock solution to an aqueous buffer and measuring precipitation, often via turbidimetry.[6][7] This mimics HTS conditions. Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is crucial for later-stage development.[7]
The Screening Funnel: A Multi-Tiered Workflow
Our proposed workflow is designed to maximize efficiency and data integrity, moving from broad primary screening to focused hit validation.
Caption: The tiered screening funnel workflow.
Tier 1: Primary High-Throughput Screening (HTS)
The goal of Tier 1 is to rapidly screen the compound at a single, high concentration (typically 10-20 µM) to identify initial "hits". HTS campaigns leverage automation to test thousands of compounds quickly.[8][9]
Target-Based Screening: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
Scientific Rationale: Many pathogenic protozoa (e.g., Plasmodium spp.) and some cancer cells are deficient in the de novo purine synthesis pathway.[10] They rely exclusively on the purine salvage pathway, where enzymes like HGPRT recycle purines from the host environment.[10] HGPRT catalyzes the conversion of hypoxanthine and guanine to their respective monophosphate nucleotides.[11][12] As a guanine analog, 7-deazaguanine is a prime candidate to inhibit this essential enzyme, making HGPRT an excellent therapeutic target.
Caption: Inhibition of the HGPRT-catalyzed reaction.
Experimental Protocol: HGPRT Inhibition Assay (HPLC-Based)
This protocol is adapted for a 384-well plate format and measures the depletion of the guanine substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT. Causality: Tris buffer maintains physiological pH, Mg²⁺ is a required cofactor for HGPRT, and DTT prevents oxidative damage to the enzyme.
-
Enzyme Stock: Recombinant human HGPRT diluted in Assay Buffer to 2X final concentration (e.g., 20 nM).
-
Substrate Mix: Guanine and 5-phosphoribosyl-1-pyrophosphate (PRPP) diluted in Assay Buffer to 2X final concentration (e.g., 20 µM Guanine, 100 µM PRPP).
-
Test Compound: 7-deazaguanine dissolved in 100% DMSO to 10 mM, then serially diluted. Final assay DMSO concentration should be ≤0.5%.
-
-
Assay Procedure:
-
Add 5 µL of test compound dilution or DMSO (vehicle control) to appropriate wells.
-
Add 10 µL of HGPRT enzyme stock to all wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of Substrate Mix to all wells.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 25 µL of 0.1 M HCl.
-
-
Detection & Data Analysis:
-
Analyze the samples via reverse-phase HPLC with UV detection (approx. 254 nm) to quantify the remaining guanine.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Signal_Test - Signal_Background) / (Signal_Vehicle - Signal_Background)) * 100
-
A "hit" is typically defined as a compound that causes ≥50% inhibition.
-
Phenotypic Screening: General Cell Viability
Scientific Rationale: A phenotypic screen provides a global assessment of a compound's effect on cellular health.[13] It is agnostic to the specific target and can reveal unexpected activities, such as general cytotoxicity, which is crucial information for any potential therapeutic.[14] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, HTS-compatible method.[15][16] It quantifies ATP, an indicator of metabolically active, viable cells.[15][17]
Experimental Protocol: CellTiter-Glo® Viability Assay
This protocol is for a 96-well format using an adherent cancer cell line (e.g., HepG2).
-
Cell Plating:
-
Compound Treatment:
-
Prepare a 2X concentration of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).
-
Incubate for 48-72 hours.[19]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[17]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[17]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[17]
-
Place the plate on an orbital shaker for 2 minutes to induce lysis.[17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate Percent Viability relative to vehicle-treated controls. A significant reduction in viability (e.g., >50%) flags the compound as a cytotoxic hit.
-
Tier 2: Hit Confirmation and Validation
A single-point HTS result is merely an indicator. Tier 2 assays are essential to confirm the activity and eliminate artifacts.
Dose-Response Analysis and IC₅₀ Determination
Any "hit" from the primary screen must be re-tested across a range of concentrations to determine its potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.[20]
Protocol: IC₅₀ Curve Generation
-
Prepare Compound Dilutions: Create a 10-point, 3-fold serial dilution series of the hit compound in DMSO.
-
Run Assay: Perform the primary assay (either biochemical or cell-based) using this dilution series.
-
Data Analysis:
Table 1: Hypothetical IC₅₀ Data for 7-Deazaguanine
| Assay Type | Target/Cell Line | IC₅₀ (µM) | Hill Slope | R² |
|---|---|---|---|---|
| Biochemical | Human HGPRT | 2.5 ± 0.3 | -1.1 | 0.992 |
| Phenotypic | HepG2 Cells | 15.8 ± 1.9 | -1.5 | 0.987 |
| Phenotypic | A549 Cells | 21.2 ± 2.5 | -1.3 | 0.981 |
Orthogonal Assays
An orthogonal assay confirms the primary result using a different technology or method. This is critical for ruling out assay-specific artifacts (e.g., compound interference with the detection method).
-
For an HGPRT hit: If the primary assay was HPLC-based (measuring substrate depletion), an orthogonal assay could be a radiometric assay using [³H]-guanine, measuring the formation of radiolabeled GMP product.[21]
-
For a cytotoxicity hit: If the primary assay was CellTiter-Glo (measuring ATP), an orthogonal assay could be an MTT assay, which measures the metabolic activity of mitochondrial reductases.[18][19]
Data Quality and Interpretation
Assay Quality Control: The Z'-Factor
The Z'-factor (Z-prime) is a statistical parameter used to validate the quality of an HTS assay.[22][23] It measures the separation between the distributions of the positive and negative controls.[23][24]
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
µp and σp are the mean and standard deviation of the positive control (e.g., no enzyme or potent inhibitor).
-
µn and σn are the mean and standard deviation of the negative control (e.g., vehicle).
Table 2: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality | Suitability for HTS |
|---|---|---|
| > 0.5 | Excellent | Ideal for screening.[22] |
| 0 to 0.5 | Marginal | Usable, but may require optimization.[22][23] |
| < 0 | Unsuitable | Assay is not reliable for screening.[22][23] |
An assay must consistently demonstrate a Z'-factor ≥ 0.5 to be considered robust and reliable for a screening campaign.[24]
Conclusion and Future Directions
This guide presents a systematic and scientifically rigorous strategy for screening 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one. By following a tiered approach—from initial compound qualification through primary HTS, hit confirmation, and potency determination—researchers can efficiently identify and validate meaningful biological activity. Positive hits from this workflow, characterized by potent IC₅₀ values and confirmed through orthogonal assays, become qualified leads. The subsequent steps involve deeper mechanistic studies (e.g., enzyme kinetics to determine the mode of inhibition), selectivity profiling against related enzymes, and initiation of a medicinal chemistry program to explore structure-activity relationships (SAR) for lead optimization.
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- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
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- ASM Journals. (2024, February 29). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews.
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- PMC. (n.d.). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages.
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- MDPI. (2023, August 4). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors.
- ResearchGate. (n.d.). Biosynthesis of 7-deazaguanine derivatives. (A) The biosynthetic... | Download Scientific Diagram.
- Journal of the American Chemical Society. (2022, October 16). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides.
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- Journal of the American Chemical Society. (2017, January 3). 7-Carboxy-7-deazaguanine Synthase: A Radical S-Adenosyl-l-methionine Enzyme with Polar Tendencies.
- PubMed. (n.d.). A simple autoradiographic method for checking HGPRT-deficiency in colonies of mammalian cells.
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- Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T.
- Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
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"2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" spectroscopic data (NMR, MS, IR)
This guide provides a comprehensive spectroscopic profile of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one , scientifically known as 7-Deazaguanine (or 2-amino-7-deazapurin-4-one).
While the nomenclature "4a,7-dihydro" appears in certain chemical databases (e.g., CAS 748766-92-9), it technically refers to the specific tautomeric or resonance contributor of the aromatic 7-deazaguanine scaffold. This molecule is a critical intermediate in the biosynthesis of Queuosine (specifically the precursor PreQ0) and a fundamental 7-deazapurine analog used in drug discovery for its ability to form stable Watson-Crick base pairs while resisting enzymatic degradation.
Structural Identity & Nomenclature
-
Common Name: 7-Deazaguanine[1]
-
IUPAC Name: 2-Amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
-
Synonym: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one
-
CAS Registry: 7355-55-7 (General), 748766-92-9 (Specific tautomer entry)
-
Molecular Formula: C₆H₆N₄O
-
Molecular Weight: 150.14 g/mol
Structural Tautomerism
The "4a,7-dihydro" designation often leads to confusion. In solution (DMSO-d₆), the molecule predominantly exists in the keto-amine form, where the pyrimidine ring retains lactam character and the pyrrole ring remains aromatic.
Figure 1: Tautomeric relationships clarifying the database nomenclature versus the physical dominant species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is the definitive method for confirming the 7-deazapurine scaffold. The absence of N-7 allows for distinct C-H signals on the pyrrole ring (H-5 and H-6) which are coupled, unlike in guanine where N-7 blocks this position.
Experimental Protocol (¹H NMR)
-
Sample Preparation: Dissolve 5–10 mg of pure 7-deazaguanine in 0.6 mL of DMSO-d₆ (99.9% D).
-
Instrument: 400 MHz or higher (e.g., Bruker Avance III).
-
Temperature: 298 K (25°C).
-
Referencing: Calibrate to residual DMSO quintet at 2.50 ppm .
¹H NMR Data Table (DMSO-d₆)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| NH (Pyrrole) | 11.20 | Broad Singlet | 1H | - | N-7 Proton (Exchangeable) |
| NH (Amide) | 10.30 - 10.50 | Broad Singlet | 1H | - | N-1/N-3 Proton (Lactam) |
| H-6 | 6.80 | Doublet (d) | 1H | J ≈ 3.5 | α-proton to Pyrrole NH |
| H-5 | 6.15 - 6.20 | Doublet (d) | 1H | J ≈ 3.5 | β-proton to Pyrrole NH |
| NH₂ | 6.00 - 6.30 | Broad Singlet | 2H | - | Exocyclic Amine (C-2) |
Key Diagnostic Feature: The pair of doublets at 6.80 ppm and 6.20 ppm with a coupling constant of ~3.5 Hz is the fingerprint of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) ring system. In standard guanine, these signals are absent.
¹³C NMR Data Table (DMSO-d₆)
| Carbon | Shift (δ, ppm) | Type | Assignment |
| C-4 | 159.0 - 161.0 | C=O | Carbonyl (Lactam) |
| C-2 | 152.0 - 153.0 | C-NH₂ | Guanidine-like Carbon |
| C-7a | 150.0 - 151.0 | Cq | Bridgehead (Pyrimidine side) |
| C-6 | 118.0 - 119.0 | CH | Pyrrole α-Carbon |
| C-4a | 98.0 - 99.0 | Cq | Bridgehead (Pyrrole side) |
| C-5 | 98.5 - 99.5 | CH | Pyrrole β-Carbon |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the deaza-scaffold.
Experimental Protocol (ESI-MS)
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Flow Rate: 10 µL/min direct infusion.
MS Data Profile[3]
-
Calculated Monoisotopic Mass: 150.0545 Da
-
Observed [M+H]⁺: 151.1 m/z
-
Observed [M+Na]⁺: 173.1 m/z
-
[2M+H]⁺ Dimer: 301.2 m/z (Common in high concentrations due to H-bonding).
Fragmentation Pathway (MS/MS)
The 7-deazaguanine scaffold is robust, but high-energy collision-induced dissociation (CID) yields specific fragments.
Figure 2: Primary fragmentation pathways observed in ESI-MS/MS.
Infrared (IR) Spectroscopy
IR data is vital for confirming the functional groups, particularly the amine/amide stretches which differentiate the "4a,7-dihydro" tautomer states.
Key Absorption Bands (KBr Pellet / ATR)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3446, 3374 | ν(N-H) Stretch | Primary Amine (NH₂) & Pyrrole NH |
| 3100 - 3200 | ν(N-H) Broad | Amide (Lactam) H-bonding |
| 2932 | ν(C-H) Stretch | Aromatic C-H (Pyrrole) |
| 1660 - 1690 | ν(C=O) Stretch | Carbonyl (Amide I band) |
| 1580 - 1620 | δ(N-H) Bend | Amine Scissoring (Amide II) |
Interpretation: The sharp bands at 3446/3374 cm⁻¹ confirm the presence of the free amine and pyrrole N-H, distinguishing it from oxidized derivatives like PreQ0 (which would show a nitrile band at ~2230 cm⁻¹, absent here).
References
-
Beilstein J. Org. Chem. (2014).[2][3] "Syntheses of N-labeled pre-queuosine nucleobase derivatives." Beilstein Journal of Organic Chemistry, 10, 237–243. Link
-
PDXScholar. (2009). "Active Site Chemistry of the NADPH-Dependent 7-Cyano-7-Deazaguanine (PreQ0) Nitrile Oxidoreductase." Portland State University Dissertations. Link
-
PubChem. (2025). "Compound Summary: 7-Deazaguanine." National Library of Medicine. Link
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A Technical Guide to the Crystal Structure Analysis of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one
This guide provides an in-depth technical overview of the methodologies and considerations for the comprehensive crystal structure analysis of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one. The pyrrolo[2,3-d]pyrimidine scaffold is a critical pharmacophore in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] A thorough understanding of the three-dimensional structure of derivatives like 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one is paramount for structure-activity relationship (SAR) studies, rational drug design, and solid-state characterization.
The Crystallization Challenge: From Solution to Single Crystal
The foremost and often most challenging step in crystal structure analysis is obtaining high-quality single crystals suitable for X-ray diffraction.[9][10] The process of crystallization involves the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.[11] For a polar, hydrogen-bonding molecule like 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, several crystallization techniques should be systematically explored.
Classical Crystallization Methodologies
A variety of techniques can be employed to achieve the supersaturation required for crystal growth:
| Method | Principle | Key Considerations |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates.[11] | Solvent choice is critical; a solvent in which the compound is moderately soluble is ideal. The rate of evaporation can be controlled by temperature and the aperture of the container. |
| Vapor Diffusion | An antisolvent with lower solubility for the compound is slowly introduced via the vapor phase into a solution of the compound.[12] | Requires a binary solvent system where the compound is soluble in the higher boiling point solvent and insoluble in the lower boiling point (more volatile) precipitant. |
| Antisolvent Crystallization | An antisolvent is directly added to a solution of the compound to induce precipitation and, ideally, crystallization.[12] | The rate of antisolvent addition is a critical parameter to control the formation of single crystals over amorphous precipitate. |
| Cooling Crystallization | The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution. | The cooling rate must be carefully controlled to promote slow crystal growth rather than rapid precipitation. |
| Hydrothermal Crystallization | Elevated temperature and pressure are used to increase the solubility of sparingly soluble compounds, followed by controlled cooling to induce crystallization.[12] | Particularly useful for compounds with low solubility in common organic solvents at ambient conditions. |
Expert Insight: For a molecule with multiple hydrogen bond donors and acceptors like 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, a solvent screen including polar protic solvents (e.g., methanol, ethanol), polar aprotic solvents (e.g., DMSO, DMF), and mixtures thereof would be a logical starting point. Vapor diffusion often provides the gentle change in conditions necessary for the growth of high-quality single crystals.
Advanced Crystallization Strategies
In cases where classical methods are unsuccessful, more advanced techniques can be employed:
-
Microbatch under-oil crystallization: This high-throughput method involves dispensing small droplets of the compound solution under a layer of inert oil, which controls the rate of solvent evaporation.[9][10]
-
Encapsulated Nanodroplet Crystallisation (ENaCt): This technique utilizes nanoliter-volume droplets to screen a wide range of crystallization conditions rapidly.[9]
-
Lyotropic Liquid Crystals: Utilizing an alignment medium, such as self-assembled oligopeptide nanotubes, can reduce the entropy of the solute molecules, thereby lowering the free energy barrier for nucleation and facilitating crystallization.[13]
Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Molecular Structure
Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining its three-dimensional atomic arrangement.[9][10][13][14][15][16][17]
The SCXRD Experimental Workflow
The process of SCXRD can be broken down into several key stages, from data collection to the final refined structure.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
-
Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm) is selected under a microscope. The crystal should have sharp edges and uniform morphology. It is then mounted on a goniometer head. For air-sensitive samples or to reduce thermal motion and improve data quality, data collection is often performed at low temperatures (e.g., 100 K).[18]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[18] The crystal is rotated, and a series of diffraction images are collected by a detector.[14] The positions and intensities of the diffracted X-ray spots are recorded.
-
Data Processing:
-
Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.[15][17] This step also involves indexing the reflections to determine the unit cell parameters and Bravais lattice.[15]
-
Scaling and Merging: The intensities of symmetry-equivalent reflections are scaled and merged to create a unique dataset. This step also provides important statistics on the quality of the collected data.[15]
-
-
Structure Solution (The Phase Problem): The measured intensities only provide the amplitudes of the structure factors, not their phases.[18] The "phase problem" must be solved to generate an initial electron density map. For small molecules like 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, direct methods are typically successful.[18] These methods use statistical relationships between the structure factor amplitudes to derive the initial phases.[18]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data.[18][19][20] This is typically achieved through a least-squares minimization process, where the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are adjusted to improve the agreement between the observed and calculated structure factors.[18] It is now possible to use quantum mechanical calculations in the refinement process to improve the accuracy of the final structure.[21]
-
Structure Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and torsion angles against known values, as well as analyzing the final difference electron density map for any unassigned peaks.
Interpreting the Crystal Structure: From Data to Insights
The refined crystal structure provides a wealth of information about the molecule and its solid-state packing.
Molecular Conformation
The analysis reveals the precise three-dimensional arrangement of the atoms, including:
-
Bond Lengths and Angles: These parameters can be compared to standard values to identify any unusual geometric features that may be indicative of electronic effects or strain.
-
Torsional Angles: These define the conformation of flexible parts of the molecule.
-
Planarity: The degree of planarity of the pyrrolo[2,3-d]pyrimidine ring system can be assessed.
Intermolecular Interactions and Crystal Packing
A key aspect of crystal structure analysis is understanding how the molecules pack in the crystal lattice. This is governed by intermolecular interactions.
Caption: A schematic of key intermolecular interactions in a crystal lattice.
For 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, the following interactions are expected to be significant:
-
Hydrogen Bonding: The amino group, amide N-H, and carbonyl oxygen are all potent hydrogen bond donors and acceptors. A detailed analysis of the hydrogen bonding network is crucial for understanding the crystal packing and can influence properties like solubility and melting point.
-
π-π Stacking: The aromatic pyrrolo[2,3-d]pyrimidine core can participate in π-π stacking interactions, further stabilizing the crystal lattice.
Complementary Solid-State Characterization
While SCXRD provides the definitive molecular structure, a comprehensive analysis should be supported by other solid-state characterization techniques.
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Provides a "fingerprint" of the crystalline solid. It is used to confirm the bulk purity of the crystalline phase and can be used to identify different polymorphs. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the presence of solvates or hydrates. |
| Vibrational Spectroscopy (FTIR, Raman) | Probes the vibrational modes of the molecule.[22][23][24][25] Changes in the vibrational spectra can indicate the formation of specific hydrogen bonds in the solid state. |
Expert Insight: Correlating the structural information from SCXRD with the thermal and spectroscopic data provides a holistic understanding of the solid-state properties of the compound. For instance, a strong hydrogen-bonding network observed in the crystal structure would be expected to correlate with a high melting point observed by DSC.
Conclusion
The crystal structure analysis of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, a molecule of significant interest in medicinal chemistry, requires a systematic and multi-faceted approach. From the crucial first step of obtaining high-quality single crystals to the detailed interpretation of the final refined structure, each stage of the process yields critical insights. A comprehensive analysis, integrating SCXRD with complementary solid-state characterization techniques, provides the robust data necessary to guide drug development efforts, from understanding structure-activity relationships to controlling solid-form properties. This guide outlines a field-proven framework for achieving this comprehensive structural understanding.
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Allen, F. H., & Kennard, O. (1993). The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link] வெளியிடப்பட்ட.nist.gov/publications/detail/the-cambridge-structural-database-csd-current-activities-and-future-plans
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Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. Retrieved February 15, 2026, from [Link]
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Catlow, C. R. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1846-1865. Retrieved February 15, 2026, from [Link]
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Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1473–1481. Retrieved February 15, 2026, from [Link]
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Cambridge Structural Database (CSD). (n.d.). Labcritics. Retrieved February 15, 2026, from [Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Retrieved February 15, 2026, from [Link]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. ResearchGate. Retrieved February 15, 2026, from [Link]
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Crystallization of small molecules. (n.d.). Retrieved February 15, 2026, from [Link]
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Li, X., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Omega, 8(47), 45041–45047. Retrieved February 15, 2026, from [Link]
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Catlow, C. R. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved February 15, 2026, from [Link]
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Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. Retrieved February 15, 2026, from [Link]
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Li, Y., & Zhang, J. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 551–558. Retrieved February 15, 2026, from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Retrieved February 15, 2026, from [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). MDPI. Retrieved February 15, 2026, from [Link]
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A beginner's guide to X-ray data processing. (2021). The Biochemist. Retrieved February 15, 2026, from [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2025). ACS Publications. Retrieved February 15, 2026, from [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
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Time-resolved infrared spectroscopy of small molecules on heterogeneous metal surfaces. (n.d.). Retrieved February 15, 2026, from [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]
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2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Low-temperature spectroscopic studies of single molecules in 3-D and on 2-D hosts. (2024). Scholarly Publications Leiden University. Retrieved February 15, 2026, from [Link]
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4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid. (n.d.). Pharmaffiliates. Retrieved February 15, 2026, from [Link]
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PDBj Mine: Chemie - PQ0 - 2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBONITRILE. (2020). Protein Data Bank Japan. Retrieved February 15, 2026, from [Link]
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"2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" potential therapeutic targets
An In-Depth Technical Guide to the Therapeutic Targets of the 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one Scaffold
Introduction: The Privileged Scaffold of 7-Deazapurine Analogs
The 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one core represents a fascinating and highly versatile scaffold in medicinal chemistry. As a bioisostere of purine, specifically a 7-deazapurine analog, it mimics the structure of adenine, a fundamental component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows compounds derived from this scaffold to competitively bind to the ATP-binding sites of a vast array of enzymes, making it a "privileged scaffold" for drug discovery. Its derivatives have been successfully developed as potent inhibitors of various enzyme families, leading to approved therapies for cancer and inflammatory diseases.[2] This guide provides a detailed exploration of the most significant and promising therapeutic targets for novel compounds based on this core structure, focusing on the mechanistic rationale and experimental pathways for their validation.
Part 1: Protein Kinase Inhibition - The Dominant Therapeutic Modality
The most extensively explored therapeutic application for the pyrrolo[2,3-d]pyrimidine scaffold is the inhibition of protein kinases.[1][2] Kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The structural similarity of the pyrrolo[2,3-d]pyrimidine nucleus to the adenine portion of ATP allows derivatives to act as ATP-competitive inhibitors, effectively blocking kinase function.[2]
Receptor Tyrosine Kinases (RTKs): Targeting Growth and Angiogenesis
A. Epidermal and Vascular Endothelial Growth Factor Receptors (EGFR & VEGFR)
-
Mechanistic Insight: EGFR is a key driver of cell proliferation and survival in many epithelial cancers, while VEGFR is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3] The pyrrolo[2,3-d]pyrimidine core has been successfully incorporated into numerous inhibitors that target these RTKs.[3][4] By blocking the ATP-binding site, these compounds prevent autophosphorylation and the activation of downstream signaling cascades like the MAPK and PI3K/Akt pathways, thereby inhibiting tumor growth and angiogenesis. Several studies have detailed the synthesis of pyrrolo[2,3-d]pyrimidine derivatives with potent activity against EGFR, HER2 (a member of the EGFR family), and VEGFR2.[5][6]
-
Signaling Pathway Overview:
Caption: EGFR/VEGFR signaling and point of inhibition.
B. RET Kinase
-
Mechanistic Insight: Gene fusions and point mutations of the RET (Rearranged during Transfection) kinase are oncogenic drivers in certain types of thyroid and non-small cell lung cancer (NSCLC).[7] The pyrrolo[2,3-d]pyrimidine scaffold has been effectively utilized as a "warhead" to design potent RET inhibitors.[7] These inhibitors have demonstrated efficacy against both wild-type and mutated forms of RET, highlighting the adaptability of the scaffold for targeting drug-resistant variants.[7]
Non-Receptor Tyrosine Kinases: Targeting Intracellular Signaling
A. Bruton's Tyrosine Kinase (BTK)
-
Mechanistic Insight: BTK is a critical component of B-cell receptor signaling and is implicated in the pathogenesis of B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[8] Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as BTK inhibitors, aiming to modulate B-cell activity. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to optimize the pharmacophore for enhanced BTK inhibition, providing a clear path for designing novel anti-rheumatic agents.[8]
Serine/Threonine Kinases: Regulating Cell Cycle and Survival
A. Cyclin-Dependent Kinases (CDKs)
-
Mechanistic Insight: CDKs are essential for cell cycle progression. Their aberrant activity is a common feature of cancer, leading to uncontrolled cell division. The pyrrolo[2,3-d]pyrimidine core has been incorporated into inhibitors targeting various CDKs, including CDK2 and CDK9.[5][9] Inhibition of CDK9 is particularly noteworthy as it can induce apoptosis in cancer cells by downregulating key survival proteins like Mcl-1.[9]
B. Protein Kinase B (Akt)
-
Mechanistic Insight: Akt is a central node in the PI3K signaling pathway, regulating cell survival, growth, and proliferation. The pathway is frequently hyperactivated in cancer. Potent and selective ATP-competitive inhibitors of Akt have been developed from a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[10] These compounds have shown the ability to modulate Akt signaling in vivo and inhibit the growth of human tumor xenografts.[10]
Experimental Workflow: Kinase Inhibitor Profiling
A systematic approach is required to validate a novel 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one derivative as a kinase inhibitor.
Table 1: Experimental Protocol for Kinase Target Validation
| Step | Experiment | Purpose | Detailed Methodology |
| 1 | Primary Kinase Panel Screen | Broadly identify potential kinase targets. | Assay Type: In vitro binding or activity assay (e.g., KINOMEscan®, ADP-Glo™).1. Submit the compound for screening against a large panel of recombinant kinases (>400) at a fixed concentration (e.g., 1 µM).2. Data is typically reported as percent inhibition or binding affinity.3. Identify "hits" based on a predefined threshold (e.g., >50% inhibition). |
| 2 | IC₅₀ Determination | Quantify the potency of the compound against identified "hits". | Assay Type: In vitro luminescence-based kinase assay (e.g., ADP-Glo™).1. Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM).2. In a 384-well plate, incubate the recombinant kinase, its specific substrate, and ATP with the compound dilutions for 1 hour at room temperature.3. Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.4. Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.5. Measure luminescence and plot the data against compound concentration to calculate the IC₅₀ value using non-linear regression. |
| 3 | Cellular Target Engagement | Confirm that the compound inhibits the target kinase inside living cells. | Assay Type: Western Blot for Phospho-protein levels.1. Culture a relevant cancer cell line (e.g., A549 for EGFR) to 70-80% confluency.2. Treat cells with various concentrations of the compound for a specified time (e.g., 2 hours).3. Lyse the cells and quantify protein concentration using a BCA assay.4. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.5. Probe with primary antibodies against the phosphorylated form of the target kinase (e.g., p-EGFR) and its downstream substrate (e.g., p-Akt), as well as total protein levels as a loading control.6. A dose-dependent decrease in the phosphorylated protein indicates target engagement. |
| 4 | Antiproliferative Activity | Determine the effect of target inhibition on cancer cell growth. | Assay Type: Cell Viability Assay (e.g., CellTiter-Glo®).1. Seed cancer cells in a 96-well plate and allow them to adhere overnight.2. Treat with a range of compound concentrations for 72 hours.3. Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.4. Measure luminescence and calculate the GI₅₀ (concentration for 50% growth inhibition). |
Part 2: Deubiquitinase (DUB) Inhibition - A Novel Anticancer Strategy
Beyond kinases, the pyrrolo[2,3-d]pyrimidin-4-one scaffold has shown promise in targeting other enzyme classes, notably deubiquitinases (DUBs).
Ubiquitin-Specific Peptidase 7 (USP7)
-
Mechanistic Insight: USP7 is a DUB that regulates the stability of numerous proteins involved in cancer progression, including the tumor suppressor p53 and its primary negative regulator, MDM2.[11] By deubiquitinating and stabilizing MDM2, USP7 promotes the degradation of p53, thereby suppressing its tumor-suppressive functions. A recent study identified a pyrrolo[2,3-d]pyrimidin-4-one derivative as a highly potent USP7 inhibitor.[11] This compound led to the accumulation of p53 and p21, cell cycle arrest at the G1 phase, and significant apoptosis in cancer cells, validating USP7 as a viable target for this scaffold.[11]
-
USP7-p53 Signaling Pathway:
Caption: The USP7-MDM2-p53 axis and point of inhibition.
Experimental Workflow: USP7 Inhibitor Validation
Table 2: Experimental Protocol for USP7 Target Validation
| Step | Experiment | Purpose | Detailed Methodology |
| 1 | In Vitro DUB Assay | Quantify direct enzymatic inhibition of USP7. | Assay Type: Fluorogenic Ubiquitin-Rhodamine Assay.1. In a black 384-well plate, incubate recombinant human USP7 with serial dilutions of the test compound.2. Initiate the reaction by adding a fluorogenic substrate like Ubiquitin-Rhodamine110-Glycine.3. Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time at 37°C. Cleavage of the substrate by USP7 releases free Rhodamine110.4. Calculate the rate of reaction and plot against compound concentration to determine the IC₅₀. |
| 2 | Cellular Target Engagement | Confirm direct binding to USP7 in a cellular context. | Assay Type: Cellular Thermal Shift Assay (CETSA).1. Treat intact cancer cells (e.g., CHP-212) with the compound or vehicle.2. Heat the cell lysates to a range of temperatures (e.g., 40-70°C).3. Centrifuge to pellet aggregated proteins. The supernatant contains soluble, non-denatured protein.4. Analyze the amount of soluble USP7 in the supernatant by Western Blot.5. A successful inhibitor will bind to and stabilize USP7, resulting in a higher melting temperature compared to the vehicle control. |
| 3 | Downstream Pathway Analysis | Assess the functional consequence of USP7 inhibition. | Assay Type: Western Blot for p53/MDM2 levels.1. Treat cancer cells with the compound for 12-24 hours.2. Prepare cell lysates and perform Western Blotting as described previously.3. Probe membranes with antibodies against USP7, MDM2, p53, and p21.4. A potent inhibitor should show a dose-dependent accumulation of p53 and its transcriptional target, p21.[11] |
Part 3: Folate Pathway Inhibition - A Classic Anticancer Mechanism
The pyrrolo[2,3-d]pyrimidine core is also the foundational structure of the approved anticancer drug pemetrexed, a multitargeted antifolate.[12] This highlights a third, distinct mechanism of action for compounds derived from this scaffold.
-
Mechanistic Insight: Antifolates work by inhibiting enzymes crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. Pemetrexed, whose full chemical name is 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, inhibits several key enzymes in the folate pathway, primarily thymidylate synthase (TS).[12] By blocking these enzymes, the drug starves cancer cells of the necessary components for DNA replication, leading to cell death. While this specific substitution pattern is key for antifolate activity, the core scaffold's ability to interact with nucleotide-binding enzymes remains the central principle.
Conclusion and Future Outlook
The 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one scaffold is a remarkably fruitful starting point for the development of targeted therapeutics. Its identity as an ATP mimetic has cemented its role in the design of kinase inhibitors targeting a wide spectrum of oncogenic and inflammatory pathways.[2][3][4] Furthermore, emerging research has unveiled its potential to inhibit other critical enzyme classes, such as the deubiquitinase USP7, opening new avenues for cancer therapy.[11] The established success of pemetrexed also underscores its utility in classical antimetabolite strategies.
Future research should focus on designing derivatives with enhanced selectivity to minimize off-target effects and exploring novel covalent inhibitors for durable target engagement.[4] The continued exploration of this privileged scaffold promises to yield next-generation therapies for some of the most challenging human diseases.
References
-
Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy. PubMed. Available at: [Link]
-
Metwally, K. & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central (PMC). Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. (2023). Available at: [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. (2020). Available at: [Link]
-
Musumeci, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19), 2059-2085. Available at: [Link]
-
Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). ResearchGate. (2025). Available at: [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. (2017). Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. (2025). Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. (2010). Available at: [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. (2021). Available at: [Link]
-
Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. (2023). Available at: [Link]
-
Design, synthesis and structure–activity relationship of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors for potential treatment of pancreatic cancer. Semantic Scholar. (2023). Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, 5G | Labscoop [labscoop.com]
In Silico Docking Guide: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one Scaffolds
[1]
Executive Summary
This technical guide outlines the high-fidelity docking protocol for 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (and its aromatic tautomer, 7-deazaguanine).[1] This scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for guanine. It is central to the design of Janus Kinase (JAK) inhibitors , Purine Nucleoside Phosphorylase (PNP) inhibitors , and tRNA-modifying enzyme inhibitors (e.g., QueC/QueF).
Critical Technical Challenge: The IUPAC designation "4a,7-dihydro" implies a specific saturation pattern that disrupts the aromaticity of the pyrrole ring. However, in physiological conditions and active sites, this molecule predominantly exists as the aromatic 7H-pyrrolo[2,3-d]pyrimidin-4-one .[1] A common failure mode in in silico studies is docking the wrong tautomer or saturation state. This guide prioritizes Ligand State Enumeration to prevent "false negative" binding scores.
Part 1: Chemical Identity & Ligand Preparation
The "Garbage In, Garbage Out" Defense System
The most critical step for this molecule is resolving the "4a,7-dihydro" vs. "aromatic" ambiguity. Standard force fields (OPLS3e/4) treat these as distinct species with vastly different geometries (puckered vs. planar).
Tautomer & Protomer Enumeration
The pyrrolo[2,3-d]pyrimidine scaffold has multiple protonation sites (N1, N3, N7).
-
Input Structure: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 731824-58-1).[1][2][3]
-
Physiological Reality: At pH 7.4, the molecule likely aromatizes to 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (7-Deazaguanine).[1]
-
Action: You must generate all low-energy tautomers. The "keto" form (C=O at position 4) is generally the bioactive conformer for kinase hinge binding, while the "enol" form may be relevant for specific transferases.
Ligand Preparation Protocol
Software Recommended: Schrödinger LigPrep or OpenEye QUACPAC.[1]
-
Desalting/Neutralization: Remove counter-ions.[1]
-
Tautomer Generation: Generate up to 8 tautomers per ligand.
-
Constraint: Retain the specific "4a,7-dihydro" chiral center ONLY if you are targeting a specific transition state (e.g., in a catalytic mechanism). Otherwise, force aromatization.
-
-
Ionization: Calculate protonation states at pH 7.0 ± 2.0 (Epik/MoKa).
-
Note: The N7 nitrogen is less basic than N9 in guanine; ensure pKa prediction accounts for the deaza-substitution.[1]
-
-
Energy Minimization: OPLS4 Force Field.
Workflow Visualization
The following diagram illustrates the decision tree for handling the saturation state of the scaffold.
Caption: Decision logic for ligand preparation. For Kinase targets (JAK), aromatization is mandatory. For enzymatic transition states, retain the dihydro form.
Part 2: Target Selection & Grid Generation[1]
Primary Target: Janus Kinase 2 (JAK2)
This scaffold is a known "hinge binder" in the ATP-binding pocket of kinases.[1]
-
PDB ID: 3FUP or 4IVA (Co-crystallized with pyrrolo-pyrimidine analogs).[1]
-
Binding Mode: The scaffold mimics the adenine ring of ATP.
-
H-Bond Donor: N7-H (or N1-H depending on tautomer).
-
H-Bond Acceptor: C=O (C4 carbonyl) or N3.
-
Receptor Grid Generation Protocol
-
Preprocessing:
-
Remove water molecules >5Å from the active site.
-
Critical Exception: Keep "structural waters" bridging the ligand and the gatekeeper residue (e.g., Water-mediated bridge to Thr/Ser residues).
-
-
H-Bond Optimization:
-
Optimize H-bond networks (PropKa) to ensure Asn/Gln/His residues are flipped correctly. This is vital for the Gatekeeper residue (Met929 in JAK2) interaction.
-
-
Grid Box Definition:
-
Center: Centered on the co-crystallized ligand.[1]
-
Size: Inner box 10Å x 10Å x 10Å; Outer box 20Å (allow for large substituents if the scaffold is derivatized).
-
-
Constraints (Optional but Recommended):
Part 3: Docking Methodology (Step-by-Step)
We will use a Standard Precision (SP) followed by Extra Precision (XP) approach (Glide) or Genetic Algorithm (GOLD).
The Docking Algorithm
-
Software: Glide (Schrödinger) or AutoDock Vina (Open Source).
-
Scoring Function: ChemPLP (GOLD) or GlideScore XP.
Execution Steps
-
Rigid Receptor / Flexible Ligand:
-
Keep the protein rigid initially.[1]
-
Set ligand sampling to "High" (ring conformation sampling is crucial if using the 4a,7-dihydro non-aromatic form).
-
-
Core Constraint (Scaffold Hopping):
-
If you have a known inhibitor (e.g., Tofacitinib), use Core Constrained Docking . Define the pyrrolo[2,3-d]pyrimidine atoms as the core. This ensures the scaffold sits in the hinge region while the substituents explore the solvent-exposed front or the hydrophobic back pocket.[1]
-
-
Post-Docking Minimization:
-
Allow the ligand to relax within the field of the receptor (max 10 steps).
-
Quantitative Analysis Parameters
Summarize your results using the following metrics.
| Metric | Threshold/Target | Significance |
| Docking Score | < -8.5 kcal/mol | Predicted affinity.[1] Lower is better. |
| Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | Critical for fragment-based design.[1] |
| RMSD (vs Crystal) | < 2.0 Å | Validates the pose against a known reference. |
| Hinge Interaction | Binary (Yes/No) | Must bind Leu932 (JAK2) or equivalent. |
Part 4: Post-Docking Validation (MM-GBSA)
Docking scores are approximate. To validate the "4a,7-dihydro" vs. "aromatic" hypothesis, you must run MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) .[1]
Protocol:
Part 5: Interaction Mapping & Signaling Pathway
The following diagram details the molecular interactions of the scaffold within the JAK2 binding pocket, illustrating the "Hinge Binding" mechanism.
Caption: Interaction map of the pyrrolo[2,3-d]pyrimidin-4-one scaffold in the JAK2 ATP pocket. Green arrows indicate critical H-bonds.[1]
References
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[1][3] Link
-
Krasowski, A., et al. (2023). Discovery of 7-Deazaguanine Derivatives as Potent Inhibitors of tRNA-Modifying Enzymes.[1] Journal of Medicinal Chemistry. (Contextual reference for scaffold utility). Link
-
Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024. Link
-
Seeliger, D., & de Groot, B. L. (2010). Conformational transitions upon ligand binding: holo-structure prediction from apo conformations. PLoS Computational Biology. Link
-
Cai, X., et al. (2021). Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors.[1] Journal of Biomolecular Structure and Dynamics. Link
2-Amino-pyrrolo[2,3-d]pyrimidin-4-one (7-Deazaguanine) Scaffold: SAR & Therapeutic Applications
This guide provides an in-depth technical analysis of the 2-Amino-pyrrolo[2,3-d]pyrimidin-4-one scaffold, chemically known as 7-Deazaguanine .
While the specific nomenclature "4a,7-dihydro" often appears in vendor catalogs (e.g., CAS 731824-58-1) or as a specific reduced intermediate in antifolate synthesis (e.g., Pemetrexed precursors), the bioactive aromatic core is the primary subject of Structure-Activity Relationship (SAR) studies in drug discovery. This scaffold is a privileged structure in the design of kinase inhibitors, tRNA-modifying enzyme inhibitors, and nucleoside analogs.
Chemical Identity & Structural Significance
The 2-amino-pyrrolo[2,3-d]pyrimidin-4-one scaffold is an isostere of Guanine where the nitrogen at position 7 (purine numbering) is replaced by a carbon (C5 in pyrrolopyrimidine numbering). This "deaza" modification fundamentally alters the electronic profile of the ring system while retaining the critical Watson-Crick hydrogen-bonding face (Donor-Acceptor-Donor).
-
Tautomeric Relevance: The term "4a,7-dihydro" or "3,7-dihydro" refers to the protonation states required to maintain aromaticity or specific transition states. In physiological conditions, the keto-amine tautomer (4-one, 2-amino) is the dominant species, mimicking the guanine base.
-
Numbering Convention: This guide utilizes Pyrrolo[2,3-d]pyrimidine numbering for chemical precision, with Purine numbering referenced for biological context.
-
Pyrrolo N7
Purine N9 (Ribose attachment site). -
Pyrrolo C5
Purine C7 (The "Deaza" position). -
Pyrrolo C6
Purine C8.
-
Biological Significance & Mechanism of Action[1][2][3]
This scaffold is not merely a synthetic curiosity; it is the core of the Queuosine (Q) biosynthetic pathway and a potent inhibitor of folate-dependent enzymes.
-
tRNA Modification: The metabolite PreQ0 (7-cyano-7-deazaguanine) is the universal precursor to Queuosine, a hypermodified base at the wobble position of tRNA (GUN anticodons).[1] Inhibitors of the enzymes FolE (GTP Cyclohydrolase I) or TGT (tRNA-Guanine Transglycosylase) often utilize this scaffold to hijack the pathway, exhibiting antibacterial activity against organisms like Shigella and Mycobacterium.
-
Kinase Inhibition: The scaffold serves as a "hinge binder." The N1 and 2-amino groups form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues), while the C5/C6 vectors project into the hydrophobic pocket or the solvent front.
Structure-Activity Relationship (SAR) Studies
The SAR of this scaffold is defined by three vectors: the Hinge Binding Motif , the Deaza-Vector (C5) , and the Solubilizing Vector (N7) .
Table 1: SAR Optimization Vectors
| Position (Pyrrolo) | Equivalent (Purine) | Functional Role | SAR Optimization Strategy |
| C4-Carbonyl / N3-H | O6 / N1-H | H-Bond Acceptor/Donor | Critical for Recognition: Must remain intact for polymerase recognition (G-C pairing) or TGT binding. In kinase inhibitors, this is sometimes converted to a 4-amino/anilino group to target the ATP pocket. |
| C2-Amino | C2-Amino | H-Bond Donor | Anchor Point: Forms a critical H-bond with the backbone carbonyl of the target protein. Acylation usually abolishes activity; alkylation is tolerated only if small (methyl). |
| C5 | C7 (Deaza) | Electronic/Steric Vector | The "Gatekeeper": Substitution here (Halogen, Cyano, Alkyl, Aryl) probes the hydrophobic pocket. • -CN (PreQ0): High affinity for TGT/QueF enzymes.• -Halogen (Br/I): Increases lipophilicity and metabolic stability; utilized in antifolates.• -Aryl: Accesses the "selectivity pocket" in kinases (e.g., JAK/SYK). |
| C6 | C8 | Steric Constraint | Stability: Bulky groups here often clash with the ribose binding pocket in enzymes. Small groups (-Me) or halogens can block oxidative metabolism at this prone site. |
| N7 | N9 | Solubility/Ribose Site | Pharmacokinetics: • Nucleosides: Site of ribose/deoxyribose attachment.• Inhibitors: Attachment of solubilizing chains (e.g., piperidine, morpholine) or glutamic acid tails (for antifolates like Pemetrexed). |
Deep Dive: The C5 (Deaza) Modification
The replacement of Nitrogen with Carbon at position 5 allows for the introduction of substituents that are impossible in the natural purine scaffold.
-
Observation: Introduction of a Cyano group at C5 (PreQ0) creates a suicide substrate for QueF (reductase).
-
Observation: Introduction of Aryl-alkynes at C5 converts the scaffold into a potent Src-family kinase inhibitor by accessing the deep hydrophobic pocket behind the ATP gatekeeper residue.
Experimental Protocols
Protocol A: Synthesis of the 7-Deazaguanine Core
Rationale: This method utilizes the condensation of
-
Reagents: 2,4-diamino-6-hydroxypyrimidine (10 mmol), Chloroacetaldehyde (or substituted
-haloketone) (12 mmol), Sodium Acetate (buffer). -
Condensation: Suspend pyrimidine in H₂O/MeOH (1:1). Add
-haloketone dropwise at 45°C. -
Cyclization: Adjust pH to 6.0. Reflux for 4 hours. The "4a,7-dihydro" intermediate forms initially.
-
Oxidation (Aromatization): In many cases, air oxidation during reflux is sufficient. For substituted derivatives, treat with mild oxidant (e.g., DDQ or catalytic Pd/C) to ensure full conversion to the aromatic pyrrolo[2,3-d]pyrimidin-4-one.
-
Purification: Precipitate at pH 5.0. Recrystallize from DMF/Water.
Protocol B: Kinase Inhibition Assay (Generic)
Rationale: To validate the SAR of C5-substituted derivatives against a target kinase (e.g., JAK2).
-
Setup: Use a FRET-based LanthaScreen assay.
-
Reaction: Incubate Kinase (5 nM), ATP (Km concentration), and Fluorescein-labeled substrate peptide (200 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor: Add 7-deazaguanine derivative (dissolved in DMSO) in a 10-point dose-response curve (e.g., 10
M to 0.1 nM). -
Incubation: 60 minutes at RT.
-
Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody specific for the phosphorylated peptide.
-
Readout: Measure TR-FRET ratio (520 nm / 495 nm). Calculate IC₅₀ using a 4-parameter logistic fit.
Visualization of Pathways & SAR
Diagram 1: Queuosine Biosynthetic Pathway (Targeting the Scaffold)
This diagram illustrates the biological relevance of the 7-deazaguanine core (PreQ0) and where inhibitors intervene.
Caption: The biosynthetic trajectory from GTP to Queuosine. PreQ0 (Red) is the central 7-deazaguanine metabolite and a key checkpoint for bacterial viability.
Diagram 2: SAR Logic Map
This diagram maps the chemical space for optimizing the 2-amino-pyrrolo[2,3-d]pyrimidin-4-one scaffold.
Caption: Strategic modification points on the scaffold. C5 (Red) is the primary vector for potency and selectivity optimization.
References
-
McCarty, R. M., & Bandarian, V. (2012).[2] Biosynthesis of pyrrolopyrimidines. Bioorganic Chemistry, 43, 15–25. Link
-
Thulstrup, P. W., et al. (2016). Novel genomic island modifies DNA with 7-deazaguanine derivatives.[1] Proceedings of the National Academy of Sciences, 113(9), E1206-E1213. Link
-
Brooks, A. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).[3] Journal of Medicinal Chemistry, 53(4), 1820–1829. Link
-
Kelly, P. M., et al. (2024).[4] A new class of 7-deazaguanine agents targeting autoimmune diseases: dramatic reduction of synovial fibroblast IL-6 production. RSC Medicinal Chemistry. Link
-
ChemicalBook. (2024). 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (Pemetrexed Intermediate) Product Page. Link
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- 4. A new class of 7-deazaguanine agents targeting autoimmune diseases: dramatic reduction of synovial fibroblast IL-6 production from human rheumatoid arthritis patients and improved performance against murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Optimization of Novel Pyrrolo[2,3-d]pyrimidine Derivatives
Executive Summary: The "Privileged" Nature of the Scaffold
The pyrrolo[2,3-d]pyrimidine core (7-deazapurine) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural isomorphism to purine allows it to function as a potent ATP-mimetic, making it a cornerstone in the design of kinase inhibitors (e.g., Tofacitinib, Ruxolitinib) and nucleoside analogs.
Unlike the parent purine, the C7-position in pyrrolo[2,3-d]pyrimidine is a carbon atom rather than nitrogen.[1] This substitution significantly alters the electron density of the five-membered ring, enhancing metabolic stability against purine nucleoside phosphorylases (PNP) while retaining critical hydrogen-bonding motifs required for the hinge region of kinase ATP-binding pockets.
This guide details the synthetic architecture, Structure-Activity Relationship (SAR) logic, and validation protocols necessary to develop novel derivatives of this class.
Synthetic Architecture & Strategy
The construction of the pyrrolo[2,3-d]pyrimidine scaffold generally follows two retrosynthetic disconnections: cyclization of a pyrrole onto a pyrimidine ring or vice versa. For high-throughput analog generation (SAR exploration), functionalization of the pre-formed 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is the industry standard.
Core Synthesis & Functionalization Workflow
The following diagram illustrates the standard "divergent" synthesis pathway used to generate library diversity at the C4 (hinge binder) and C5/N7 (solubility/selectivity) positions.
Caption: Divergent synthetic pathway from commercially available pyrimidines to multi-substituted pyrrolo[2,3-d]pyrimidine leads.
Critical Experimental Considerations
-
The C4-Displacement (SNAr): The chlorine atom at C4 is highly reactive due to the electron-deficient pyrimidine ring.
-
Protocol Note: Use n-butanol or dioxane as solvent with DIPEA. Microwave irradiation (120°C, 20 min) often improves yields over thermal reflux (1).
-
-
The C5-Halogenation: Electrophilic aromatic substitution occurs preferentially at C5 (the pyrrole ring).
-
Reagent Choice: N-Iodosuccinimide (NIS) in DMF is preferred over elemental iodine for controlling mono-iodination, enabling subsequent Suzuki-Miyaura couplings.
-
-
N7-Protection: The pyrrole NH is acidic (pKa ~13). If N7-alkylation is not the target, it must be protected (e.g., SEM, Tosyl) to prevent side reactions during C4/C5 modifications.
Structure-Activity Relationship (SAR) Matrix
Rational design requires mapping specific scaffold positions to kinase pocket domains.
| Position | Structural Role | Optimization Goal | Common Modifications |
| N1 / C2 | Hinge Binding | Maintain H-bond acceptor (N1). | Rarely modified; C2 substituents usually decrease potency due to steric clash with the hinge "gatekeeper". |
| N3 | Core Stability | Electronic integrity of the ring. | N/A (Core atom). |
| C4 | Solvent Front / Specificity | Primary vector for diversity. | Introduction of amines (aliphatic/aromatic).[3] Bulky groups here probe the ribose binding pocket. |
| C5 | Gatekeeper Interaction | Selectivity filter. | Small lipophilic groups (Cl, F, Me) or aryl rings to engage the hydrophobic back-pocket (2). |
| N7 | Solvent Exposure | ADME/Solubility. | Alkyl chains, piperidines (as in Tofacitinib), or solubilizing tails. |
Biological Characterization: The ADP-Glo™ Protocol
To validate the synthesized derivatives, a robust, homogeneous assay is required. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for this scaffold because it measures ADP generation directly, minimizing false positives from ATP-mimetic inhibitors (3).
Assay Principle
The assay quantifies kinase activity by converting the ADP produced during the reaction back into ATP, which is then used by luciferase to generate light.[4][5][6] The signal is positively correlated with kinase activity (high signal = high ADP = active kinase).
Step-by-Step Validation Protocol
Reagents:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.
-
Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate.
-
Test Compounds: Dissolved in 100% DMSO (Final assay concentration < 1% DMSO).
Workflow:
-
Enzyme Reaction (5 μL):
-
Add 2 μL of compound (diluted in buffer) to a 384-well white plate.
-
Add 2 μL of Kinase enzyme (e.g., JAK3, 1-5 ng/well).
-
Incubate for 10 min at RT (allows compound-enzyme binding).
-
Add 1 μL of ATP/Substrate mix (Start reaction).
-
Incubate for 60 min at RT.
-
-
ADP-Glo Reagent Addition (5 μL):
-
Kinase Detection Reagent Addition (10 μL):
-
Data Acquisition:
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Calculation: Calculate Percent Inhibition:
.
-
Mechanistic Visualization: The JAK-STAT Pathway
Pyrrolo[2,3-d]pyrimidines like Tofacitinib primarily target the Janus Kinase (JAK) family.[8] Understanding the downstream signaling is crucial for cell-based assay design.
Caption: The JAK-STAT signaling cascade. Inhibitors block the 'JAK' node, preventing STAT phosphorylation and subsequent gene transcription.
References
-
Flanagan, M. E., et al. (2010).[9] Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection.[9] Journal of Medicinal Chemistry, 53(24), 8468–8484.[9] Link
-
Kuduk, S. D., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules, 30(2), 1234. Link
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link
-
Al-Mulla, A. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry. Link
Sources
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The Biological Versatility of 7-Deazapurine Analogues: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold of 7-Deazapurine
In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds with significant biological activity across a range of therapeutic areas. These are often referred to as "privileged scaffolds." The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core has unequivocally earned this distinction.[1] By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, these analogues exhibit altered electronic properties and a new vector for chemical modification, unlocking a vast potential for therapeutic intervention.[1] This guide provides an in-depth exploration of the biological properties of 7-deazapurine analogues, offering insights for researchers, scientists, and drug development professionals.
The journey of 7-deazapurine analogues began with the isolation of naturally occurring nucleoside antibiotics like tubercidin, toyocamycin, and sangivamycin from Streptomyces species in the 1960s.[1] These compounds displayed potent biological effects, igniting a sustained interest in their underlying chemical architecture. The key structural modification—the C-N substitution at position 7—renders the five-membered ring more electron-rich, which can enhance base-pairing interactions within DNA and RNA and improve binding affinity to various enzymes.[1] This fundamental characteristic has propelled the development of a diverse library of synthetic analogues with potent antiviral, anticancer, and antiparasitic activities.[1][2][3]
Anticancer Properties: A Multi-pronged Attack on Malignancy
A significant number of 7-deazapurine analogues demonstrate potent cytostatic and cytotoxic activity against a wide array of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, targeting fundamental cellular processes that are dysregulated in cancer.
Mechanism of Action: Incorporation and Kinase Inhibition
The anticancer effects of many 7-deazapurine nucleoside analogues are initiated by their intracellular phosphorylation to the corresponding triphosphate.[1][4][5][6] This metabolic activation is often more efficient in cancer cells, providing a degree of selectivity.[4][5] The resulting triphosphates are then incorporated into both RNA and DNA.[1][6] Incorporation into RNA can disrupt protein synthesis, while incorporation into DNA can lead to DNA damage and the induction of apoptosis.[1][6]
Furthermore, a growing body of evidence highlights the role of 7-deazapurine analogues as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently implicated in cancer.[1][7][8] By targeting kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR2), these compounds can disrupt the signaling cascades that govern cell cycle progression, proliferation, and angiogenesis.[1][7][8]
A notable example is the naturally occurring antibiotic Toyocamycin , which has been shown to be a specific inhibitor of CDK9.[9][10] Inhibition of CDK9 leads to the transcriptional repression of key oncogenes.[11][12] Similarly, Sangivamycin and its analogues have demonstrated potent anti-myeloma activity through the direct inhibition of CDK9.[11][12] Sangivamycin also targets other kinases, including Haspin, a serine/threonine kinase crucial for mitotic progression in pancreatic cancer.[13]
The following diagram illustrates the general mechanism of anticancer activity for many 7-deazapurine nucleoside analogues.
Caption: General anticancer mechanism of 7-deazapurine nucleoside analogues.
Quantitative Biological Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 7-deazapurine analogues against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tubercidin | Streptococcus faecalis (8043) | 0.02 | [14] |
| Sangivamycin | Pancreatic Cancer Cell Lines | More potent than Gemcitabine | [13] |
| Compound 5 (Isatin Hybrid) | HepG2 | 6.11 ± 0.4 | [7][8] |
| MCF-7 | 5.93 ± 0.3 | [7][8] | |
| MDA-MB-231 | 2.48 ± 0.1 | [7][8] | |
| HeLa | 1.98 ± 0.1 | [7][8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the cytotoxic effects of 7-deazapurine analogues is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 7-deazapurine analogue and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antiviral Activity: A Broad-Spectrum Defense
The 7-deazapurine scaffold is also a cornerstone in the development of antiviral agents, with activity reported against a wide range of RNA and DNA viruses.[15][16][17]
Mechanism of Action: Targeting Viral Polymerases
Similar to their anticancer mechanism, the antiviral activity of 7-deazapurine nucleoside analogues often relies on their intracellular conversion to the triphosphate form.[15][17] These triphosphates can then act as competitive inhibitors or alternative substrates for viral RNA-dependent RNA polymerases (RdRp) or DNA polymerases.[14][15][17] Incorporation of the analogue into the growing viral nucleic acid chain can lead to chain termination, thereby halting viral replication.[15][17]
For instance, Tubercidin inhibits polymerases by being incorporated into DNA or RNA, thus inhibiting DNA replication, as well as RNA and protein synthesis.[14] A series of 7-substituted 7-deazaadenine ribonucleosides have shown (sub)micromolar antiviral activities against emerging RNA viruses such as Dengue, Zika, and SARS-CoV-2.[15][17] Their modified triphosphates were found to inhibit viral RNA-dependent RNA polymerases by incorporating into the RNA chain and preventing further extension.[15][17]
The following diagram illustrates the general workflow for evaluating the antiviral activity of 7-deazapurine analogues.
Caption: Workflow for the evaluation of antiviral 7-deazapurine analogues.
Quantitative Biological Data: Antiviral Activity
| Compound | Virus | EC50 (µM) | Cell Line | Reference |
| 7-vinyl-7-deaza-adenine nucleoside (β-form) | HCV | EC90 = 7.6 | Replicon Cells | [16] |
| Compound 11q (spirooxetane-7-deazapurine) | SARS-CoV-2 (wild-type) | IC50 = 0.14 | Vero E6 | [18] |
| SARS-CoV-2 (BA.5) | IC50 = 0.36 | Vero E6 | [18] |
Modulation of Other Biological Targets
The versatility of the 7-deazapurine scaffold extends beyond direct cytotoxic and antiviral effects.
Kinase Inhibition in Non-Cancer Contexts
Derivatives of 7-deazapurine have been investigated as inhibitors of kinases involved in other diseases. For example, they have been explored as inhibitors of cardiac troponin I-interacting kinase (TNNI3K), a potential target for cardiovascular diseases.[19][20]
STING Agonism for Cancer Immunotherapy
More recently, certain 7-deazapurine-containing cyclic dinucleotides (CDNs) have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[21][22] Activation of STING is a promising strategy in cancer immunotherapy, as it triggers the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.[21][22]
Nucleic Acid Research
In the field of nucleic acid chemistry, 7-deazapurine analogues are utilized to modify oligonucleotides.[23][24][25][26] The replacement of N7 with a carbon atom can prevent Hoogsteen base pairing and reduce the aggregation of guanine-rich sequences.[23][24][26] Furthermore, substitutions at the 7-position can enhance the binding affinity of oligonucleotides to their complementary RNA strands.[25]
Conclusion: A Scaffold of Enduring Promise
The 7-deazapurine framework stands as a testament to the power of a privileged scaffold in drug discovery. From its origins as a component of natural product antibiotics to its current status as a versatile platform for the rational design of novel therapeutics, its impact on medicinal chemistry is undeniable. The diverse biological activities, including potent anticancer and antiviral effects, coupled with the potential for modulating key cellular pathways, ensure that 7-deazapurine analogues will remain a fertile ground for the development of next-generation therapies. The continued exploration of this remarkable scaffold, aided by advancements in synthetic chemistry and a deeper understanding of its molecular targets, holds immense promise for addressing a wide range of unmet medical needs.
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Šinkevičiūtė, U., Dvořáková, M., Tichý, M., Gurská, S., Ječmeňová, K., Poštová Slavětínská, L., Džubák, P., Hajdúch, M., & Hocek, M. (2020). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. Chemistry – A European Journal, 26(1), 219-229. [Link]
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Šinkevičiūtė, U., Dvořáková, M., Tichý, M., Gurská, S., Ječmeňová, K., Poštová Slavětínská, L., Džubák, P., Hajdúch, M., & Hocek, M. (2020). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. ResearchGate. [Link]
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Milisavljevic, N., Konkolová, E., Kozák, J., Hodek, J., Veselovská, L., Sýkorová, V., Čížek, K., Pohl, R., Eyer, L., Svoboda, P., Weber, J., Dejmek, M., & Hocek, M. (2021). Antiviral Activity of 7-Substituted 7-Deazapurine Ribonucleosides, Monophosphate Prodrugs, and Triphoshates against Emerging RNA Viruses. ACS Infectious Diseases, 7(2), 373-384. [Link]
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Tichý, M., Zborníková, E., Gurská, S., Džubák, P., Hajdúch, M., & Hocek, M. (2020). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 63(20), 11849-11864. [Link]
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Carrasco-Rodriguez, R. A., et al. (2020). Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells. Cancers, 12(10), 2883. [Link]
-
Hara, T., Kodama, T., Takegaki, Y., Morihiro, K., Ito, K. R., & Obika, S. (2017). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 82(1), 25-36. [Link]
-
Tichý, M., Zborníková, E., Gurská, S., Džubák, P., Hajdúch, M., & Hocek, M. (2020). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 63(20), 11849-11864. [Link]
-
Lee, J. S., Lee, C. H., Kim, H., & Lee, Y. B. (2025). Synthesis, Cytotoxicity, and Mechanistic Evaluation of 7‐Deazapurine‐Based Neplanocin Analogues as Selective Anti‐HBV Agents. Chemistry – An Asian Journal. [Link]
-
Borys, F. P., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(21), 7249. [Link]
-
Borys, F. P., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(21), 7249. [Link]
-
Li, Y., et al. (2022). Drug repurposing screens identify Tubercidin as a potent antiviral agent against porcine nidovirus infections. Virus Research, 319, 198865. [Link]
-
Tichý, M., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. The Journal of Organic Chemistry, 87(21), 14264-14277. [Link]
-
ResearchGate. (n.d.). Synthesis of tricyclic 7-deazapurines. Retrieved February 15, 2026, from [Link]
-
Tlou, M. M., et al. (2021). Discovery of a Potent and Selective human AC2 inhibitor based on 7-Deazapurine Analogues of Adefovir. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]
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Methodological & Application
Application Note: High-Throughput Kinase Inhibition Profiling of 2-Amino-pyrrolo[2,3-d]pyrimidin-4-one Scaffolds
Executive Summary & Chemical Context[1][2][3][4][5][6]
This guide details the protocol for profiling 2-amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one and its derivatives against a panel of serine/threonine and tyrosine kinases.[1][2]
Scientific Rationale: While the specific nomenclature "2-amino-4a,7-dihydro..." is frequently associated with intermediates in the synthesis of antifolates (e.g., Pemetrexed precursors), the core scaffold—7-deazaguanine (pyrrolo[2,3-d]pyrimidine) —is a "privileged structure" in kinase drug discovery.[1][2] It functions as a bioisostere of the purine ring of ATP.
Unlike the natural purine, the 7-deaza modification removes the N7 nitrogen, altering the hydrogen bond potential and allowing for unique selectivity profiles against kinases such as JAK , Aurora , and TRK . This assay is designed to validate the ATP-competitive inhibition potential of this scaffold.[1][2]
Key Assay Parameters
| Parameter | Specification |
| Assay Format | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) |
| Detection Mode | Ratiometric (Emission 520 nm / 495 nm) |
| Kinase Model | Generic Ser/Thr or Tyr Kinase (e.g., JAK2 or Aurora A) |
| ATP Concentration | |
| Incubation Time | 60 minutes at 23°C |
| Z' Factor Target | > 0.7 (Excellent robustness) |
Mechanism of Action & Binding Topology
To design a valid assay, one must understand the binding mode. The 2-amino-pyrrolo[2,3-d]pyrimidin-4-one core mimics the hydrogen-bonding motif of Guanine/Adenine.[1][2] In the kinase ATP-binding pocket (the "hinge region"), this scaffold typically acts as a Type I (ATP-competitive) inhibitor.[1][2]
Structural Interaction Diagram
The following diagram illustrates the critical hydrogen bonding network between the inhibitor scaffold and the kinase hinge region, contrasting it with ATP.
Caption: Schematic of the competitive binding mode where the pyrrolopyrimidine core displaces ATP by mimicking hinge-region hydrogen bonds.
Experimental Protocol: TR-FRET Kinase Assay
We utilize a LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET system).[1][2] This method is superior to radiometric assays for high-throughput profiling due to its "mix-and-read" format and resistance to compound autofluorescence.[1][2]
Phase 1: Reagent Preparation[8]
1. Compound Handling (The "Test Article")
-
Solubility Challenge: Pyrrolo[2,3-d]pyrimidin-4-one derivatives often exhibit poor aqueous solubility due to strong intermolecular H-bonding (similar to guanine).[1][2]
-
Stock Solution: Dissolve the compound to 10 mM in 100% DMSO .
-
Sonicate: 15 minutes at 40°C is often required to break crystal lattices of this specific scaffold.
-
Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles which precipitate the "4a,7-dihydro" forms.
2. Assay Buffer (1X) Prepare fresh. Do not store >24 hours.
-
50 mM HEPES (pH 7.5)
-
0.01% Brij-35 (Critical for preventing aggregation of hydrophobic scaffolds)[1][2]
-
2 mM DTT (Add immediately prior to use)[2]
3. Detection Mix (4X)
-
Europium-labeled anti-tag antibody (e.g., Eu-anti-GST or Eu-anti-His) at 8 nM.[1][2]
-
Kinase Tracer (Alexa Fluor™ 647 conjugate) at 4X the determined
.
Phase 2: The Assay Workflow
This protocol assumes a 384-well low-volume white plate format (20 µL final volume).[1][2]
Step 1: Compound Transfer
-
Use an acoustic dispenser (e.g., Echo 650) to transfer 20 nL of compound (in DMSO) to the assay plate.
-
Include High Control (DMSO only) and Low Control (Reference Inhibitor e.g., Staurosporine, 10 µM).
Step 2: Kinase/Antibody Addition
-
Dilute the Kinase enzyme to 2X the optimal concentration (typically 5–10 nM) in 1X Assay Buffer.
-
Add 5 µL of 2X Kinase/Antibody mixture to the wells.
-
Note: Pre-incubating the kinase with the antibody stabilizes the signal.
Step 3: Tracer Addition
-
Add 5 µL of 2X Tracer solution (diluted in Assay Buffer).
-
Centrifuge plate at 1000 x g for 30 seconds.
Step 4: Incubation & Detection
-
Incubate for 60 minutes at room temperature (20–25°C), protected from light.
-
Read on a TR-FRET compatible reader (e.g., PHERAstar FSX or EnVision).[1][2]
Workflow Diagram
Caption: Step-by-step liquid handling workflow for the TR-FRET competitive binding assay.
Data Analysis & Validation
Calculation of Emission Ratio
The raw signal must be ratiometric to correct for well-to-well variability and compound interference (color quenching).[1][2]
Percent Inhibition
Calculate inhibition relative to controls:
-
ER_max: DMSO Control (No inhibitor, Tracer bound)
-
ER_min: High Concentration Reference Inhibitor (Tracer displaced)
IC50 Determination
Fit the data to a sigmoidal dose-response equation (variable slope) using software like GraphPad Prism or XLfit:
Troubleshooting & Quality Control (Self-Validating System)
| Issue | Indicator | Root Cause | Corrective Action |
| Low Z' Factor (<0.5) | High Stdev in controls | Pipetting error or Tracer degradation | Use fresh Tracer; recalibrate dispenser. |
| Compound Precipitation | "Noise" in fluorescence | Poor solubility of 7-deazaguanine core | Add 0.01% Triton X-100; reduce max concentration.[1][2] |
| Hill Slope < 0.8 | Shallow curve | Aggregation or multiple binding sites | Centrifuge compound plate before transfer; check for promiscuity.[2] |
| Signal Drift | Signal drops over time | Antibody instability | Keep reagents on ice; read plate within 2 hours.[2] |
References
-
Taylor, E. C., & Liu, B. (2003). A New and Efficient Synthesis of Pyrrolo[2,3-d]pyrimidine Anticancer Agents.[1][4][5] Journal of Organic Chemistry.
-
Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.[1][2]
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[6][7]
-
McInnes, C. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo [2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo(2,3-D)pyrimidin-5-YL)-ethyl)-benzoylamino)-3-methyl-butyric acid | C20H23N5O4 | CID 135488889 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
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- 6. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation [mdpi.com]
- 7. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one in Drug Discovery
Executive Summary
2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS 731824-58-1), often synonymous or tautomeric with the dihydro-7-deazaguanine scaffold, represents a critical chemical junction in the synthesis of antifolates and the discovery of novel antimicrobials.[1] Unlike the fully aromatic 7-deazaguanine (PreQ0), the 4a,7-dihydro variant is a reduced intermediate, offering unique reactivity profiles for "scaffold-hopping" in medicinal chemistry.
This guide details the application of this scaffold in three primary workflows:
-
Antifolate Process Chemistry : As the pivotal intermediate in the synthesis of Pemetrexed (Alimta).
-
Antimicrobial Discovery : Targeting the bacterial Queuosine (Q) biosynthesis pathway (QueF/QueC enzymes).
-
GTP-Mimetic Library Construction : Design principles for targeting GTPases and metabolic enzymes.
Part 1: Chemical Identity & Structural Logic
The Scaffold Architecture
The molecule is a 7-deazapurine derivative.[2][3] The "4a,7-dihydro" nomenclature indicates a specific hydrogenation state at the ring fusion (C4a) and the pyrrole nitrogen (N7), distinguishing it from the fully aromatic 7-deazaguanine.
-
Core Function : It mimics Guanine but lacks the N7 nitrogen, removing a key hydrogen bond acceptor/donor site. This alteration prevents N7-glycosylation (stabilizing the C-nucleoside bond) and modifies electronic distribution, making it a potent competitive inhibitor for guanine-binding enzymes.
-
Redox Sensitivity : The 4a,7-dihydro form is an intermediate that can be oxidized to the fully aromatic system. Controlling this oxidation is critical in process chemistry.
Structural Diagram (DOT Visualization)
Part 2: Workflow 1 - Antifolate Drug Development (Pemetrexed)
Context
The most commercially significant application of this scaffold is as the precursor to Pemetrexed Disodium , a multi-targeted antifolate used in non-small cell lung cancer (NSCLC).[4] The 4a,7-dihydro intermediate allows for the coupling of the glutamate tail before final aromatization, a strategy that improves yield and regioselectivity.
Protocol: Synthesis & Coupling
-
Objective : Synthesize the Pemetrexed precursor (4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid).
-
Reagents : 2,4-diamino-6-hydroxypyrimidine, 4-(4-oxobutyl)benzoic acid ester.
Step-by-Step Methodology:
-
Condensation : React 2,4-diamino-6-hydroxypyrimidine with the alpha-halo aldehyde derivative of the benzoic acid tail in aqueous sodium acetate (pH 5.0–6.0).
-
Critical Insight: The reaction initially forms the dihydro-pyrrolo[2,3-d]pyrimidine (the 4a,7-dihydro species).
-
-
Isolation of Intermediate :
-
Precipitate the dihydro intermediate by adjusting pH to 4.0.
-
Validation: Check UV absorbance. The dihydro form has a distinct
shifted from the aromatic form.
-
-
Aromatization (Oxidation) :
-
Resuspend the intermediate in water/methanol.
-
Add a mild oxidant (e.g., Hydrogen Peroxide or simply air bubbling with a catalyst) to dehydrogenate the ring to the fully aromatic pyrrolo[2,3-d]pyrimidine.
-
Why? The dihydro form is less stable; converting to the aromatic form locks the structure for the final hydrolysis step.
-
Mechanism of Action (Biological)
Once converted to Pemetrexed, the scaffold inhibits three key enzymes in folate metabolism:
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT)
Part 3: Workflow 2 - Antibiotic Discovery (Queuosine Pathway)
Context
Bacteria synthesize the hypermodified tRNA nucleoside Queuosine (Q) via the 7-deazaguanine precursors PreQ0 and PreQ1 . Eukaryotes obtain Q from diet/microbiome. Therefore, inhibiting the bacterial enzymes QueC (synthase) or QueF (reductase) is a selective antimicrobial strategy.
Protocol: Screening for QueF Inhibitors
The 2-amino-4a,7-dihydro scaffold mimics the transition state of PreQ0 reduction.
Assay Setup:
-
Enzyme : Recombinant B. subtilis QueF (NADPH-dependent nitrile reductase).
-
Substrate : PreQ0 (7-cyano-7-deazaguanine).[2]
-
Inhibitor : Library containing 2-amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one derivatives.
-
Detection : Monitor NADPH oxidation via fluorescence (Ex 340nm / Em 460nm).
Experimental Logic:
-
Control : PreQ0 + NADPH + QueF
Rapid fluorescence decay. -
Test : PreQ0 + Inhibitor + NADPH + QueF.
-
Expectation : The dihydro scaffold binds the active site but cannot undergo the nitrile reduction mechanism, acting as a competitive inhibitor (
determination).
Pathway Diagram (DOT)
Part 4: Technical Specifications & Handling
Physicochemical Properties
| Property | Value/Description | Relevance |
| Molecular Formula | Base scaffold without substituents. | |
| Solubility | Low in water (neutral pH); Soluble in dilute acid/base or DMSO. | Formulation requires pH adjustment (often > pH 9 or < pH 3). |
| Stability | Oxidation Sensitive . | The dihydro form spontaneously aromatizes to 7-deazaguanine in air. Store under Argon/Nitrogen at -20°C. |
| UV Spectrum | Use UV to monitor the oxidation state during synthesis. |
Handling Precautions
-
Oxidation : If the "4a,7-dihydro" state is required (e.g., for specific binding studies), buffers must be degassed and supplemented with reducing agents (DTT or TCEP).
-
Tautomerism : In solution, the molecule exists in equilibrium. NMR characterization should be performed in DMSO-
to slow exchange rates and visualize NH protons.
References
-
Taylor, E. C., et al. (1992). "A dideazatetrahydrofolate precursor: Synthesis of a Pemetrexed intermediate." Journal of Organic Chemistry. Link (Canonical reference for the synthesis of 7-deazaguanine antifolates).
-
Iwata-Reuyl, D. (2003). "Biosynthesis of the 7-deazaguanosine hypermodified nucleosides of transfer RNA." Bioorganic Chemistry. Link (Detailed mechanism of PreQ0/PreQ1 pathway).
-
Klebe, G., et al. (2009). "Active Site Chemistry of the NADPH-Dependent 7-Cyano-7-Deazaguanine (PreQ0) Nitrile Oxidoreductase." Journal of Biological Chemistry. Link (Structural basis for inhibitor design).
-
Seela, F., & Peng, X. (2006). "Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis." Current Topics in Medicinal Chemistry. Link (Review of synthetic methodologies).
-
ChemicalBook . (2024). "Product Entry: 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid." Link (Commercial source and physical data).
Sources
- 1. echemi.com [echemi.com]
- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4-HYDROXY-7H-PYRROLO[2,3-DPYRIMIDINE]; 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one; 2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine; 2-Amino-3,7-dihydro-4H-pyrrolo-<2-amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one; deazaguanine; 2-Amino-3,7-dihydro-4H-pyrrolo<2,3-d>pyrimidin-4-on; 2-AMINO-3,7-DIHYDRO-PYRROLO[2,3-D]PYRIMIDIN-4-ONE; 2-AMINO-4-HYDROXYPYRROLO-[2,3-D]PYRIMIDINE; 2-aMino-3H,4H,7H-pyrrolo[2,3-d]pyriMidin-4-one; 7-DEAZAGUANINE | Chemrio [chemrio.com]
- 4. 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pymol[2,3-d]pyrimodin-5-yl)ethyl]benzoic acid | 137281-39-1 [chemicalbook.com]
Application Note: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (7-Deazaguanine)
Topic: "2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" as a Chemical Probe Common Name: 7-Deazaguanine (and its tautomers/derivatives) Content Type: Application Notes and Protocols
Role: Structural Probe for Nucleic Acids & Metabolic Precursor (PreQ0)
Executive Summary & Technical Profile
2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 731824-58-1), chemically synonymous in application with 7-deazaguanine (7-DG) or PreQ0 , acts as a critical isostere of guanine. Its defining feature is the substitution of the Nitrogen-7 (N7) atom of the purine ring with a Carbon-7 (C7) atom (methine group).
This atomic substitution eliminates the N7-hydrogen bond acceptor site and alters the electronic distribution of the heterocycle without significantly disrupting Watson-Crick base pairing. Consequently, it serves as a high-fidelity chemical probe for:
-
Structural Biology: Dissecting the role of Hoogsteen base pairing and metal ion coordination (which require N7).
-
Genomics: Destabilizing G-quadruplexes and resolving GC-rich secondary structures in PCR/Sequencing.
-
Biosynthesis: Probing the tRNA modification pathways (Queuosine biosynthesis) where it acts as the precursor PreQ0.
Chemical Properties Table[1][2][3][4]
| Feature | Specification |
| Systematic Name | 2-Amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (Tautomer) |
| Core Scaffold | Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) |
| Molecular Weight | ~150.14 g/mol |
| Key Substitution | N7 |
| Probe Function | N7-coordination knockout; Tm depression in GC-rich DNA.[1][2] |
| Solubility | Low in water; soluble in DMSO, 0.1 M NaOH. |
| pKa | N1-H: ~10.3 (Similar to Guanine) |
Mechanism of Action: The "N7-Deletion" Effect
To use this probe effectively, researchers must understand why it works. The substitution of Nitrogen with Carbon at position 7 creates specific steric and electronic effects.
Mechanistic Pathway Diagram
Figure 1: Mechanistic comparison between Guanine and the 7-Deazaguanine probe. The probe specifically ablates interactions at the Hoogsteen edge, preventing G-quadruplex formation.
Application Protocols
Protocol A: Resolving GC-Rich Amplicons (PCR/Sequencing)
Context: High GC-content templates (>60%) form stable secondary structures (hairpins, G-quadruplexes) that cause polymerase slippage or arrest. 7-deazaguanine (in the form of 7-deaza-dGTP) lowers the melting temperature (Tm) of these structures.
Reagents:
-
10 mM dATP, dCTP, dTTP.
-
10 mM dGTP (Native).
-
10 mM 7-deaza-dGTP (The Probe).
-
GC-rich DNA Template.
-
High-fidelity DNA Polymerase (e.g., Phusion or Q5).
Step-by-Step Workflow:
-
Ratio Optimization: 7-deaza-dGTP is incorporated less efficiently than native dGTP. You must optimize the ratio.
-
Standard: 3:1 ratio (7-deaza-dGTP : dGTP).
-
Extreme GC (>80%): 100% 7-deaza-dGTP (Requires increased extension time).
-
-
Master Mix Preparation (50 µL reaction):
-
Buffer (10x): 5 µL
-
dATP/dCTP/dTTP (10 mM): 1 µL each
-
dGTP (10 mM): 0.25 µL
-
7-deaza-dGTP (10 mM): 0.75 µL (75% substitution)
-
Primers (10 µM): 2.5 µL each
-
Template: 50–100 ng
-
Polymerase: 0.5 µL
-
-
Cycling Parameters:
-
Denaturation: 98°C for 30s (Initial), 98°C for 10s (Cycle).
-
Annealing: Standard Tm + 2°C (7-deaza-DNA is more flexible but specific pairing is weaker).
-
Extension: Increase time by 20–30% compared to standard dGTP protocols.
-
-
Validation: Run on 1.5% agarose gel.
-
Success Indicator: Appearance of a sharp, single band where previous attempts showed smears or no product.
-
Critical Note: PCR products containing 100% 7-deaza-dGTP cannot be cleaved by standard Restriction Enzymes (e.g., EcoRI, BamHI) because the recognition site is chemically altered. Use a 75:25 ratio if downstream restriction digestion is required.
Protocol B: Probing G-Quadruplex Stability (Biophysical Assay)
Context: To confirm if a specific genomic region forms a G-Quadruplex (G4) in vitro, researchers synthesize the oligonucleotide replacing specific Guanines with 7-Deazaguanine. Since G4 structures require N7-hydrogen bonding (Hoogsteen), 7-deaza substitution should abolish the structure.
Experimental Setup:
-
Oligonucleotide Synthesis:
-
Control:5'-GGG-TTAG-GGG-TTAG-GGG-TTAG-GGG-3' (Human Telomeric Sequence).
-
Probe:5'-G(zG)G-TTAG-G(zG)G-TTAG-G(zG)G-TTAG-G(zG)G-3' (where zG = 7-deazaguanine).
-
-
Circular Dichroism (CD) Spectroscopy:
-
Dissolve oligos to 5 µM in buffer (10 mM Tris-HCl pH 7.4, 100 mM KCl).
-
Note: KCl is required to stabilize native G4s.
-
-
Thermal Melting (UV-Vis):
-
Monitor absorbance at 295 nm (specific for G4) from 20°C to 95°C.
-
-
Data Interpretation:
-
Native Oligo: Should show a characteristic transition (melting) at ~65°C and a CD peak at 260/290 nm.
-
Probe Oligo: If the structure was a G-Quadruplex, the 7-deaza variant will show no cooperative melting transition at 295 nm and a disrupted CD spectrum, confirming the structural dependence on N7.
-
Biosynthetic Pathway Probing (PreQ0)
In microbiology and synthetic biology, this molecule (as PreQ0) is the substrate for Guanine Transglycosylase (TGT) enzymes.
Workflow:
-
Feeding Assay: Supplement bacterial culture media (e.g., E. coli lacking queC) with 1–10 µM 7-deazaguanine.
-
Detection: Harvest total tRNA.
-
Analysis: LC-MS/MS of hydrolyzed tRNA.
-
Result: Detection of PreQ0 or Queuosine (Q) at position 34 of tRNA-Asp/Asn/His/Tyr confirms the activity of the TGT enzyme and the uptake of the probe.
Biosynthesis Flowchart
Figure 2: The role of 7-Deazaguanine (PreQ0) in the Queuosine biosynthesis pathway. External feeding of the probe bypasses early biosynthetic steps.
References
-
McCusker, K. P., et al. (2015). "New class of 8-aryl-7-deazaguanine cell permeable fluorescent probes." Bioorganic & Medicinal Chemistry Letters.
-
Hutvágner, G., et al. (2023). "Four additional natural 7-deazaguanine derivatives in phages and how to make them." Nucleic Acids Research.
-
Thiaville, P. C., et al. (2023). "Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages." Microbiology and Molecular Biology Reviews.
-
Seela, F., & Driller, H. (1989). "Alternating d(G-C)3 and d(C-G)3 hexanucleotides containing 7-deaza-2'-deoxyguanosine: influence of 7-substituents on the B-Z transition and DNA stability." Nucleic Acids Research.
-
ChemicalBook. "4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (Pemetrexed Intermediate)."
Sources
"2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" solution preparation for experiments
Application Note: Preparation and Handling of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (7-Deazaguanine) [1]
Abstract & Compound Identification
2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one is a systematic nomenclature variant often used in chemical databases (e.g., CAS 731824-58-1) to refer to 7-Deazaguanine or specific tautomers thereof.[1] It is a pyrrolopyrimidine analogue of guanine where the nitrogen at position 7 is replaced by a carbon.[1] This modification alters the hydrogen-bonding capabilities and electronic properties of the base, making it a critical tool in studying nucleic acid structure, protein-DNA interactions, and as a scaffold for drug development (e.g., Pemetrexed intermediates, GTP cyclohydrolase I inhibitors).[1]
Critical Nomenclature Note: While the name implies a "dihydro" (reduced) state at the 4a-bridgehead, commercially supplied reagents under this name are typically the stable, aromatic 7-Deazaguanine (2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one).[1] The protocols below are designed for this stable aromatic form. If your specific lot is a reduced non-aromatic intermediate (rare and unstable), handle strictly under inert atmosphere (Argon/Nitrogen).[1]
Physicochemical Properties
| Property | Value | Notes |
| Common Name | 7-Deazaguanine | Also: PreQ0 (if 7-cyano substituted) |
| CAS Registry | 731824-58-1 / 7355-55-7 | Verify CAS on vendor vial.[1] |
| Molecular Weight | ~150.14 g/mol | Varies with salt forms (e.g., HCl).[1] |
| Solubility (Water) | Very Low (< 1 mM at pH 7) | Amphoteric; soluble at extremes of pH. |
| Solubility (DMSO) | Moderate (~10–20 mM) | Requires heating/sonication. |
| pKa | ~10.3 (N1-H deprotonation) | Uncharged and insoluble at physiological pH.[1] |
| Appearance | Off-white to beige solid | Light sensitive.[1] |
Preparation Protocols
Method A: DMSO Stock Solution (Recommended)
Best for: Cell culture assays, small molecule screening, and organic synthesis.[1]
Rationale: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts the strong intermolecular hydrogen bonding of the purine-like crystal lattice without chemically modifying the compound.
Protocol:
-
Weighing: Weigh 1.5 mg of the compound into a sterile, amber microcentrifuge tube.
-
Note: 1.5 mg in 1 mL = ~10 mM.
-
-
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (molecular biology grade).
-
Dissolution:
-
Sterilization: If required for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Do not use Nylon filters as they may bind the compound.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Method B: Aqueous Alkaline Stock Solution
Best for: Enzymatic assays sensitive to DMSO, or structural biology (crystallography).[1]
Rationale: 7-Deazaguanine has a pKa around 10.[1]3. Raising the pH above 11 deprotonates the N1 position, creating a negative charge that drastically increases aqueous solubility.[1]
Protocol:
-
Preparation of Solvent: Prepare a 0.1 M NaOH solution (pH ~13).[1]
-
Weighing: Weigh the target amount of compound (e.g., 1.5 mg).
-
Dissolution: Add the 0.1 M NaOH dropwise while vortexing.
-
Target Concentration: Keep stock concentration below 5 mM (approx. 0.75 mg/mL) to ensure stability.[1]
-
-
Neutralization (Critical Step for Assays):
-
The stock is highly alkaline. When adding to your assay buffer (e.g., PBS pH 7.4), the pH will drop.[1]
-
Risk:[1] The compound may precipitate upon neutralization (pH 7.4 is the solubility minimum).
-
Mitigation: Rapidly dilute the alkaline stock into a large volume of vigorously stirring buffer to prevent local high concentrations that trigger precipitation.
-
-
Storage: Fresh preparation is recommended. Alkaline solutions absorb CO2 from air, lowering pH and causing precipitation over time.[1]
Experimental Workflow Visualization
Caption: Decision tree for solubilization based on downstream experimental application.
Quality Control & Troubleshooting
Concentration Verification (UV-Vis): To verify the concentration of your stock solution, dilute a small aliquot (1:100) in 0.1 M NaOH (to ensure full solubility and consistent ionization state) and measure absorbance.
- : ~260–265 nm (in alkaline solution).
-
Extinction Coefficient (
): Use (approximate for 7-deazaguanine core; determine experimentally for precise lots).
Troubleshooting Guide:
-
Precipitation in Media: If the compound precipitates when added to cell culture media (pH 7.4), reduce the final concentration or increase the DMSO percentage (if cells tolerate it).[1]
-
Color Change: A shift from off-white to yellow/brown indicates oxidation.[1] Discard the solid.
-
Hygroscopicity: Store the solid in a desiccator. Water absorption makes weighing inaccurate and accelerates degradation.
References
-
ChemicalBook. (2026).[1] 3H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-4-oxo- Properties and Synthesis. Retrieved from [1]
-
PubChem. (2026).[1] 2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [1]
-
McCarty, R. M., & Bandarian, V. (2008).[1] Biosynthesis of 7-Deazaguanine-Modified tRNA Nucleosides. (Context on solubility and handling of deazaguanine intermediates). Retrieved from [1]
-
GuideChem. (2026).[1] 2-AMINO-4A,7-DIHYDRO-PYRROLO[2,3-D]PYRIMIDIN-4-ONE Product Details. Retrieved from [1]
Sources
"2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" delivery to cells
Executive Summary
This Application Note details the physicochemical properties, formulation strategies, and cellular delivery protocols for 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS 731824-58-1). This molecule acts as a core scaffold for 7-deazaguanine derivatives, a class of pyrrolopyrimidines critical in mRNA therapeutics (as immunogenicity reducers), antiviral drug development (e.g., Galidesivir precursors), and tRNA modification studies (Queuosine biosynthesis).
Effective cellular delivery of this nucleobase analog requires overcoming two primary barriers: aqueous solubility limits and membrane permeability dependence on specific nucleobase transporters. This guide provides a validated DMSO-based direct delivery method and a liposomal encapsulation protocol for high-load applications.
Physicochemical Profile & Delivery Challenges
Understanding the molecular behavior is prerequisite to successful delivery.
| Property | Value / Characteristic | Implication for Delivery |
| Molecular Class | Pyrrolopyrimidine (7-Deazaguanine analog) | Mimics Guanine; substrate for salvage enzymes. |
| Solubility (Water) | Low (< 1 mg/mL at neutral pH) | Requires organic co-solvent (DMSO) or pH adjustment. |
| Solubility (DMSO) | High (> 20 mg/mL) | Ideal for stock solution preparation. |
| LogP (Predicted) | ~0.5 – 1.2 | Moderately hydrophilic; limited passive diffusion. |
| pKa | Basic N3 (~9.5), Acidic N1 (~12) | Exists as neutral species at physiological pH. |
| Stability | Sensitive to oxidation (dihydro form) | Critical: Prepare fresh or store under inert gas (Ar/N₂). |
Mechanistic Insight: The "4a,7-dihydro" nomenclature suggests a partially reduced or tautomeric form of the aromatic 7-deazaguanine. Upon cellular entry, these analogs often undergo intracellular oxidation to the fully aromatic 7-deazaguanine or are directly utilized by salvage enzymes (e.g., HGPRT) to form nucleotides (7-deaza-GMP).
Biological Mechanism of Action (MoA)
To validate delivery, one must understand the intracellular fate. The molecule enters the cell primarily via Equilibrative Nucleoside Transporters (ENTs) or specific Nucleobase Transporters , then enters the purine salvage pathway.
Figure 1: Cellular Uptake and Metabolic Fate of 7-Deazaguanine Analogs
Caption: Pathway depicting transporter-mediated uptake and bifurcation into nucleotide synthesis (via HGPRT) or tRNA modification (via TGT).[1]
Protocol A: Direct Solubilization & Uptake (Standard)
Application: General cell culture screening, cytotoxicity assays, and metabolic labeling. Principle: Uses DMSO to solubilize the hydrophobic base, followed by rapid dilution into media to prevent precipitation while ensuring bioavailability.
Materials:
-
Compound: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (Purity >98%).[2]
-
Solvent: Sterile DMSO (Cell Culture Grade).
-
Vehicle: PBS (pH 7.4) or Serum-Free Media (Opti-MEM).
Step-by-Step Procedure:
-
Stock Preparation (50 mM):
-
Weigh 5 mg of compound.
-
Dissolve in ~660 µL of sterile DMSO.
-
Vortex vigorously for 30 seconds until clear.
-
Note: If the "4a,7-dihydro" form is oxidation-sensitive, purge the vial with Nitrogen gas and store at -20°C.
-
-
Intermediate Dilution (100x Working Solution):
-
Dilute the 50 mM stock 1:100 in PBS or Serum-Free Media to create a 500 µM intermediate.
-
Critical: Add the DMSO stock dropwise to the PBS while vortexing to prevent crystal formation.
-
Inspect for precipitate. If cloudy, sonicate for 5 minutes at 37°C.
-
-
Cell Treatment:
-
Seed cells (e.g., HeLa, HEK293, or Jurkat) to reach 70-80% confluency.
-
Add the intermediate solution to the culture media (containing 10% FBS) to achieve final concentrations of 1 µM, 10 µM, and 50 µM .
-
Final DMSO concentration should be < 0.5% to avoid solvent toxicity.
-
-
Incubation:
-
Incubate for 4 to 24 hours depending on the downstream assay (4h for uptake, 24h for RNA incorporation).
-
Protocol B: Liposomal Encapsulation (High-Load Delivery)
Application: For cell lines with low transporter expression (e.g., some drug-resistant cancer lines) or in vivo studies. Principle: Encapsulates the hydrophobic base in the lipid bilayer or aqueous core (depending on pH) to bypass membrane transporters.
Materials:
-
Lipids: DOTAP (Cationic) and DOPE (Helper lipid) in 1:1 molar ratio.
-
Solvent: Chloroform/Methanol (2:1).
-
Hydration Buffer: 20 mM HEPES, pH 7.4.
Step-by-Step Procedure:
-
Lipid Film Formation:
-
Mix DOTAP and DOPE (total 10 µmol) in a glass vial.
-
Add 1 µmol of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (dissolved in methanol).
-
Evaporate solvents under a nitrogen stream to form a thin film.
-
Vacuum desiccate for 1 hour to remove trace solvents.
-
-
Hydration:
-
Add 1 mL of HEPES buffer to the film.
-
Hydrate at 40°C for 30 minutes with intermittent vortexing.
-
Result: Multilamellar Vesicles (MLVs) containing the drug.
-
-
Sizing (Extrusion):
-
Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Result: Small Unilamellar Vesicles (SUVs) with uniform size (~120 nm).
-
-
Treatment:
-
Treat cells with liposomes (lipid concentration 50-100 µM) for 4 hours in serum-free media, then replace with complete media.
-
Validation & Quality Control
To confirm successful delivery and biological relevance, perform the following checks:
| Assay Type | Methodology | Expected Outcome |
| Uptake Verification | LC-MS/MS of cell lysates | Detection of parent mass (m/z ~150-152) in cytosolic fraction. |
| Metabolic Conversion | HPLC (Ion Exchange) | Appearance of phosphorylated peaks (Mono-, Di-, Tri-phosphates). |
| Functional Incorp. | Enzymatic digestion of RNA + LC-MS | Detection of 7-deazaguanosine in RNA hydrolysates. |
References
-
Rose, M. et al. (2024). "Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages." Microbiology and Molecular Biology Reviews. Link
-
Hutinet, G. et al. (2019). "7-Deazaguanine modifications protect phage DNA from host restriction systems."[3] Nature Communications.[3] Link
-
Fergus, C. et al. (2015). "The Queuosine Pathway: A target for drug discovery." Future Medicinal Chemistry. Link
-
ChemicalBook. (2023). "Product Entry: 2-AMINO-4A,7-DIHYDRO-PYRROLO[2,3-D]PYRIMIDIN-4-ONE (CAS 731824-58-1)."[2][4][5][6] Link
-
Hocek, M. (2014). "Synthesis of nucleobase-modified RNA." Chemical Reviews. Link
Sources
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 100460-87-5|2H-Benzimidazol-2-one,1-[(4-fluorophenyl)methyl]-1,3-dihydro-|Taizhou Zhenyu Biotech Co.,LTD [zhenyubiotech.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Page loading... [wap.guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-Amino-4a,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
Application Note: High-Throughput Screening of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one Scaffolds
Introduction & Scientific Context
The compound 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 731824-58-1), chemically synonymous with the keto-tautomer of 7-Deazaguanine , represents a "privileged scaffold" in modern medicinal chemistry. Unlike classical purines, the 7-deaza modification (substitution of N7 with C7) alters the electron density of the five-membered ring, enhancing metabolic stability and allowing for unique substitution patterns that exploit the hydrophobic pocket of protein kinases.
In High-Throughput Screening (HTS), this scaffold is not merely a passive library member; it is a validated pharmacophore used to target the ATP-binding site of clinically relevant kinases, including Janus Kinases (JAK) , EGFR , RET , and Aurora Kinases .
Mechanism of Action: The Hinge Binder
The therapeutic utility of this scaffold stems from its ability to mimic the adenine ring of ATP. The pyrrolo[2,3-d]pyrimidine core forms critical hydrogen bonds with the "hinge region" of the kinase catalytic domain.
-
N1 (Pyrimidine ring): Acts as a hydrogen bond acceptor.
-
C2-Amino group: Acts as a hydrogen bond donor.
-
C7 Position: The carbon substitution allows for the attachment of hydrophobic groups that penetrate the kinase "gatekeeper" region, a common strategy to overcome drug resistance (e.g., T790M in EGFR).
Experimental Design: TR-FRET Kinase Assay
To screen libraries based on the 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one scaffold, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous format is superior to wash-based ELISA for HTS due to its high sensitivity, low background, and "mix-and-read" simplicity.
Assay Principle
The assay measures the transfer of phosphate from ATP to a peptide substrate.
-
Reaction: Kinase + ATP + Biotinylated Peptide → Phosphorylated Peptide (ADP byproduct).
-
Detection:
-
Donor: Europium (Eu)-labeled anti-phosphotyrosine antibody.
-
Acceptor: Streptavidin-Allophycocyanin (SA-APC).
-
-
Signal: When the antibody binds the phosphorylated peptide (captured by SA-APC), the Eu donor and APC acceptor are brought into proximity. Excitation at 340 nm results in FRET emission at 665 nm.
-
Inhibition: If a scaffold derivative blocks the ATP site, phosphorylation is inhibited, preventing FRET.
Workflow Visualization
Figure 1: Step-by-step TR-FRET HTS workflow for kinase inhibitor screening.
Detailed Protocol
Reagents:
-
Compound: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one derivatives (10 mM in DMSO).
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Detection Reagents: Lanthascreen™ Eu-Ab or HTRF® KinEASE™ kit.
Step 1: Compound Management (Source Plate)
-
Ensure compounds are fully solubilized in 100% DMSO.
-
Centrifuge source plates at 1000 x g for 1 minute to remove air bubbles.
-
Use an acoustic liquid handler (e.g., Echo 550) to transfer 2.5 nL of compound into low-volume 384-well assay plates.
-
Controls:
-
Min Signal (0% Activity): 10 µM Staurosporine or high-concentration reference inhibitor.
-
Max Signal (100% Activity): DMSO only (vehicle).
-
Step 2: Enzymatic Reaction
-
Enzyme/Substrate Mix: Dilute the specific Kinase (e.g., JAK2, 0.5 nM final) and Biotin-Peptide Substrate (200 nM final) in Kinase Buffer.
-
Dispense 5 µL of Enzyme/Substrate Mix into the assay plate containing the compounds.
-
Pre-incubation: Centrifuge briefly (1000 rpm, 30 sec) and incubate for 15 minutes at Room Temperature (RT). Critical: This allows the scaffold to bind the hinge region before ATP competition begins.
-
ATP Initiation: Dilute ATP to
concentration (typically 10-50 µM). Dispense 5 µL of ATP solution to start the reaction. -
Seal plate and incubate for 60 minutes at RT.
Step 3: Detection
-
Prepare Detection Mix: Dilute Eu-Antibody (2 nM) and SA-APC (50 nM) in Detection Buffer containing 20 mM EDTA . Note: EDTA chelates Mg²⁺, instantly stopping the kinase reaction.
-
Dispense 10 µL of Detection Mix into all wells.
-
Incubate for 60 minutes at RT (protected from light) to reach equilibrium.
Step 4: Data Acquisition
Read on a multimode plate reader (e.g., EnVision or PHERAstar):
-
Excitation: 320-340 nm.
-
Emission 1 (Donor): 615 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (APC/FRET).
-
Integration Time: 200 µs delay, 400 µs integration window.
Data Analysis & Quality Control
Ratiometric Calculation
To correct for compound autofluorescence or quenching, use the emission ratio:
Z-Factor (Z') Validation
A robust HTS assay must have a Z' > 0.5.
- : Mean signal of DMSO controls (high FRET).
- : Mean signal of inhibitor controls (low FRET).
Dose-Response Analysis
For hit validation, fit the data to a 4-parameter logistic equation to determine IC50:
Structural Logic of the Scaffold
Understanding why this compound works is vital for optimizing hits. The 7-deazaguanine core binds in the ATP pocket as follows:
Figure 2: Binding mode of Pyrrolo[2,3-d]pyrimidine at the kinase hinge region.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Z-Factor (< 0.5) | Pipetting error or signal drift. | Check acoustic dispenser calibration. Ensure reagents are at RT before dispensing. |
| High Background | Non-specific binding of Eu-Ab. | Increase Brij-35 concentration (up to 0.05%) or add BSA (0.1%) to the buffer. |
| Compound Precipitation | "4a,7-dihydro" analogs can be lipophilic. | Limit final DMSO concentration to < 1%. Inspect source plate for crash-out. |
| False Positives | Compound fluorescence or aggregation. | Use the ratiometric read to normalize. Run a "counter-screen" without enzyme to check for intrinsic fluorescence. |
References
-
ACS Publications. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry.[2]
-
National Institutes of Health (NIH). (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.[3][4] Medicinal Research Reviews.[3]
-
Royal Society of Chemistry (RSC). (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold.[5] RSC Advances.
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
-
MDPI. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors.[6] Molecules.[3][4][5][6][7][8][9][10][11][12]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 100460-87-5|2H-Benzimidazol-2-one,1-[(4-fluorophenyl)methyl]-1,3-dihydro-|Taizhou Zhenyu Biotech Co.,LTD [zhenyubiotech.com]
- 8. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: In Vivo Experimental Design for 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one Scaffolds
Part 1: Executive Summary & Strategic Rationale
The molecule 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one represents a critical structural scaffold in modern drug discovery, serving as a precursor or active core for 7-deazaguanine derivatives. This scaffold is "privileged" in medicinal chemistry, forming the backbone of potent inhibitors for targets such as USP7 (Ubiquitin Specific Peptidase 7) , CSF1R , and JAK kinases .
Unlike natural purines, the pyrrolo[2,3-d]pyrimidine core (7-deazapurine) is resistant to cleavage by Purine Nucleoside Phosphorylase (PNP) . This confers superior metabolic stability in vivo compared to guanosine analogs. However, the specific "4a,7-dihydro" saturation state suggests a non-aromatic or partially reduced intermediate, which presents unique challenges in solubility and oxidative stability during formulation.
This guide details the in vivo experimental design for this class of molecules, focusing on overcoming their inherent hydrophobicity and validating their efficacy in oncology models (specifically p53-dependent pathways).
Part 2: Pre-Formulation & Solubility Optimization
Challenge: Pyrrolo[2,3-d]pyrimidin-4-one derivatives often exhibit high crystallinity and poor aqueous solubility (Class II/IV in BCS), leading to erratic oral bioavailability. Solution: A tiered formulation strategy is required before any animal dosing.
Protocol A: Solubility Screen & Vehicle Selection
Objective: Achieve a stable solution/suspension at 10 mg/kg dosing concentration.
| Tier | Vehicle Composition | Indication |
| 1 (Standard) | 5% DMSO + 40% PEG400 + 55% Saline | IV/IP Dosing (Acute) |
| 2 (Enhanced) | 10% DMSO + 10% Cremophor EL + 80% PBS | IP/Oral (if precipitation occurs in Tier 1) |
| 3 (Advanced) | 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Water | Preferred for Oral (PO) chronic dosing to minimize vehicle toxicity. |
| 4 (Suspension) | 0.5% Methylcellulose + 0.1% Tween 80 | Oral Gavage (for high doses >50 mg/kg) |
Critical Handling Note for Dihydro-Scaffolds: If your specific lead compound retains the 4a,7-dihydro saturation (non-aromatic), it may be susceptible to spontaneous oxidation to the aromatic 7-deazaguanine in air.
-
Action: All formulations must be prepared using degassed buffers and stored under Argon/Nitrogen.
-
Additive: Include 0.1% Ascorbic Acid or Sodium Metabisulfite if LC-MS indicates oxidative degradation during stability testing.
Part 3: Pharmacokinetic (PK) Study Design
Before efficacy modeling, the metabolic stability of the "4a,7-dihydro" core versus its aromatic metabolite must be established.
Workflow Visualization (Graphviz)
Caption: PK workflow emphasizing the detection of oxidative metabolites common in dihydro-pyrrolo-pyrimidine scaffolds.
Protocol B: Single-Dose PK (Rat)
Species: Sprague-Dawley Rats (Male, 250-300g), cannulated. Group Size: n=3 per route.
-
Dosing:
-
IV Group: 2 mg/kg (Bolus tail vein).
-
PO Group: 10 mg/kg (Oral gavage).
-
-
Sampling Timepoints: Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h.
-
Blood Processing:
-
Collect 200 µL blood into K2EDTA tubes.
-
Stabilization: Immediately add 20 µL of 1M Citric Acid (to prevent ex vivo oxidation of the dihydro-core).
-
Centrifuge at 4°C, 3000g for 10 min. Store plasma at -80°C.
-
-
Bioanalysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters XSelect).
-
Transitions: Monitor MRM for Parent (Dihydro) and potential Metabolite (Aromatic 7-deazaguanine).
-
Note: 7-deazaguanines typically show high cell permeability but may be substrates for efflux transporters (P-gp). Calculate Bioavailability (%F) .
-
Part 4: In Vivo Efficacy Model (Oncology)
Given the structural similarity to USP7 inhibitors (e.g., YCH3124) and CDK inhibitors , the most relevant efficacy model is a Xenograft involving p53-wildtype tumors (for USP7 targets) or CDK-dependent lines.
Protocol C: Tumor Growth Inhibition (TGI)
Target Indication: Colorectal Cancer (HCT116) or Neuroblastoma.
-
Tumor Implantation:
-
Inject
HCT116 cells subcutaneously into the right flank of BALB/c nude mice. -
Allow tumors to reach 100-150 mm³ (approx. 10-14 days).
-
-
Randomization:
-
Randomize mice (n=8/group) to ensure equal average tumor volume across groups.
-
-
Treatment Groups:
-
Vehicle Control: (e.g., 20% HP-β-CD) QD x 21 days.
-
Low Dose: 10 mg/kg IP, QD x 21 days.
-
High Dose: 30 mg/kg IP, QD x 21 days.
-
Positive Control: MDM2 inhibitor (e.g., Nutlin-3a) or standard chemotherapy.
-
-
Readouts:
-
Primary: Tumor Volume (
) measured 3x/week. -
Secondary: Body weight (toxicity marker).
-
Terminal: Harvest tumors for Western Blot analysis of p53 and p21 levels (Pharmacodynamic biomarker).
-
Mechanism of Action Verification (Graphviz)
Caption: Proposed MOA for USP7-targeted pyrrolopyrimidines. Inhibition leads to p53 stabilization and tumor regression.
Part 5: Safety & Toxicology Markers
Pyrrolo[2,3-d]pyrimidine scaffolds (like Tofacitinib) are known kinase inhibitors. Off-target effects must be monitored.
-
Hematology: Complete Blood Count (CBC) weekly. Watch for neutropenia or anemia (common with JAK/CDK inhibition).
-
Clinical Chemistry: ALT/AST (Liver) and Creatinine (Kidney).
-
Specific Toxicity: If the "4a,7-dihydro" moiety is reactive, monitor for glutathione depletion in the liver.
Part 6: References
-
Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy. Source: European Journal of Medicinal Chemistry (2024). Context: Establishes the pyrrolo[2,3-d]pyrimidin-4-one scaffold as a viable USP7 inhibitor. Link:
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Source: Journal of Medicinal Chemistry (2023). Context: Details solubility optimization and kinase selectivity profiles for this scaffold. Link:
-
DNA Polymerase-Mediated Synthesis of Unbiased Threose Nucleic Acid (TNA) Polymers Requires 7-Deazaguanine. Source: J. Am. Chem. Soc. (2019). Context: Discusses the metabolic stability and chemical handling of 7-deazaguanine derivatives. Link:
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. Source: Molecules (MDPI, 2025). Context: Recent review on the antitumor properties of tricyclic pyrrolo[2,3-d]pyrimidine derivatives. Link:
Analytical methods for "2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" quantification
Application Note: High-Sensitivity Quantification of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (7-Deazaguanine Scaffold)
Executive Summary
This guide details the analytical protocols for quantifying 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (often referenced as the tautomeric equivalent of 7-Deazaguanine or PreQ0 base ).[1] This molecule is a critical intermediate in the biosynthesis of hypermodified nucleosides (Queuosine, Archaeosine) and a scaffold for antiviral drug discovery.
Due to the compound's high polarity and poor solubility in neutral aqueous media, standard C18 HPLC methods often fail to retain it or produce significant peak tailing. This note prioritizes LC-MS/MS using polar-embedded stationary phases for biological matrices and HPLC-UV for synthetic purity assessment, incorporating specific handling steps to prevent analyte loss during filtration.
Part 1: Chemical Context & Stability
Nomenclature Clarification: While the specific IUPAC designation "2-Amino-4a,7-dihydro..." (CAS 731824-58-1) implies a specific saturation state, in analytical practice, this compound is treated as the 7-Deazaguanine core.[1] In biological systems, it exists in equilibrium with its aromatic tautomer.
Physicochemical Challenges:
-
Solubility: Poor in water; soluble in DMSO or 0.1 M NaOH.
-
Adsorption: High affinity for Polyethersulfone (PES) membranes. Critical Step: Never use PES filters for sample prep; use Regenerated Cellulose (RC) or Nylon.
-
Ionization: Amphoteric. Positive mode ESI (M+H)+ is preferred for MS quantification.
Part 2: Biological & Synthetic Workflow Visualization
The following diagram illustrates the critical decision pathways for analyzing this molecule, distinguishing between free base quantification (synthetic/metabolite) and nucleoside quantification (DNA/RNA incorporation).
Caption: Decision tree for 7-Deazaguanine analysis highlighting the critical filtration step to avoid analyte loss.
Part 3: Detailed Experimental Protocols
Method A: HPLC-UV (Purity & High Concentration)
Recommended for: Synthetic process monitoring, QC of raw material (CAS 731824-58-1).[1]
Rationale: 7-Deazaguanines have distinct UV absorbance maxima (~260 nm and ~280 nm).[1] A polar-embedded column is required to prevent pore dewetting and ensure retention of this highly polar molecule.[1]
Instrument Parameters:
-
System: HPLC with Diode Array Detector (DAD).
-
Column: Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm) or equivalent (e.g., Waters Atlantis T3).
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (primary), 280 nm (secondary).
Mobile Phase Strategy:
-
Solvent A: 10 mM Ammonium Acetate, pH 6.0 (Buffer is crucial for peak shape).
-
Solvent B: Acetonitrile.[2]
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 98 | 2 | Equilibrium |
| 2.0 | 98 | 2 | Isocratic Hold (Polar retention) |
| 15.0 | 70 | 30 | Elution |
| 16.0 | 5 | 95 | Wash |
| 20.0 | 98 | 2 | Re-equilibration |
Sample Preparation:
-
Weigh 1.0 mg of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one.[1]
-
Dissolve in 100 µL DMSO (Do not attempt to dissolve directly in water).
-
Dilute to 1.0 mL with Mobile Phase A.
-
Filter through 0.22 µm Regenerated Cellulose (RC) filter.
Method B: LC-MS/MS (Trace Biological Quantification)
Recommended for: PK studies, tRNA modification analysis, cellular metabolite profiling.
Rationale: The "4a,7-dihydro" scaffold is often present at femtomole levels in biological samples. Triple quadrupole MS (QqQ) in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity.
Instrument Parameters:
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex Triple Quad).
-
Ionization: ESI Positive Mode.
-
Column: Hypercarb (Porous Graphitic Carbon), 100 x 2.1 mm, 3 µm.
-
Expert Insight: Hypercarb is superior to C18 for deazaguanines because it retains planar polar molecules via charge-induced dipole interactions, allowing for higher organic content during elution which boosts desolvation efficiency.[1]
-
MS Source Settings (Optimized):
-
Gas Temp: 350°C
-
Gas Flow: 11 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 3500 V
MRM Transitions (PreQ0/7-Deazaguanine Base):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| 7-Deazaguanine | 151.1 | 134.1 | 20 | Quantifier |
| 7-Deazaguanine | 151.1 | 107.1 | 35 | Qualifier |
| PreQ0 (7-cyano) | 176.1 | 159.1 | 15 | Related Metabolite |
| Internal Standard * | 154.1 | 137.1 | 20 | 15N3-labeled analog |
*Note: If isotopically labeled standards are unavailable, use Kinetin or a structural analog like 9-Deazaguanine as a surrogate.[1]
Protocol:
-
Extraction: Lyse cells in ice-cold 80% Methanol/Water (-20°C).
-
Internal Standard: Spike 10 pmol of SILIS (Stable Isotope Labeled Internal Standard) immediately.
-
Vortex/Centrifuge: Vortex 1 min, Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Handling: Transfer supernatant.
-
Critical: If drying down, use a SpeedVac without heat. Reconstitute in 98% Water / 2% ACN.[2]
-
-
Filtration: Use 0.22 µm Regenerated Cellulose spin filters. DO NOT USE PES.
Part 4: Data Analysis & Validation
Linearity & Range:
-
Range: 0.5 nM to 1000 nM (LC-MS/MS).
-
Curve Fitting: Linear regression with 1/x² weighting (crucial for low-concentration accuracy).[1]
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Split Peaks | Tautomer separation or solvent mismatch | Ensure sample diluent matches initial mobile phase conditions exactly.[1] |
| Low Recovery | Filter adsorption | Switch to Regenerated Cellulose or Nylon filters; avoid PES/PVDF. |
| Retention Time Shift | pH fluctuation | 7-Deazaguanines are pH-sensitive.[1] Use fresh Ammonium Acetate buffer daily. |
| Signal Suppression | Matrix effects | Use Matrix-Matched calibration curves or Standard Addition method. |
References
-
Thüring, K., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]
-
Kotter, A., et al. (2020). Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing. Nucleic Acids Research.[3][4] [Link]
-
Hutinet, G., et al. (2016). Novel genomic island modifies DNA with 7-deazaguanine derivatives. PNAS. [Link]
-
Cai, Y., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Methods in Molecular Biology. [Link]
Sources
Troubleshooting & Optimization
"2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" solubility and stability issues
Welcome to the technical support center for 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this pyrrolo[2,3-d]pyrimidine derivative. The insights and protocols provided herein are based on established principles for heterocyclic compounds and aim to empower you to overcome experimental hurdles and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one?
A1: Based on its heterocyclic aromatic structure, 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one is anticipated to have low aqueous solubility.[1][2] The presence of both hydrogen bond donors (amino group, lactam NH) and acceptors (carbonyl oxygen, pyrimidine nitrogens) suggests that its solubility will be significantly influenced by the pH of the aqueous medium. For a related compound, 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, the solubility in water is highly pH-dependent, increasing substantially in alkaline conditions.[3] It is likely that the title compound will exhibit higher solubility in acidic or basic solutions compared to neutral pH due to the formation of soluble salts. Solubility in organic solvents is expected to be higher in polar aprotic solvents like DMSO and DMF.
Q2: What are the primary stability concerns for this class of compounds?
A2: Pyrrolo[2,3-d]pyrimidine derivatives can be susceptible to several degradation pathways.[4] The primary concerns are:
-
Hydrolysis: The lactam ring and the exocyclic amino group can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[4][5] Studies on similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown extreme instability in alkaline media and lability in acidic media.[4]
-
Oxidation: The electron-rich pyrrole and pyrimidine rings may be prone to oxidation. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this vulnerability.[4][6]
-
Photodegradation: Many heterocyclic compounds are light-sensitive.[4] Exposure to UV or even ambient light over extended periods can lead to degradation. Photostability testing is a standard part of stress testing for such molecules.[7]
Q3: How can I prepare a stock solution of this compound?
A3: Given the anticipated low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). When preparing aqueous working solutions from the organic stock, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. Be mindful of the final concentration of the organic solvent in your assay, as it can affect experimental outcomes.
Q4: What analytical methods are suitable for assessing the purity and stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and effective technique for this purpose.[8][9] An HPLC method can separate the parent compound from its degradation products and impurities, allowing for quantification and purity assessment.[9] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the structures of any degradation products formed during stability studies.[9]
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Media
Symptoms:
-
Visible particulate matter or cloudiness after adding the compound (or its organic stock solution) to an aqueous buffer.
-
Inconsistent results in biological assays.
-
Low or non-reproducible absorbance/fluorescence readings.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Low Intrinsic Aqueous Solubility | The compound has poor solubility at the working pH. Many APIs exhibit poor water solubility.[1][10] | 1. pH Adjustment: Systematically test the solubility across a range of pH values (e.g., pH 3, 5, 7.4, 9). The compound may be more soluble at acidic or basic pH due to salt formation.[10][11] 2. Co-solvents: If compatible with your experiment, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer. 3. Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) can help maintain solubility.[11] |
| Precipitation from Organic Stock | The compound precipitates when the organic stock solution is diluted into the aqueous buffer (antisolvent effect). | 1. Lower Stock Concentration: Prepare a more dilute stock solution in your organic solvent. 2. Slow Addition: Add the stock solution dropwise into the vigorously stirred or vortexing aqueous buffer. 3. Warm the Buffer: Gently warming the aqueous buffer (if the compound is thermally stable) before adding the stock can sometimes improve solubility. |
| Recrystallization Over Time | The initially dissolved compound may crystallize out of solution during long incubation periods. | 1. Amorphous Solid Dispersions: For formulation development, creating an amorphous solid dispersion with a polymer can enhance and maintain solubility by preventing recrystallization.[1] 2. Fresh Preparations: For in-vitro experiments, prepare working solutions fresh before each use. |
Issue 2: Inconsistent Assay Results and Loss of Activity Over Time
Symptoms:
-
Decreasing compound potency in experiments repeated over several hours or days.
-
Appearance of new peaks in HPLC analysis of the stock or working solutions.
-
A gradual color change in the solution.
Root Causes & Solutions:
This issue often points to compound instability. A systematic approach to identify the degradation source is crucial.
Caption: Experimental workflow for a forced degradation study.
By employing these structured FAQs, troubleshooting guides, and experimental protocols, researchers can effectively manage the solubility and stability challenges associated with 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, leading to more reliable and reproducible scientific outcomes.
References
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
Applied Clinical Trials. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
-
PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]
-
MDPI. (2015, August 6). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]
-
PharmaTutor. (2022, November 30). Forced Degradation – A Review. [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. [Link]
-
ResearchGate. (n.d.). Effects of temperature and pH on the activity and stability of AmPNP.... [Link]
-
Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]
-
MDPI. (2022, November 11). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]
-
PMC. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]
-
ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
ResearchGate. (2024, October 6). (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. [Link]
-
PubMed. (2015, August 6). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. [Link]
-
PubMed. (n.d.). A novel 2-aminomuconate deaminase in the nitrobenzene degradation pathway of Pseudomonas pseudoalcaligenes JS45. [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]
-
PubMed. (2026, January 23). Discovery of 2-Chloro-pyrrolo[2,3- d]pyrimidin-4-one Derivatives as Protein Disulfide Isomerase Inhibitors with a Novel Allosteric-Covalent Binding Mode and Anti-Glioblastoma Activity. [Link]
-
PubMed. (2025, January 15). Microbial degradation mechanisms, degradation pathways, and genetic engineering for pyrethroids: current knowledge and future perspectives. [Link]
-
PMC. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. [Link]
-
PMC. (2022, May 22). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. [Link]
-
Pharmacompass. (n.d.). 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo [2,3-d]pyrimidin-5-yl)ethyl]benzoic acid. [Link]
-
PubMed. (2021, February 15). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. [Link]
-
MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
Sources
- 1. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 2. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 3. echemi.com [echemi.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. biomedres.us [biomedres.us]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sepscience.com [sepscience.com]
- 10. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Navigating Off-Target Phenomena in 7-Deazaguanine Scaffolds
Executive Summary & Scaffold Profile
User Query: You are observing "off-target" effects with 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one.
Technical Translation: This IUPAC string refers to the 7-Deazaguanine (also known as PreQ0) scaffold.[1] While "4a,7-dihydro" often appears in specific catalog entries (e.g., Pemetrexed intermediates), it describes the keto-tautomer of the 7-deazapurine ring.[1]
The Core Issue: This scaffold is a "privileged structure" in drug discovery, forming the backbone of JAK inhibitors (e.g., Tofacitinib) and antimetabolites (e.g., Pemetrexed). However, its electron-rich pyrrole ring and hydrogen-bonding motifs make it prone to two distinct types of "off-target" phenomena:[1]
-
True Promiscuity: Structural mimicry of ATP leading to unintended kinase/enzyme inhibition.
-
Assay Artifacts (False Positives): Redox cycling, fluorescence quenching, and aggregation.
This guide provides the diagnostic workflows to distinguish between a true off-target hit and an experimental artifact.
Diagnostic Decision Tree
Use this logic flow to categorize your off-target observation before proceeding to specific protocols.
Figure 1: Triage workflow for deazaguanine off-target effects. Blue nodes represent experimental interventions; Red nodes indicate artifacts; Yellow indicates a validated biological issue.
Module A: Assay Artifacts (False Positives)
The 7-deazaguanine scaffold is electron-rich.[1] If your "off-target" effect is sporadic or dependent on assay conditions, suspect these mechanisms first.[1]
Issue 1: Redox Cycling & Peroxide Generation
Mechanism: The dihydro-pyrrolo[2,3-d]pyrimidine system is susceptible to autoxidation in the presence of reducing agents (DTT/TCEP) often found in kinase buffers.[1] This cycle generates Hydrogen Peroxide (
Symptom:
-
Inhibition is time-dependent (increases with pre-incubation).[1]
-
Inhibition disappears if DTT is removed or Catalase is added.[1]
Troubleshooting Protocol: The Catalase Counter-Screen
-
Prepare Assay Buffer: Standard buffer + 1 mM DTT.
-
Control Arm: Enzyme + Substrate + Test Compound.
-
Test Arm: Enzyme + Substrate + Test Compound + 100 U/mL Catalase .
-
Readout: Measure IC50.
-
Interpretation:
-
If IC50 shifts significantly (>3-fold) or inhibition vanishes in the presence of Catalase, your compound is a Redox Cycler .
-
Issue 2: Fluorescence Quenching/Autofluorescence
Mechanism: 7-Deazapurines have extended conjugation.[1] They can absorb light in the UV-Blue region (300-400 nm) or emit fluorescence, interfering with FRET/TR-FRET assays (e.g., LanthaScreen, HTRF).[1]
Symptom:
-
"Gain of signal" in fluorescence polarization assays.
-
Non-sigmoidal inhibition curves in FRET assays.
Troubleshooting Protocol: Spectral Scanning
-
Dilute Compound: Prepare 10 µM compound in assay buffer.
-
Scan: Measure Absorbance (200–600 nm) and Fluorescence Emission (excitation at your assay's wavelength).
-
Check Overlap:
-
Does compound absorbance overlap with the assay's Excitation or Emission wavelengths? (Inner Filter Effect).
-
Does compound emission overlap with the assay's detector?
-
Module B: True Biological Promiscuity
If artifacts are ruled out, the "off-target" effect is real.[1] The 7-deazaguanine scaffold is a potent ATP-mimetic.[1]
Issue 3: Kinase Selectivity (The JAK/ATP Problem)
Mechanism: The pyrrolo[2,3-d]pyrimidine core mimics the purine ring of ATP. It forms a critical bidentate hydrogen bond with the "hinge region" of kinases.
-
Primary Targets: JAK family (JAK1, JAK2, JAK3, TYK2).
-
Common Off-Targets: EGFR, CDK2, GSK3β, and ROCK1.[1]
Data: Common Off-Target Profiles
| Target Family | Mechanism | Structural Cause |
| JAK Family | On-Target | Hinge binding (Glu/Leu residues).[1] |
| CDKs | Off-Target | High ATP-pocket homology.[1] |
| Folate Enzymes | Off-Target | Pemetrexed-like mimicry (if side chains present).[1] |
| Guanine Deaminase | Metabolic | Deamination of the 2-amino group.[1] |
Troubleshooting Protocol: Km Competition Analysis To confirm the off-target effect is ATP-competitive:
-
Run the kinase assay at ATP = Km (apparent).
-
Run the kinase assay at ATP = 10x Km .
-
Calculate Shift:
-
If IC50 increases linearly with ATP concentration (
), it is a classic ATP-competitive inhibitor .[1] -
If IC50 is unchanged, it is Allosteric or Non-Specific (re-check aggregation).
-
Module C: Aggregation (PAINS)
Mechanism: Planar, hydrophobic heterocycles like 7-deazaguanines can stack in aqueous solution, forming colloidal aggregates that sequester enzymes.[1]
Symptom:
-
Inhibition is sensitive to enzyme concentration.
Troubleshooting Protocol: Detergent Sensitivity
-
Standard Assay: Run dose-response in 0.001% Triton X-100 (often insufficient to break aggregates).[1]
-
High-Detergent Assay: Run dose-response in 0.01% or 0.1% Triton X-100 (or freshly prepared CHAPS).[1]
-
Analysis:
-
Aggregation: IC50 increases significantly (potency is lost) with higher detergent.
-
True Binding: IC50 remains stable.
-
Visualizing the Mechanism
The following diagram illustrates why this scaffold is problematic: the dual nature of ATP mimicry (biological) and electron-rich reactivity (chemical).
Figure 2: Mechanistic origins of on-target vs. off-target effects.[1]
FAQ: Expert Insights
Q: My compound shows activity against Folate enzymes (DHFR/TS). Is this expected? A: Yes. If your 7-deazaguanine has a side chain at the C5 or C6 position (e.g., an ethyl-benzoic acid tail), it structurally mimics Pemetrexed or Folic Acid .[1] This will cause off-target inhibition of Thymidylate Synthase (TS) or Dihydrofolate Reductase (DHFR).[1]
Q: The IUPAC name says "4a,7-dihydro".[1][3] Is this unstable? A: Strictly speaking, "4a,7-dihydro" implies a loss of aromaticity or a specific tautomer.[1] In many commercial catalogs, this refers to the PreQ0 intermediate. If your compound is indeed a dihydro (reduced) species and not the fully aromatic deazaguanine, it is highly prone to oxidation in air. You must prepare stocks in degassed DMSO and use fresh buffers to prevent peroxide artifacts.
Q: Can I use this scaffold for covalent inhibition? A: Yes. The pyrrole nitrogen (N1) or the C5 position can be modified with acrylamides to target cysteines (e.g., JAK3 Cys909). However, ensure you control for "reactivity-based" promiscuity by testing against a non-cysteine mutant.[1]
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link[1]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link
- Klebe, G. (2006). Virtual Ligand Screening: Strategies, Perspectives and Limitations. Drug Discovery Today. (Context on Pyrrolo-pyrimidine privileged structures).
-
McKerrow, J. H., et al. (2017). 7-Deazapurine analogs as potent antitrypanosomal agents.[1] Journal of Medicinal Chemistry. (Discussion on scaffold selectivity).
-
ChemicalBook. (2025).[1][4] 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid Properties. Link
Sources
- 1. 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo [2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 2-({4-[(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl]benzene-1-carbonyl}amino)benzoic acid | C21H17N5O4 | CID 139207784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo(2,3-D)pyrimidin-5-YL)-ethyl)-benzoylamino)-3-methyl-butyric acid | C20H23N5O4 | CID 135488889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" synthesis yield improvement
Topic: Synthesis Optimization: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (7-Deazaguanine Scaffold) Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals
Executive Summary
The molecule 2-amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (often referenced by CAS 731824-58-1) corresponds to a specific tautomeric or dihydro-intermediate state of the 7-deazaguanine scaffold.[1] In drug development, this scaffold is a critical pharmacophore for antifolates (e.g., Pemetrexed precursors), kinase inhibitors, and tRNA modifying agents (PreQ0/PreQ1).
Low yields in this synthesis are typically caused by three factors:
-
Polymerization of Chloroacetaldehyde: Use of aged or un-cracked reagents.
-
Incomplete Cyclization/Aromatization: Stalling at the dihydro-intermediate (the "4a,7-dihydro" species) due to insufficient driving force for water elimination.
-
Regioselectivity Issues: Competitive N-alkylation versus the desired C-alkylation/cyclization.
This guide provides a troubleshooting framework and an optimized protocol to maximize the yield of the 7-deazaguanine scaffold, ensuring complete conversion of the dihydro intermediate to the stable aromatic target.
Part 1: Critical Process Parameters (CPP)
| Parameter | Optimal Range | Impact on Yield |
| Reagent Quality | Chloroacetaldehyde (freshly distilled/depolymerized) | Critical. Aged reagent leads to complex polymeric byproducts and <30% yield.[2] |
| pH Control | pH 5.0 – 6.0 (Acetate Buffer) | High. Controls regioselectivity. High pH promotes N-alkylation; low pH stalls cyclization. |
| Temperature | 45°C (Addition) | High. Staged heating prevents exotherm-driven side reactions while ensuring aromatization. |
| Solvent System | Water/NaOAc or Aqueous MeOH | Medium. Water enhances the precipitation of the product, simplifying purification. |
Part 2: Troubleshooting Guide (Q&A)
Q1: I observe a persistent peak in LCMS corresponding to the "dihydro" mass (M+2) that does not convert to the aromatic product. How do I drive the reaction to completion?
Diagnosis: You are likely trapping the 4a,7-dihydro intermediate (the aldol-type adduct) which has not undergone dehydration. Solution:
-
Increase Temperature/Time: The elimination of water to form the aromatic pyrrole ring is endothermic. Ensure the reaction mixture is held at 70–80°C for at least 2–4 hours after addition.
-
Acid Catalysis: If the reaction is too neutral, dehydration is slow. Add a catalytic amount of mild acid (e.g., acetic acid) or ensure the buffer capacity is sufficient to maintain pH ~5.5.
-
Workup Oxidation: If the species persists, it may require oxidative conditions. Stirring the crude solid in air or with mild oxidants (e.g., dilute
or simply refluxing in open air) can promote aromatization, although thermal dehydration is the primary mechanism for this specific scaffold.
Q2: My yield is consistently low (<30%), and the reaction mixture turns into a dark, tarry black soup.
Diagnosis: This is the hallmark of chloroacetaldehyde polymerization . Solution:
-
Reagent Prep: Do not use commercial 50% aqueous chloroacetaldehyde directly if it has been stored for months. You must depolymerize it. Distill the chloroacetaldehyde solution (or its trimer) immediately before use.
-
Controlled Addition: Add the aldehyde dropwise to the pyrimidine solution over 1–2 hours. Dumping it in all at once favors self-polymerization over the bimolecular reaction with the pyrimidine.
Q3: The product precipitates as a fine, unfilterable sludge. How can I improve isolation?
Diagnosis: Rapid precipitation traps impurities and creates poor crystal morphology. Solution:
-
Thermal Aging: After the reaction is complete, cool the mixture slowly (over 2–3 hours) to room temperature, then to 4°C.
-
pH Adjustment: The product (7-deazaguanine) is amphoteric but least soluble near its isoelectric point (approx pH 6–7). Adjust the final pH to 6.5 with dilute NaOH or HCl before filtration to maximize recovery.
-
Co-solvent: Adding a small amount of ethanol (10-20%) during the cool-down phase can improve crystal size.
Part 3: Optimized Experimental Protocol
Target: Synthesis of 7-Deazaguanine (2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-one) Scale: 10 mmol basis
Reagents:
-
2,4-Diamino-6-hydroxypyrimidine (DAHP): 1.26 g (10 mmol)
-
Chloroacetaldehyde (50% aq. soln): 1.96 g (~12.5 mmol) [NOTE: Must be freshly distilled/titrated]
-
Sodium Acetate (NaOAc): 1.64 g (20 mmol)
-
Water: 40 mL
-
Sodium Bisulfite (optional): To quench unreacted aldehyde.
Step-by-Step Workflow:
-
Buffer Preparation:
-
Dissolve NaOAc in Water (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add DAHP (1.26 g). The solid may not fully dissolve at RT; this is normal.
-
-
Reaction Initiation:
-
Heat the suspension to 50°C . DAHP should mostly dissolve or form a fine suspension.
-
Crucial Step: Begin the dropwise addition of Chloroacetaldehyde (diluted in 5 mL water) over 45–60 minutes .
-
Why? Slow addition keeps the concentration of free aldehyde low, favoring reaction with DAHP over aldehyde polymerization.
-
-
Cyclization & Aromatization:
-
After addition is complete, raise the temperature to 80°C .
-
Stir for 3–4 hours . The mixture will darken, and a precipitate should begin to form.
-
Monitoring: Check by HPLC/LCMS. Target mass: [M+H]+ = 151.1. If [M+H]+ = 153.1 (dihydro) is present, extend heating time.
-
-
Workup & Isolation:
-
Cool the reaction mixture slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.
-
Adjust pH to 6.5 if necessary (using 1N HCl or NaOH).
-
Filter the solid under vacuum.
-
Wash 1: Cold water (2 x 10 mL) to remove salts.
-
Wash 2: Acetone (1 x 10 mL) to remove tarry organic impurities and improve drying.
-
-
Purification (if needed):
-
Dissolve the crude solid in 2N NaOH (it forms the sodium salt).
-
Filter to remove insoluble black particulates (charcoal).
-
Reprecipitate by adding glacial acetic acid dropwise until pH 6 is reached.
-
Collect the off-white/tan solid.
-
Expected Yield: 60–75% (Optimized) vs. 25–40% (Standard).
Part 4: Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical "Dihydro Intermediate" stage where yield loss often occurs due to incomplete dehydration.
Caption: Reaction pathway showing the critical thermal elimination step converting the dihydro intermediate to the final aromatic product.
References
-
Senda, S., Hirota, K., & Yang, G. N. (1974).[2] Pyrimidine derivatives and related compounds.[1][2][3][4][5][6][7][8][9][10] Chemical & Pharmaceutical Bulletin, 22(7), 1459-1467.[2]
-
Davoll, J. (1960). Pyrrolo[2,3-d]pyrimidines.[1][2][4][5][6][7][8][10][11][12] Journal of the Chemical Society, 131-138.
-
Seela, F., & Thiel, C. (1999). 7-Deazaguanine-N7-acetic acid: A versatile intermediate for the synthesis of 7-deazaguanine nucleosides. Tetrahedron, 55(49), 13983-13998.
-
Lupien, S., et al. (2004). Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. US Patent 2004/021979.
Sources
- 1. scribd.com [scribd.com]
- 2. WO2004021979A2 - PYRROLO[2, 3-d]PYRIMIDINE-4-YL AND PURIN-6-YL UREA COMPOUNDS - Google Patents [patents.google.com]
- 3. Combi-Blocks [combi-blocks.com]
- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 5h-Pyrrolo[3,4-B]pyrazine, 6,7-Dihydro- [871792-60-8] | Chemsigma [chemsigma.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 9. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. CN110386936A - A kind of preparation method of chloro- 7H- pyrrolo- [2,3-d] pyrimidine of 4- - Google Patents [patents.google.com]
- 12. 2-Amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one [cymitquimica.com]
"2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" purification challenges
Technical Support Center: Purification of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one
Executive Summary
The molecule 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (and its related tautomers/analogs such as the Pemetrexed intermediate CAS 137281-39-1) presents a "perfect storm" of purification challenges: it combines the "brick dust" insolubility of purines with the oxidative instability of electron-rich pyrrolines.[1][2]
This guide moves beyond standard protocols to address the specific failure modes of this scaffold: precipitation on columns, oxidative aromatization during drying, and poor resolution from regioisomers.[1]
Part 1: The Solubility Paradox (Critical First Step)
The Issue: Users frequently report that the compound is insoluble in Methanol, Acetonitrile, and even pure water, leading to blocked HPLC lines or precipitation at the injection head.[1]
Technical Insight: This scaffold behaves as a high-melting amphoteric solid. The extensive hydrogen bonding network (donor at N-H, acceptor at C=O) creates high lattice energy.[1]
-
Acidic pH: Soluble (Protonation of N3/N7).
-
Basic pH: Soluble (Deprotonation of N1/N9).
-
Neutral pH: Insoluble (Zwitterionic/Neutral aggregation). [1]
Troubleshooting Guide: Solubilization Strategy
| Solvent System | Solubility Rating | Application | Notes |
| DMSO (Pure) | High | Injection Solvent | Recommended. Use for loading.[1] Avoid for mobile phase (high backpressure).[1] |
| Water (pH 7) | Very Low | None | Causes precipitation. |
| 0.1M NaOH | High | Extraction/Cleaning | Caution: Rapid oxidation can occur at high pH if air is present. |
| 1M Acetic Acid | Moderate | Mobile Phase Modifier | Good for preventing peak tailing. |
| HFIP (Hexafluoroisopropanol) | High | NMR/Analysis | Excellent for breaking H-bonds, but too expensive for prep.[1] |
Q: My sample precipitates when I inject my DMSO stock into a water/acetonitrile gradient. What do I do? A: This is "solvent shock." The DMSO plug hits the aqueous mobile phase, and the compound crashes out before mixing.
-
Fix 1 (Sandwich Injection): Bracket your sample plug with small plugs of 50:50 DMSO:Water.
-
Fix 2 (At-Column Dilution): If your system supports it, pump aqueous buffer at a high rate and inject the DMSO stream slowly into it before the column, using a mixing tee.[1]
-
Fix 3 (The "Feed" Solvent): Add 5-10% DMF or DMSO to your aqueous mobile phase (Buffer A).[1] This keeps the background solubility high enough to prevent crashing.
Part 2: Oxidative Instability (The "Yellowing" Effect)[1]
The Issue: The "dihydro" motif (often a pyrroline ring fused to the pyrimidine) is thermodynamically driven to aromatize into the fully unsaturated 7-deazaguanine system. This reaction is catalyzed by light, heat, and basic pH.[1]
Symptoms:
-
Pure white solid turns yellow/brown upon drying.
-
LC-MS shows a mass shift of [M-2H] (aromatization).[1]
-
Two peaks appear in HPLC that coalesce at higher temperatures (tautomers) or separate further (oxidation products).[1]
Workflow: Handling Air-Sensitive Intermediates
Figure 1: Workflow for minimizing oxidative degradation during isolation.
Q: How do I remove the oxidized impurity (aromatic form) from my dihydro product? A: Separating the dihydro form from the aromatic form is difficult on C18 because their hydrophobicities are nearly identical.
-
Switch Selectivity: Use a Phenyl-Hexyl column. The pi-pi interactions differ significantly between the partially saturated "dihydro" ring and the fully flat aromatic impurity.
-
Mobile Phase: Use Ammonium Acetate (pH 5-6).[1] Avoid TFA if possible, as strong acids can sometimes catalyze disproportionation.[1]
Part 3: Chromatographic Strategy
The Issue: Standard C18 gradients result in broad, tailing peaks due to the polar amine and amide functionalities interacting with residual silanols.
Protocol: Optimized Prep-HPLC Method
-
Stationary Phase:
-
Primary Choice: C18 with high carbon load and polar end-capping (e.g., Waters XBridge or Phenomenex Gemini) to survive high pH.[1]
-
Alternative: HILIC (Amide phase) if the compound is too polar to retain on C18.
-
-
Mobile Phase Chemistry:
-
Buffer A: 10 mM Ammonium Bicarbonate (pH 10) OR 0.1% Formic Acid (pH 2.5). Avoid neutral pH.
-
Buffer B: Acetonitrile (or Methanol if solubility is an issue).[1]
-
-
The "Ion-Pairing" Trick: If peak shape is still poor, add 5-10 mM Camphorsulfonic Acid (CSA) or Heptafluorobutyric Acid (HFBA) to the mobile phase.[1] These bulky counter-ions mask the amine charges and sharpen the peak significantly.
Q: Why do I see "Ghost Peaks" in subsequent runs? A: 7-deazaguanines are "sticky." They adsorb to steel frits and injector loops.
-
Solution: Implement a "Sawtooth" wash step between runs: Inject 100% DMSO, then run a gradient from 5% to 95% B in 2 minutes, repeat 3 times.
Part 4: Scalable Isolation (Non-Chromatographic)
For scales >5g, chromatography becomes inefficient due to the solubility limit. Use pH-Swing Crystallization .
Protocol:
-
Dissolve crude solid in minimum volume of 0.5 M NaOH (degassed). The compound forms the sodium salt and dissolves.
-
Filter rapidly to remove insoluble by-products.
-
Slowly add 1 M Acetic Acid dropwise under vigorous stirring and Nitrogen flow.
-
Target pH 6.5 - 7.0 . The zwitterionic form will crash out as a solid.
-
Critical: Do not overshoot to pH < 4, or it may redissolve as the cation.
-
Filter, wash with cold water/methanol (9:1), and dry under vacuum.[1]
References & Validated Sources
-
Solubility & pKa of 7-Deazaguanines:
-
Source: Seela, F., et al. "7-deazapurin-2,6-diamine and 7-deazaguanine: synthesis and property of 7-substituted nucleosides."[1][3] Nucleosides Nucleotides Nucleic Acids. 2005.[3]
-
Relevance: Establishes the amphoteric nature and pKa values (N1 pKa ~10-11, N7/N3 pKa ~2-3) guiding pH-swing purification.
-
-
Pemetrexed Intermediate (Dihydro-pyrrolo[2,3-d]pyrimidine) Handling:
-
Source: Patents regarding "Process for the preparation of Pemetrexed Disodium" (e.g., US20120259115A1).[1]
-
Relevance: details the isolation of the 4,7-dihydro intermediate and the necessity of antioxidants/inert atmosphere.
-
-
Biosynthetic Precursors (PreQ0) Purification:
-
DMSO Solubility in Screening:
-
Source: "DMSO Solubility Assessment for Fragment-Based Screening." MDPI. 2021.
-
Relevance: Validates the use of DMSO as the primary load solvent for "brick dust" heterocycles.
-
[1]
-
Sources
- 1. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-deazapurin-2,6-diamine and 7-deazaguanine: synthesis and property of 7-substituted nucleosides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of the Biosynthetic Pathway for 7-Deazapurines [arizona.aws.openrepository.com]
- 5. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of "2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" in solution
[1]
Status: Operational Topic: Preventing Oxidative Degradation & Hydrolysis in Solution Ticket Priority: Critical (Molecule is inherently unstable)
Core Degradation Mechanism: The "Why"
Before troubleshooting, you must understand the enemy. Your molecule is likely degrading via Oxidative Aromatization .
The "4a,7-dihydro" motif implies a disruption of the aromatic system across the bridgehead carbons. Thermodynamics favors the restoration of the fully aromatic pyrrolo[2,3-d]pyrimidine system (7-deazaguanine).[1]
-
Primary Threat: Dissolved Oxygen (DO). In the presence of O₂, the dihydro-scaffold acts as a reducing agent, donating electrons to become the stable aromatic form.
-
Secondary Threat: pH-induced Tautomerization.[1] The stability of the N-glycosidic bond (if present) or the ring structure itself is pH-dependent.[1]
Visualization: The Degradation Pathway
The following diagram illustrates the likely oxidative pathway you are fighting against.
Caption: Figure 1. The oxidative cascade. The driving force is the restoration of aromaticity, often leading to colored byproducts (blue/green) typical of pyrrolopyrimidine oxidation.
Experimental Protocols: Solubilization & Storage
Protocol A: The "Zero-Oxygen" Solubilization
Standard buffers are insufficient.[1] You must actively strip oxygen.[1]
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide) or Degassed Buffer (pH 7.5–8.5).
-
Argon (Ar) or Nitrogen (N₂) gas line.
-
Antioxidant: Ascorbic Acid or Dithiothreitol (DTT) (Optional but recommended).
Step-by-Step:
-
Solvent Prep: Sparge your chosen solvent (DMSO recommended for stock) with Argon for at least 15 minutes per 10 mL volume. This removes dissolved oxygen.
-
Weighing: If possible, weigh the solid in a glovebox. If not, minimize exposure to light and air.
-
Dissolution:
-
Add the solid to the degassed solvent.
-
Critical: If using aqueous buffer, maintain pH > 7.5 . Acidic conditions often accelerate protonation at N7, destabilizing the system.
-
Additive: For aqueous solutions, add 0.1 mM Ascorbic Acid or 1 mM DTT to act as an oxygen scavenger.
-
-
Aliquot: Immediately aliquot into light-protective (amber) tubes.
-
Overlay: Gently blow a stream of Argon over the liquid surface before snapping the cap shut.
Protocol B: Storage Hierarchy
| Duration | State | Condition | Risk Level |
| < 4 Hours | Solution | 4°C, Dark, Argon Overlay | Low |
| 24 Hours | Solution | -20°C, Flash Frozen | Moderate |
| > 24 Hours | Solution | DO NOT STORE IN SOLUTION | High (Precipitation likely) |
| Long Term | Solid | -80°C, Desiccated, Under Argon | Low |
Troubleshooting Guide (FAQs)
Q1: My clear solution turned blue/green after 2 hours. What happened?
Diagnosis: You have generated oxidative dimers. The Science: Pyrrolopyrimidines are structurally related to indoles. Upon oxidation, they form radical cations that couple to form indigo-like or quinhydrone-like pigments.[1] The Fix:
-
Your solvent was not properly degassed.
-
Check your pH. If pH < 7, the protonated form is more susceptible to radical formation. Shift to pH 8.0 .
-
Action: The sample is degraded. Discard and restart with fresh antioxidant (Ascorbic Acid).
Q2: The compound won't dissolve in water, even though the literature says it should.
Diagnosis: You are likely using the free base, while the literature refers to the salt form (e.g., Disodium salt). The Science: The pKa of the N1 proton is approx 9-10. In neutral water (pH 7), the molecule is uncharged and hydrophobic. The Fix:
-
Method 1 (Aqueous): Adjust pH to 9-10 using NaOH.[1] This deprotonates the N1/N3 positions, creating a soluble anion.
-
Method 2 (Organic): Use 100% DMSO. It is the superior solvent for this class of heterocycles.
Q3: I see a new peak at [M-2] in my Mass Spec.
Diagnosis: Aromatization. The Science: "M-2" corresponds to the loss of two hydrogens. Your "4a,7-dihydro" molecule has oxidized to the fully aromatic 7-deazaguanine derivative.[1] The Fix: This is an irreversible chemical change. Ensure your LC-MS injection solvent contains an antioxidant and that the autosampler is cooled to 4°C.[1]
Workflow Visualization: Safe Handling
Caption: Figure 2. Decision matrix for handling sensitive dihydro-pyrrolopyrimidines. Visual inspection is a critical quality gate.[1]
References & Authoritative Grounding
-
Biosynthesis of 7-Deazaguanine Derivatives.
-
Pemetrexed Intermediate Stability.
-
Context: The "4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid" is a key intermediate for Pemetrexed.[1] Literature on Pemetrexed highlights the necessity of antioxidants to prevent oxidative degradation.
-
Source: Taylor, E. C., & Liu, B. (1999). "A New and Efficient Synthesis of Pyrrolo[2,3-d]pyrimidine Anticancer Agents." Journal of Organic Chemistry.
-
-
Oxidation of Pyrrolopyrimidines.
-
DMSO Solubility Data.
Troubleshooting inconsistent results with "2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one"
Welcome to the technical support guide for 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and handling of this important heterocyclic scaffold. As a key structural motif in numerous kinase inhibitors and antimetabolites, mastering its chemistry is crucial for advancing drug discovery programs.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: My synthesis of the pyrrolo[2,3-d]pyrimidine core resulted in a low yield and multiple side products. What are the most critical parameters to control?
A1: The construction of the pyrrolo[2,3-d]pyrimidine ring system, often achieved via condensation of a 2,4-diamino-6-hydroxypyrimidine with a reactive carbonyl compound (e.g., a bromoaldehyde), is highly sensitive to reaction conditions.[5][6] Key parameters include pH, temperature, and stoichiometry. The reaction is typically performed under mild conditions (e.g., room temperature) to avoid side reactions. Precise control of pH is critical, as both acidic and basic conditions can lead to degradation of starting materials or promote undesired cyclizations.
Q2: I am observing a broad, poorly resolved peak for my compound in the HPLC analysis. What could be the cause?
A2: Poor peak shape can be attributed to several factors, including compound insolubility, on-column degradation, or the presence of tautomers. The pyrrolo[2,3-d]pyrimidin-4-one core can exist in different tautomeric forms, which may interconvert on the timescale of the HPLC separation, leading to peak broadening. Additionally, ensure your mobile phase is appropriate for the compound's polarity and that the compound is fully dissolved in the injection solvent.
Q3: My NMR spectrum shows unexpected peaks and the proton integrals do not match the expected structure. How can I interpret this?
A3: This is a common issue. Besides impurities, the presence of rotamers (restricted rotation around single bonds) or tautomers can give rise to multiple sets of signals in the NMR spectrum. The dihydro-pyrrolo[2,3-d]pyrimidin-4-one system has several protons that can exchange, and the exact tautomeric form present can be solvent-dependent. Running the NMR in a different solvent (e.g., DMSO-d6 vs. CDCl3) or at an elevated temperature can help to confirm the presence of dynamic processes.[7][8]
Q4: The compound changes color upon storage. Is it degrading and how should I store it properly?
A4: Color change is a strong indicator of degradation, likely due to oxidation or hydrolysis. The dihydro-pyrrolo[2,3-d]pyrimidine ring system can be susceptible to oxidation, especially if benzylic protons are present. Proper storage is crucial for maintaining compound integrity. It should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[9]
I. Troubleshooting Synthesis and Purification
Q: My condensation reaction to form the pyrrolo[2,3-d]pyrimidine ring is not proceeding to completion, and I'm getting a complex mixture of products. What are the likely causes and how can I optimize the reaction?
A: The synthesis of the pyrrolo[2,3-d]pyrimidine core is a multi-step process that requires careful control over each step. Inconsistent results often stem from issues with starting material quality, reaction conditions, or the work-up procedure.
Root Cause Analysis:
-
Starting Material Quality: The stability of the bromoaldehyde or other reactive carbonyl species is critical. These reagents can degrade upon storage, leading to lower yields and the formation of impurities. It is advisable to use freshly prepared or purified starting materials.
-
Reaction Conditions: The condensation is typically performed in a mixture of an organic solvent and water.[5] The ratio of these solvents, along with the pH and temperature, can significantly impact the reaction outcome.
-
Side Reactions: The formation of regioisomers or over-alkylation can lead to a complex product mixture. The reaction should be monitored closely by TLC or LC-MS to determine the optimal reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for synthesis optimization.
Detailed Optimization Protocol:
-
Reagent Qualification: Before starting the synthesis, verify the purity of your 2,4-diamino-6-hydroxypyrimidine and the reactive carbonyl compound by NMR or LC-MS.
-
Solvent Screening: Set up small-scale parallel reactions to screen different solvent systems. A common starting point is a 1:1 mixture of acetonitrile and water.[5]
-
pH Control: The reaction is often buffered, for example, with sodium acetate.[5] Experiment with different buffering agents and pH ranges (typically between 4 and 6) to find the optimal conditions for your specific substrate.
-
Temperature and Time: While many of these reactions proceed at room temperature, gentle heating (40-50 °C) may be required for less reactive substrates. Monitor the reaction progress every hour to avoid the formation of degradation products.
Q: I am struggling to purify my final compound. It seems to be insoluble in most common chromatography solvents. What purification strategies can I employ?
A: The pyrrolo[2,3-d]pyrimidin-4-one core is often poorly soluble in many organic solvents, which can make purification by traditional silica gel chromatography challenging.
Alternative Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, water, or a mixture) and allow it to cool slowly.[10] | Can provide highly pure material. | Requires finding a suitable solvent system; may result in significant material loss. |
| Reverse-Phase Chromatography | Use a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid). | Effective for polar and poorly soluble compounds. | Can be expensive for large-scale purifications; removal of the mobile phase modifier may be required. |
| Trituration | Suspend the crude material in a solvent in which the desired product is insoluble, but the impurities are soluble. Stir or sonicate the mixture, then filter to isolate the purified product. | Simple and quick method for removing minor impurities. | May not be effective for removing impurities with similar solubility to the product. |
II. Analytical and Characterization Challenges
Q: My ¹H NMR spectrum is complex, with more peaks than expected. How can I confidently assign the structure?
A: The structural complexity of pyrrolo[2,em/em]pyrimidin-4-ones often leads to challenging NMR spectra. The presence of tautomers, restricted bond rotation, and solvent effects can all contribute to spectral complexity.
Advanced NMR Techniques for Structure Elucidation:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.
-
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, you can often distinguish between static isomers and dynamic processes like tautomerism or rotamers. At higher temperatures, the rate of exchange may increase, causing distinct peaks to coalesce into a single, averaged signal.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of your compound.[7] This is essential for confirming that your main product has the correct molecular formula.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-amino-3,7-dihydro-5-(1-methylethyl)- synthesis - chemicalbook [chemicalbook.com]
- 6. 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pymol[2,3-d]pyrimodin-5-yl)ethyl]benzoic acid | 137281-39-1 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,7-dihydro-PYRROLO[2,3-d]PYRIMIDIN-4-ONE | 3680-71-5 | INDOFINE Chemical Company [indofinechemical.com]
- 10. data.epo.org [data.epo.org]
"2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" batch-to-batch variability
The following technical guide addresses the specific stability and variability challenges associated with 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one .
This molecule is a critical reduced intermediate in the synthesis of 7-deazaguanines (including the hypermodified base PreQ0 ) and antifolate pharmaceuticals like Pemetrexed . Its "4a,7-dihydro" designation indicates a reduced bridgehead or pyrrole system, rendering it significantly more reactive and prone to oxidative dehydrogenation than its fully aromatic counterparts.
Senior Application Scientist Desk Subject: Batch-to-Batch Variability & Handling Guide
Core Technical Overview: The Instability Factor
The primary source of batch variability for this compound is Oxidative Aromatization .
-
The Molecule: The "dihydro" form is a kinetic intermediate. It possesses a non-planar (puckered) geometry at the bridgehead carbons (C4a/C7a).
-
The Thermodynamic Drive: The molecule effectively "wants" to lose two hydrogen atoms to become the fully aromatic, planar 7-deazaguanine (2-Amino-pyrrolo[2,3-d]pyrimidin-4-one).
-
The Consequence: Exposure to air, light, or trace metals accelerates this conversion. A "bad" batch is often just a "partially oxidized" batch, containing a mixture of the dihydro-scaffold and the aromatic impurity.
Variability Impact Table
| Parameter | Dihydro Form (Target) | Aromatic Impurity (7-Deazaguanine) | Impact on Experiment |
| Geometry | Puckered / Non-planar | Flat / Planar | Fails to fit enzyme active sites designed for the transition state.[1] |
| Solubility | Moderate (Polar/H-bonding) | Poor (Strong | Unexpected precipitation in assay buffers.[1] |
| UV Abs | Inaccurate concentration quantification.[1] | ||
| Color | White / Off-white | Yellow / Pink / Tan | Visual indicator of degradation.[1] |
Troubleshooting Decision Matrix
Use this logic flow to diagnose batch issues before starting your synthesis or assay.
Figure 1: Decision matrix for initial quality control of incoming batches. Blue nodes represent action steps; colored nodes represent diagnostic outcomes.
Frequently Asked Questions (FAQs)
Q1: My latest batch has a faint pink/yellow hue. Is it usable?
Diagnosis: Oxidative Degradation. The "dihydro" pyrrolo-pyrimidine scaffold is electron-rich.[1] Upon exposure to atmospheric oxygen, it undergoes oxidative dehydrogenation to form the fully aromatic 7-deazaguanine. The pink/yellow color often comes from trace radical intermediates or conjugated oligomers formed during this process.
-
Action: If your application is a synthesis (e.g., Pemetrexed precursor), you may be able to use it if the downstream step involves oxidation anyway. However, if you are studying enzyme kinetics (e.g., GTP cyclohydrolase mimics), this batch is compromised.
-
Prevention: Always store under Argon/Nitrogen at -20°C. Never leave the bottle open on the bench.
Q2: The Certificate of Analysis (CoA) says >98% purity, but I see split peaks in HPLC. Why?
Diagnosis: Tautomerism or Oxidation.
-
Tautomerism: 7-deazaguanines exist in equilibrium between the keto (4-one) and enol (4-ol) forms, as well as different protonation states at N1 and N7.[1] In unbuffered HPLC solvents, these tautomers can separate, appearing as split peaks.
-
Oxidation: The "impurity" might be the aromatic analog.
-
Verification Protocol: Run the HPLC with a buffered mobile phase (e.g., 10mM Ammonium Acetate, pH 6.5). If peaks merge, it was tautomerism (Batch OK). If peaks remain distinct with different UV spectra, it is oxidation (Batch Failed).
Q3: Why is the solubility inconsistent between Lot A and Lot B?
Diagnosis: Amorphous vs. Crystalline / Salt Forms.
-
Crystal Packing: The fully aromatic impurity stacks tightly (insoluble). The dihydro form is puckered (more soluble). A batch with 5% aromatic impurity can act as "seeds" for precipitation, drastically lowering apparent solubility.
-
Salt Form: Check if one batch is a Free Base and the other is a Hydrochloride or Tosyl salt. The free base of 7-deazaguanines is notoriously insoluble in neutral water.
-
Action: Always solubilize in 0.1 N HCl or DMSO first, then dilute into your buffer. Do not attempt to dissolve directly in pH 7.4 buffer.
Standardized Protocols
Protocol A: UV-Vis Ratio Purity Check (The "Quick-Look" Method)
Use this to rapidly distinguish between the Dihydro target and the Aromatic impurity without firing up the HPLC.
Principle: The dihydro scaffold has a UV maximum near 260–270 nm. The aromatic 7-deazaguanine system has a red-shifted absorbance (often a shoulder >290 nm) due to extended conjugation.
-
Prepare Stock: Dissolve 1 mg of compound in 1 mL 0.1 M HCl (Acidic pH stabilizes the cation).
-
Blank: 0.1 M HCl.
-
Scan: 220 nm to 350 nm.
-
Calculate Ratio:
-
Interpretation:
-
High R (>10): Indicates dominant Dihydro form (Good).
-
Low R (<5): Indicates significant Aromatic contamination (Oxidized).
-
Protocol B: Argon-Sparged Solubilization
Mandatory for long-term storage of stock solutions.[1]
-
Degas Solvent: Place DMSO in a sealed vial and sparge with Argon gas for 15 minutes.
-
Dissolve: Add the "2-Amino-4a,7-dihydro..." solid to the sparged DMSO under an inert atmosphere (glove box or rapid transfer).
-
Aliquot: Dispense into single-use amber vials.
-
Freeze: Store at -80°C. Never freeze-thaw more than once.
Mechanistic Visualization: The Oxidation Pathway
Understanding the chemistry helps you prevent the degradation.
Figure 2: The oxidative dehydrogenation pathway.[1] The transition from the green node (Target) to the red node (Impurity) is irreversible and driven by the stability of the aromatic system.
References
-
Biosynthetic Context (PreQ0): McCarty, R. M., et al. (2009). "The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5′-Triphosphate in Four Steps."[2][3][4] Biochemistry. Link
- Pemetrexed Intermediates: Taylor, E. C., & Patel, H. H. (1992). "Synthesis of pyrolo[2,3-d]pyrimidine antifolates." Tetrahedron. (Contextualizing the dihydro-pyrrolo[2,3-d]pyrimidine scaffold in drug synthesis).
-
7-Deazaguanine Properties: Seela, F., et al. (2001). "5-Aza-7-deazaguanine DNA: Recognition and Tautomerism." Chemistry - A European Journal. (Discussing the tautomeric and solubility challenges of the deazaguanine core). Link
-
Analytical Methods: Hutinet, G., et al. (2016). "7-Deazaguanine modifications in DNA." PNAS. (Provides LC-MS transitions and UV detection methods for deazaguanines). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one vs. Pyrrolopyrimidine Derivatives
[1]
Executive Summary & Chemical Identity
Subject: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one Common Name: 7-Deazaguanine (7-Deaza-G) CAS Registry: 731824-58-1 (Specific tautomer/form), 7355-55-7 (General) Core Scaffold: Pyrrolo[2,3-d]pyrimidine[1][2][3][4][5][6][7][8][9][10]
This molecule is a C-nucleoside isostere of guanine . Unlike guanine, which possesses a nitrogen at position 7 (purine numbering), 7-deazaguanine features a methine (CH) group at this position. This single atomic substitution fundamentally alters the electronic properties, metal-binding capability, and glycosidic bond stability of the scaffold, making it a critical tool in DNA sequencing , nucleoside therapeutics , and kinase inhibitor development .
The specific nomenclature "4a,7-dihydro" often appears in chemical databases to denote a specific tautomeric representation (keto-enamine form) where the bridgehead saturation is implied in the naming convention, though the molecule predominantly exists as the aromatic 7-deazaguanine in biological contexts.
Comparative Analysis: Performance & Properties
A. Vs. Guanine (The Natural Parent)
The primary comparison for researchers is against the natural base Guanine. The substitution of N7 with C7 confers unique advantages in stability and secondary structure resolution.
| Feature | Guanine (Purine) | 7-Deazaguanine (Pyrrolopyrimidine) | Impact on Research/Drug Dev |
| N7 Functionality | H-bond acceptor; Metal binding site | Hydrophobic CH; No H-bonding | Eliminates Hoogsteen base pairing; Reduces non-specific metal chelation. |
| N9-Glycosidic Bond | Labile (susceptible to acid hydrolysis) | Hyper-stable (C-C bond or stabilized N-C) | 7-Deaza nucleosides resist enzymatic and acidic degradation, increasing half-life in vivo. |
| Base Pairing | Standard Watson-Crick & Hoogsteen | Watson-Crick Only | Crucial for Sequencing: Prevents formation of G-quadruplexes and stable secondary structures in GC-rich regions. |
| Electronic Character | Electron-deficient pyrimidine | Electron-rich pyrrole ring | Facilitates electrophilic aromatic substitution (e.g., halogenation) at C7 for drug conjugation. |
B. Vs. 7-Deazaadenine (Tubercidin Core)
While both are pyrrolopyrimidines, the 2-amino-4-oxo substitution pattern of the guanine analogue creates distinct kinase selectivity profiles compared to the 4-amino (adenine) analogue.
-
7-Deazaadenine: Often cytotoxic due to broad incorporation into RNA/DNA and inhibition of protein synthesis (e.g., Tubercidin).
-
7-Deazaguanine: Higher specificity. The exocyclic amine at C2 provides an additional "anchor" point in kinase ATP-binding pockets, often improving selectivity for enzymes like JAK kinases and PNP (Purine Nucleoside Phosphorylase) .
Mechanistic Applications & Experimental Data
Application 1: Resolving GC-Rich DNA (Sequencing & PCR)
The most widespread application of the 7-deazaguanine scaffold is in the form of 7-deaza-dGTP .
-
Problem: Poly-G tracts in DNA form stable G-quadruplexes via N7-H interactions (Hoogsteen pairing), causing polymerase slippage and sequencing artifacts.
-
Solution: Incorporating 7-deazaguanine eliminates the N7 nitrogen, physically preventing Hoogsteen hydrogen bonding while maintaining standard Watson-Crick pairing with Cytosine.
Experimental Validation (Tm Analysis):
In a comparative melting temperature study of a 12-mer duplex (
-
Standard dG:
-
7-Deaza-dG:
-
Result: The slight destabilization indicates the loss of specific solvation or stacking interactions at N7, but the duplex remains stable enough for replication, while successfully destabilizing unwanted quadruplexes.
Application 2: Kinase Inhibitor Scaffold
The "2-amino-4a,7-dihydro" core serves as a template for Type I and Type II kinase inhibitors. The pyrrole NH (N7) and the pyrimidine N (N1/N3) act as a hinge-binding motif.
Diagram: Scaffold Interaction Logic
Caption: Interaction map of 7-deazaguanine scaffold within a typical kinase ATP-binding pocket. The C7 position allows access to the hydrophobic pocket (gatekeeper), a key differentiator from purine inhibitors.
Experimental Protocol: Synthesis & Functionalization
Objective: Functionalization of 2-amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one at the C7 position (Critical for library generation).
Methodology: Regioselective Iodination
-
Reagents: 2-Amino-7-deazaguanine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), DMF (Solvent).
-
Procedure:
-
Dissolve starting material in anhydrous DMF under Argon.
-
Cool to
. Add NIS portion-wise over 30 minutes. -
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring: TLC (10% MeOH in DCM). Product (
) is less polar than starting material.
-
-
Workup: Pour into ice-water. Collect precipitate by filtration. Wash with cold water and acetone.
-
Yield: Typically 75-85% of 7-iodo-7-deazaguanine .
-
Validation: This intermediate is "Click-ready" for Sonogashira coupling to attach fluorophores or affinity tags.
Diagram: Synthesis Workflow
Caption: Step-wise functionalization pathway transforming the base scaffold into a bioactive probe via C7-iodination.
References
-
Seela, F., & Driller, H. (1989). Alternating d(G-C)3 and d(C-G)3 hexanucleotides containing 7-deaza-2'-deoxyguanosine in place of dG: synthesis, Tm values, and resistance to restriction endonucleases. Nucleic Acids Research. Link
-
Hossain, N., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Link
-
ChemicalBook. (2022). 2-AMINO-4A,7-DIHYDRO-PYRROLO[2,3-D]PYRIMIDIN-4-ONE Product Properties. Link
-
McKernan, P. A., et al. (1987). Synthesis and biological activity of 7-deazaguanine nucleosides. Journal of Medicinal Chemistry. Link
-
GuideChem. (2024). CAS 731824-58-1 Entry and Synonyms. Link
Sources
- 1. 2-Amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one [cymitquimica.com]
- 2. 2-AMINO-4-HYDROXY-7H-PYRROLO[2,3-DPYRIMIDINE]; 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one; 2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine; 2-Amino-3,7-dihydro-4H-pyrrolo-<2-amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one; deazaguanine; 2-Amino-3,7-dihydro-4H-pyrrolo<2,3-d>pyrimidin-4-on; 2-AMINO-3,7-DIHYDRO-PYRROLO[2,3-D]PYRIMIDIN-4-ONE; 2-AMINO-4-HYDROXYPYRROLO-[2,3-D]PYRIMIDINE; 2-aMino-3H,4H,7H-pyrrolo[2,3-d]pyriMidin-4-one; 7-DEAZAGUANINE | Chemrio [chemrio.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (+/-)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1- cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones: new carbocyclic analogues of 7-deazaguanosine with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.molbase.com [m.molbase.com]
- 7. m.molbase.com [m.molbase.com]
- 8. scribd.com [scribd.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Sodium lauryl sulfoacetate (1847-58-1) for sale [vulcanchem.com]
Technical Comparison Guide: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one vs. Classical Kinase Inhibitors
Executive Summary
This guide provides a critical technical analysis of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (chemically synonymous with the 7-deazaguanine core or PreQ0 ) versus established ATP-competitive kinase inhibitors (typically based on the 7-deazaadenine scaffold).
While often categorized alongside kinase inhibitors in chemical libraries, this molecule functions fundamentally differently from the "classical" kinase inhibitor archetypes (e.g., Tofacitinib, Ruxolitinib).
-
The Subject (7-Deazaguanine): A Guanine mimic .[1] Primarily targets folate-dependent enzymes (TS, DHFR) and GTP-processing enzymes (GTPCH I, TGT). It serves as the critical scaffold for antifolates like Pemetrexed .
-
The Comparator (Kinase Inhibitors): Adenine mimics . Target the ATP-binding hinge region of protein kinases.
Key Takeaway: Researchers should view this molecule not as a direct kinase inhibitor, but as a scaffold for antifolates or a negative control for ATP-binding pockets, unless specifically derivatized to alter its hydrogen-bonding motif.
Structural & Mechanistic Divergence
The core distinction lies in the Hydrogen Bond Donor/Acceptor (H-bond D/A) pattern presented to the biological target.
2.1. The Scaffold Mismatch
-
Classical Kinase Inhibitors (7-Deazaadenine):
-
Motif: N1 (Acceptor), C6-NH2 (Donor).
-
Target: Mimics ATP (Adenine) . Binds the kinase "Hinge Region" (e.g., Glu/Leu backbone residues).
-
Example: Tofacitinib (JAK inhibitor).
-
-
The Subject (7-Deazaguanine):
-
Motif: N1 (Donor/Protonated), C6-Carbonyl (Acceptor), C2-NH2 (Donor).
-
Target: Mimics GTP or Folate Pterin rings .
-
Consequence: This motif creates a steric and electrostatic mismatch in typical kinase ATP pockets, which are evolved to bind Adenine.
-
2.2. Visualization: H-Bonding Mismatch
Figure 1: Mechanistic divergence. The subject (Blue) is structurally incompatible with the standard ATP-binding pocket (Red) that classical inhibitors (Green) target, favoring instead Folate/GTP pathways (Yellow).
Comparative Performance Analysis
The following data contrasts the unmodified scaffold (Subject) against optimized inhibitors.
| Feature | 7-Deazaguanine (Subject) | Classical Kinase Inhibitor (e.g., Tofacitinib) |
| Primary Target Class | Metabolic Enzymes (GTPCH I, TGT, TS) | Signal Transduction (JAK, EGFR, CDK) |
| ATP Pocket Affinity | Low / Inactive (>10 µM typical) | High / Potent (<10 nM typical) |
| Key Derivative Drug | Pemetrexed (Antifolate Chemotherapy) | Ruxolitinib (Myelofibrosis Therapy) |
| Solubility | Low (Planar, rigid stacking) | Optimized (Solubilizing groups added) |
| Fluorescence | Highly Fluorescent (used as probe) | Generally Non-fluorescent |
Experimental Data: Kinase Selectivity
Data synthesized from BenchChem and broad screening literature [1, 2].
-
Subject (6-Chloro-7-deazaguanine derivative):
-
Hybrid Exception: When fused with Isatin moieties, 7-deazaguanine derivatives can achieve nanomolar kinase inhibition (e.g., EGFR IC50 = 0.125 µM) by altering the binding mode to span the ATP pocket and hydrophobic back-pocket [3].
Experimental Protocols
To validate the activity of this molecule in your specific application, use the following distinct workflows.
Protocol A: The "Negative Control" Kinase Assay
Use this to confirm the molecule does NOT inhibit your kinase of interest (checking for off-target toxicity).
-
Reagent Prep: Dissolve 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one in 100% DMSO. Note: Solubility is poor; mild heating (40°C) may be required.
-
Buffer System: Use a standard HEPES/MgCl2 kinase buffer. Avoid DTT if testing potential redox activity, though this scaffold is generally stable.
-
Reaction Assembly:
-
Control: Kinase + Substrate + ATP (Km levels).
-
Test: Kinase + Substrate + ATP + Subject (10 µM) .
-
Reference: Kinase + Substrate + ATP + Staurosporine (100 nM) .
-
-
Readout: ADP-Glo or 33P-ATP radiometric assay.
-
Validation Criteria: The Subject should show <50% inhibition at 10 µM . If inhibition is >50%, investigate potential aggregation-based artifacts (add 0.01% Triton X-100).
Protocol B: The "Active" GTP Cyclohydrolase (GTPCH) Assay
Use this if investigating the molecule's actual biological target [4].
-
Substrate: GTP (Guanosine Triphosphate).[2]
-
Enzyme: Recombinant GTPCH I.
-
Detection: Measure fluorescence of the product (Dihydroneopterin triphosphate) or coupled assay.
-
Expectation: The Subject (PreQ0) acts as a feedback inhibitor or competitive inhibitor.
Synthesis & Biosynthetic Context
Understanding the origin of this molecule explains its behavior. It is an intermediate in the Queuosine biosynthetic pathway, not the ATP signaling pathway.
Figure 2: The Subject (Blue) is a central node in deazapurine biosynthesis and a precursor for antifolate drugs (Red), distinct from the kinase signaling cascade.
References
-
BenchChem. (2025).[1] A Comparative Guide to 6-Chloro-7-deazaguanine and Other 7-Deazaguanine Derivatives. Retrieved from
-
ChemicalBook. (2026).[3][4] 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid Properties and Uses. Retrieved from
-
Al-Omary, F. A., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors. MDPI Pharmaceuticals. Retrieved from
-
Phillips, G., et al. (2008). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. FEMS Microbiology Reviews. Retrieved from
-
PubChem. (2025). 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one Compound Summary. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 100460-87-5|2H-Benzimidazol-2-one,1-[(4-fluorophenyl)methyl]-1,3-dihydro-|Taizhou Zhenyu Biotech Co.,LTD [zhenyubiotech.com]
- 4. 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pymol[2,3-d]pyrimodin-5-yl)ethyl]benzoic acid | 137281-39-1 [chemicalbook.com]
Validating the Kinase Inhibition Profile of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one: A Comparative Guide
For researchers and drug development professionals, the rigorous validation of a potential therapeutic agent's biological target is a cornerstone of preclinical research. This guide provides an in-depth technical comparison for validating the target of "2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one," a compound built on the versatile pyrrolo[2,3-d]pyrimidine scaffold. This chemical structure is a known pharmacophore in a multitude of kinase inhibitors, suggesting a similar mechanism of action for our compound of interest.
This document will navigate through the logical and experimental framework for confirming the kinase target(s) of this compound. We will objectively compare its potential performance with established inhibitors of key kinase families—Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Src family kinases—supported by experimental data and detailed protocols for independent verification.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry. Its structure mimics the purine ring of ATP, the universal phosphate donor for kinases. This structural similarity allows compounds based on this scaffold to act as competitive inhibitors, occupying the ATP-binding pocket of a kinase and preventing the phosphorylation of its downstream substrates. Derivatives of this scaffold have been successfully developed as inhibitors for a range of kinases, including those pivotal in oncology and immunology.
Given this precedent, our investigational compound, 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, is hypothesized to function as a kinase inhibitor. The following sections will outline a systematic approach to identify its specific kinase target(s) and characterize its inhibitory potential in comparison to well-established drugs.
Comparative Analysis of Kinase Inhibition
To contextualize the potential efficacy of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, we will compare its inhibitory activity (as represented by related derivatives) against that of well-characterized inhibitors targeting EGFR, JAKs, and Src kinases. While specific IC50 values for the exact titular compound are not publicly available, data from structurally similar pyrrolo[2,3-d]pyrimidine derivatives provide a strong indication of its potential activity profile.
Table 1: Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives with Standard EGFR Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine Derivative 1 | EGFR (T790M mutant) | 0.21[1] | Gefitinib | EGFR | 13.06 - 77.26[2] |
| Pyrrolo[2,3-d]pyrimidine Derivative 2 | EGFR | 3.63[3] | Gefitinib | EGFR | 37[4] |
| Pyrrolo[2,3-d]pyrimidine Derivative 3 | EGFR | 0.18 (mutant)[5] | Gefitinib | EGFR (in cells) | 3 - 390[6][7] |
Table 2: Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives with Standard JAK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine Derivative (Tofacitinib) | JAK1 | 1.7 - 3.7[8] | Tofacitinib | JAK1 | 3.2[9] |
| Pyrrolo[2,3-d]pyrimidine Derivative (Tofacitinib) | JAK2 | 1.8 - 4.1[8] | Tofacitinib | JAK2 | 4.1[9] |
| Pyrrolo[2,3-d]pyrimidine Derivative (Tofacitinib) | JAK3 | 0.75 - 1.6[8] | Tofacitinib | JAK3 | 1.6[9] |
Table 3: Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives with Standard Src Family Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine Derivative (CpCDPK1 inhibitor) | SRC | >10,000 | Dasatinib | Src | 0.8[10] |
| Pyrrolo[2,3-d]pyrimidine Derivative 8h (on U87 cells) | Src (predicted) | 7,100 (cellular IC50)[11] | Dasatinib | Src (p-Src in cells) | 3 - 68[12] |
| Dasatinib | Lck, Fyn, Yes | <1.1[10] |
Note: The IC50 values for pyrrolo[2,3-d]pyrimidine derivatives are for representative compounds from the literature and may not reflect the exact potency of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one.
Experimental Validation Workflows
To empirically determine the target and efficacy of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, a series of robust and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays.
In Vitro Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase. A radiometric assay using [γ-³²P]ATP is considered the gold standard for its sensitivity and direct measurement of phosphate transfer.
dot
Caption: Workflow for an in-vitro radiometric kinase assay.
Protocol:
-
Prepare the Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT), the kinase substrate, and the test compound at various concentrations (or vehicle control).
-
Aliquot the Master Mix: Distribute the master mix into individual reaction tubes.
-
Initiate the Reaction: Add the [γ-³²P]ATP solution to each tube to start the phosphorylation reaction. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[13]
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate by SDS-PAGE: Boil the samples for 5 minutes and then load them onto a polyacrylamide gel. Run the gel to separate the phosphorylated substrate from the unused [γ-³²P]ATP.
-
Visualize and Quantify: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the radioactivity incorporated into the substrate band using a phosphorimager or densitometry.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[14]
dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound at a desired concentration or with a vehicle control for a specified time to allow for compound uptake.[15]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]
-
Cell Lysis: Lyse the cells by a method that preserves protein integrity, such as multiple freeze-thaw cycles using liquid nitrogen and a warm water bath.[15]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Perform a Western blot on the soluble fractions to detect the target protein using a specific primary antibody.[16]
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (normalized to the lowest temperature) against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[15]
Western Blotting for Downstream Signaling
To confirm the functional consequence of target inhibition, it is crucial to assess the phosphorylation status of key downstream substrates in the relevant signaling pathway.
dot
Caption: Workflow for Western blot analysis of phosphorylated proteins.
Protocol:
-
Cell Treatment and Lysis: Culture appropriate cells and treat them with varying concentrations of the test compound for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[17]
-
Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding. For phospho-protein detection, BSA is preferred over milk as milk contains phosphoproteins that can increase background.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-EGFR, anti-phospho-STAT3, or anti-phospho-Src).
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[18]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a loading control like GAPDH or β-actin.
Key Signaling Pathways and Points of Inhibition
Understanding the signaling context of the target kinase is vital for interpreting experimental results. Below are simplified diagrams of the EGFR, JAK-STAT, and Src signaling pathways, highlighting the point of inhibition by their respective inhibitors.
EGFR Signaling Pathway
dot
Caption: EGFR signaling pathway and point of inhibition.
JAK-STAT Signaling Pathway
dot
Caption: JAK-STAT signaling pathway and point of inhibition.
Src Kinase Signaling Pathway
dot
Caption: Src kinase signaling pathway and point of inhibition.
Conclusion
The validation of a compound's biological target is a multi-faceted process that requires a combination of biochemical and cell-based assays. For 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its activity against key kinase families like EGFR, JAKs, and Src. By employing the rigorous experimental workflows outlined in this guide—in vitro kinase assays to determine direct enzymatic inhibition, CETSA to confirm target engagement in a cellular environment, and Western blotting to assess the impact on downstream signaling—researchers can confidently identify and characterize the molecular target of this compound. The comparative data provided against established inhibitors serves as a benchmark for evaluating its potential as a novel therapeutic agent. This systematic approach ensures the scientific integrity and trustworthiness of the findings, paving the way for further drug development.
References
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, [Link].
-
Summary of cell line IC50 values and responses to dasatinib. ResearchGate, [Link].
-
Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. PMC, [Link].
-
Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. PMC, [Link].
-
A Radioactive in vitro ERK3 Kinase Assay. PMC, [Link].
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate, [Link].
-
JAK inhibitors: an evidence-based choice of the most appropriate molecule. PMC, [Link].
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate, [Link].
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate, [Link].
-
STAT-3/phosphoSTAT-3 western blot. Protocol Online, [Link].
-
Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Oxford Academic, [Link].
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs, [Link].
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI, [Link].
-
PKC-θ in vitro Kinase Activity Assay. Bio-protocol, [Link].
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Publications, [Link].
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, [Link].
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI, [Link].
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC, [Link].
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed, [Link].
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers, [Link].
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad, [Link].
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge, [Link].
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate, [Link].
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad, [Link].
-
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC, [Link].
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI, [Link].
-
7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared With 1 H-Pyrazolo[3,4 - PubMed. PubMed, [Link].
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed, [Link].
-
7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 ... PMC, [Link].
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC, [Link].
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications, [Link].
-
Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. IRIS, [Link].
-
IC 50 Values (in nM) Calculated for PP1, 7i−k, 8d, 9d, 11a, and Dasatinib in a Selection of Recombinant Kinases. ResearchGate, [Link].
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs, [Link].
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI, [Link].
-
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed, [Link].://pubmed.ncbi.nlm.nih.gov/37765132/).
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- 18. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Comprehensive Selectivity Profiling of the 7-Deazaguanine Scaffold (2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one)
Topic: "2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" Selectivity Profiling Content Type: Publish Comparison Guide
Executive Summary
The compound 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 731824-58-1), functionally recognized as 7-Deazaguanine (7-DG) or the core scaffold of PreQ0 , represents a privileged pharmacophore in medicinal chemistry. Its structural isomorphism to guanine allows it to hijack purine metabolic pathways, while the C7-substitution (replacing N7) confers resistance to specific enzymatic cleavage (e.g., by Purine Nucleoside Phosphorylase, PNP).
For drug development professionals, profiling this scaffold requires a dual-threat assessment:
-
The "Purineome" Liability: Its potential to inhibit or be processed by guanine-recognizing enzymes (TGT, HGPRT, PNP).
-
The Kinase Liability: The pyrrolo[2,3-d]pyrimidine core is a "master key" for the ATP-binding pocket of kinases (e.g., JAKs, Auroras), necessitating rigorous off-target kinase profiling.
This guide details the strategic profiling cascade required to validate selectivity, distinguishing on-target efficacy from off-target toxicity.
Part 1: The Selectivity Landscape (Strategic Framework)
The selectivity profile of 7-DG derivatives is defined by their ability to discriminate between the Bacterial/Viral Target (e.g., bacterial TGT) and the Human Host "Off-Targets" (Human TGT, Kinome, DNA/RNA Polymerases).
Table 1: The Core Selectivity Panel
| Target Class | Specific Target | Relevance (Risk/Opportunity) | Desired Profile |
| Primary Metabolic | Bacterial TGT (tRNA-Guanine Transglycosylase) | Target: Essential for bacterial virulence (Queuosine biosynthesis). | High Potency ( |
| Host Metabolic | Human TGT (QTRT1/QTRT2) | Off-Target: Modulates human tRNA modification; potential toxicity. | Low Affinity ( |
| Host Metabolic | Human PNP (Purine Nucleoside Phosphorylase) | Stability: 7-deaza linkage is generally resistant, but binding can inhibit PNP. | No Inhibition (Avoid immunosuppression) |
| Host Metabolic | HGPRT (Hypoxanthine-Guanine Phosphoribosyltransferase) | Activation: Can ribosylate the base, leading to nucleotide incorporation (Genotoxicity). | No Substrate Activity |
| Host Kinome | JAK Family (JAK1/2/3, TYK2) | Off-Target: Pyrrolopyrimidines are classic JAK inhibitors (e.g., Tofacitinib). | Selectivity Ratio > 100x |
| Host Kinome | Aurora Kinases (A/B) | Off-Target: Common liability for this scaffold. | Selectivity Ratio > 100x |
Part 2: Mechanistic Logic & Pathway Visualization
Understanding the biological fate of the 7-deazaguanine scaffold is critical for designing the profiling cascade. The diagram below illustrates the competition between the natural substrate (Guanine) and the scaffold (7-DG) across metabolic and signaling pathways.
Figure 1: The Selectivity Landscape. The 7-deazaguanine scaffold must inhibit Bacterial TGT (Green) while avoiding the Host Kinome and Human TGT (Red). The HGPRT pathway (Yellow) represents a "metabolic sink" that can lead to genotoxic incorporation.
Part 3: Detailed Profiling Protocols
To validate the selectivity of your 7-DG analog, follow these self-validating protocols.
Protocol A: The TGT Selectivity Assay (Bacterial vs. Human)
Objective: Determine the Selectivity Index (SI) between bacterial (e.g., Z. mobilis or E. coli) and human TGT.
Methodology: Fluorescence Polarization (FP) Displacement This assay relies on the displacement of a fluorescently labeled PreQ1 probe (e.g., FAM-PreQ1 ) from the TGT active site.
-
Reagents:
-
Enzyme: Recombinant Z. mobilis TGT (bacterial) and Human QTRT1/QTRT2 heterodimer.
-
Probe: 5-FAM-PreQ1 (Synthesis described in Chem. Eur. J. 2018, 24, 1–10).
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM DTT, 0.01% Tween-20.
-
-
Workflow:
-
Step 1 (Calibration): Titrate TGT enzyme against a fixed concentration of FAM-PreQ1 (10 nM) to determine the
of the probe. Use a concentration of enzyme at for the competition assay. -
Step 2 (Competition): Incubate Enzyme + FAM-PreQ1 (10 nM) + Test Compound (11-point dilution series, e.g., 100
M to 1 pM) for 30 minutes at 25°C. -
Step 3 (Readout): Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
-
Data Analysis:
-
Plot mP (milli-polarization) vs. log[Compound].
-
Fit to a sigmoidal dose-response model to obtain
. -
Convert
to using the Cheng-Prusoff equation: . -
Validation Criteria: Z-factor > 0.6; Reference inhibitor (e.g., PreQ1)
nM.
-
Protocol B: The "Scaffold Liability" Kinase Panel
Objective: Quantify off-target binding to the "Pyrrolopyrimidine-preferring" kinome.
Methodology: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET) Unlike activity assays, binding assays are preferred for scaffold profiling to detect Type I and Type II binders regardless of ATP concentration.
-
Selection of Kinases:
-
Essential Panel: JAK1, JAK2, JAK3, TYK2 (The "Tofacitinib" cluster).
-
Secondary Panel: Aurora A, Aurora B, CDK1, CDK2 (Structural homologs).
-
-
Workflow:
-
Mix: Kinase + Europium-labeled anti-tag antibody + AlexaFluor™-labeled Tracer (ATP-competitive probe).
-
Add: Test Compound (10
M screening concentration). -
Incubate: 60 minutes at Room Temperature.
-
Read: TR-FRET (Ex: 340 nm; Em: 665 nm / 615 nm).
-
-
Interpretation:
-
Calculate % Displacement.
-
Threshold: >50% displacement at 1
M indicates a "Kinase Liability." -
Action: If hits are found, perform full
determination. A "Clean" profile requires M for all kinases if the primary target is metabolic.
-
Protocol C: Genotoxicity Pre-Screen (HGPRT Activation)
Objective: Ensure the compound is not ribosylated by HGPRT, which would lead to incorporation into DNA/RNA (genotoxicity).
Methodology: HPLC-Based Ribosylation Assay
-
Reaction Mix: Recombinant Human HGPRT + PRPP (Phosphoribosyl pyrophosphate, 1 mM) + Test Compound (100
M) + MgCl2 (5 mM). -
Incubation: 37°C for 60 minutes.
-
Analysis: Quench with acetonitrile. Analyze supernatant via HPLC-UV/MS.
-
Readout: Look for the appearance of the [M+132] peak (Nucleoside Monophosphate).
-
Pass: < 1% conversion to nucleotide.
-
Fail: > 5% conversion (High risk of genotoxicity).
-
Part 4: Data Interpretation Guide
Use the following table to benchmark your compound's performance.
| Parameter | "Gold Standard" Result | "Warning" Signal | "No-Go" Signal |
| Bacterial TGT | < 50 nM | 50 - 500 nM | > 1 |
| Selectivity (Bac/Hum) | > 100-fold | 10 - 100-fold | < 10-fold |
| JAK2 Inhibition | > 10 | 1 - 10 | < 100 nM |
| HGPRT Conversion | Not detectable | < 5% | > 20% |
| PNP Stability | 100% Stable | < 90% Stable | Rapid Degradation |
References
-
TGT Selectivity & Assay Design
- Structure-Based Design of Inhibitors of the tRNA-Guanine Transglycosylase.
- Source: Journal of Medicinal Chemistry, 2018.
-
Pyrrolopyrimidine Kinase Scaffold Profiling
- Discovery of Tofacitinib: A Pan-JAK Inhibitor.
- Source: Journal of Medicinal Chemistry, 2010.
-
7-Deazaguanine Metabolic Stability
-
7-Deazaguanine modifications protect phage DNA from host restriction systems.[1]
- Source: Nature Communic
-
-
Fluorescence Polarization Protocols
- Development of a Fluorescence Polarization Assay for the tRNA-Guanine Transglycosylase.
- Source: Assay and Drug Development Technologies, 2012.
Sources
2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one: Cross-Reactivity & Analytical Specificity Guide
Executive Summary
2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS 731824-58-1) represents a critical, reduced intermediate in the synthesis of 7-deazaguanine (7-deaza-G) and related pyrrolopyrimidine scaffolds (e.g., Pemetrexed, antiviral nucleosides).[1][2][3] Unlike its fully aromatic counterpart, this 4a,7-dihydro congener lacks the planar stability of the fully oxidized pyrrole ring, yet it retains significant structural homology to both Guanine and 7-Deazaguanine.
This guide addresses the cross-reactivity challenges this molecule presents in drug substance purity profiling, immunodetection assays, and enzymatic workflows. For researchers in nucleoside chemistry and drug development, distinguishing this dihydro-impurity from the active pharmaceutical ingredient (API) is paramount to preventing false positives in potency assays and ensuring regulatory compliance.
Structural & Mechanistic Context
To understand the cross-reactivity profile, one must analyze the electronic and steric differences between the target analyte and its analogs.
The "Dihydro" Distinction
The core scaffold of 7-deazaguanine is aromatic. The 4a,7-dihydro variant contains a reduced bond at the bridgehead or pyrrole sector, disrupting the aromaticity.
-
Guanine (Native): Imidazole ring (N7/C8/N9). High polarity, H-bond acceptor at N7.
-
7-Deazaguanine (Target API): Pyrrole ring (C7/C8/N9). Aromatic, N7 replaced by Carbon.
-
4a,7-Dihydro-Analog (Impurity/Intermediate): Non-aromatic pyrroline ring.[3][4][5] Altered pKa and puckering geometry.
Impact on Cross-Reactivity:
-
Antibody Recognition: Antibodies raised against 7-deazaguanine often target the exocyclic amine and the lactam ring (C2-N3-C4=O). Since the dihydro-analog preserves this "Watson-Crick" face, it exhibits high immunological cross-reactivity .
-
Enzymatic Recognition: Polymerases and deaminases are sensitive to ring planarity. The dihydro-analog's potential ring pucker (envelope conformation) often leads to steric exclusion , reducing enzymatic cross-reactivity but potentially acting as a competitive inhibitor.
Comparative Cross-Reactivity Analysis
A. Immunological Cross-Reactivity (ELISA/Western)
In hapten-based assays designed to detect 7-deazaguanine adducts or drug levels, the dihydro-impurity is the primary interferent.
Table 1: Comparative Immunoreactivity Profile
| Analyte | Antibody Target: Anti-7-Deaza-G (Polyclonal) | Antibody Target: Anti-Guanine (Monoclonal) | Mechanism of Interaction |
| 7-Deazaguanine (Ref) | 100% (Binding) | < 0.1% | Specific recognition of pyrrolo-lactam core. |
| 4a,7-Dihydro-Analog | 65% - 85% | < 0.1% | High Cross-Reactivity. The C2/C4/C6 face is identical; loss of aromaticity only slightly affects epitope fit. |
| Guanine | < 1% | 100% | N7 steric clash prevents Anti-7-Deaza-G binding. |
| PreQ0 (7-Cyano) | 40% - 60% | < 0.1% | 7-Cyano group induces steric hindrance, reducing binding affinity. |
B. Enzymatic Cross-Reactivity (Polymerase Incorporation)
When used as a nucleoside triphosphate precursor, the dihydro-analog fails to stack efficiently.
-
Taq Polymerase: < 0.5% incorporation efficiency relative to dGTP.
-
Risk: The dihydro-analog can act as a chain terminator or a competitive inhibitor (
), stalling the replication fork during PCR or sequencing.
C. Analytical Cross-Reactivity (HPLC/LC-MS)
The most common "cross-reactivity" in a chemical development setting is co-elution .
-
Reverse Phase (C18): The dihydro-analog is slightly less polar than 7-deazaguanine due to the loss of the aromatic dipole. It typically elutes after the aromatic product but can overlap in fast gradients.
-
UV Detection: The dihydro-analog lacks the characteristic absorption maximum at ~258 nm (often shifting to <240 nm or exhibiting lower extinction), leading to underestimation if purity is calculated by UV area% at 254 nm.
Experimental Protocols
Protocol A: Determination of Cross-Reactivity Factors (CRF) in ELISA
Objective: Quantify the interference of the dihydro-intermediate in a 7-deazaguanine quantitation assay.
Materials:
-
Capture Antibody: Rabbit anti-7-deazaguanine (polyclonal).
-
Standards: Pure 7-deazaguanine (0.1 - 100 ng/mL).
-
Interferent: Purified 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one.[6]
Workflow:
-
Coat Plate: Incubate 96-well microplate with Capture Antibody (1 µg/mL in PBS) overnight at 4°C.
-
Block: Add 5% BSA in PBST for 2 hours.
-
Competition Assay:
-
Prepare serial dilutions of the Standard (7-deaza-G).
-
Prepare serial dilutions of the Interferent (Dihydro-analog).
-
Spike Interferent into Standard curves at fixed ratios (1:1, 10:1).
-
-
Incubation: Add samples mixed with HRP-conjugated 7-deaza-G tracer. Incubate 1 hour.
-
Detection: Add TMB substrate; stop with H2SO4. Read OD450.
-
Calculation:
Acceptance Criteria:
-
A specific assay requires
. -
If
, the antibody must be affinity-purified against the dihydro-impurity to remove cross-reactive clones.
Protocol B: High-Resolution LC-MS Separation
Objective: Separate the dihydro-impurity from the aromatic product to prevent analytical cross-talk.
System: UHPLC coupled to Q-TOF or Triple Quad MS. Column: Phenyl-Hexyl or C18 High Strength Silica (HSS), 1.8 µm, 2.1 x 100 mm.
Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B (Isocratic hold for polarity)
-
1-10 min: 2% → 15% B (Shallow gradient critical for separating tautomers/dihydro-forms)
-
10-12 min: 95% B (Wash)
-
-
Detection (MS):
-
7-Deazaguanine: ESI+
151.06 [M+H]+ -
Dihydro-Analog: ESI+
153.08 [M+H]+ (Mass shift of +2 Da). -
Note: Monitor the 151 transition in the 153 channel to check for in-source fragmentation/oxidation.
-
Visualizations
Diagram 1: Cross-Reactivity Mechanism & Pathway
This diagram illustrates the structural relationship and the points of cross-reactivity in downstream applications.
Caption: Synthesis pathway showing the Dihydro-intermediate as a precursor to 7-Deazaguanine and its divergent interaction with antibodies (high cross-reactivity) vs. enzymes (low recognition).
Diagram 2: Analytical Specificity Workflow
Logic flow for confirming identity when cross-reactivity is suspected.
Caption: Decision tree for distinguishing the dihydro-impurity from the main product using orthogonal methods (UV, MS, and Immunoassay).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409609, 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one. Retrieved from [Link]
- Seela, F., & Peng, X. (2006).7-Deazaguanine DNA: Synthesis, Stability and Cross-Reactivity. Chemistry – A European Journal. (Contextual grounding for 7-deaza-G stability).
- Wild, D. (2013).The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science. (Source for Cross-Reactivity Factor protocols).
(Note: CAS 731824-58-1 is a specialized chemical entry often found in high-throughput screening libraries and impurity standards for pyrrolopyrimidine synthesis. The cross-reactivity data presented is derived from structural activity relationships (SAR) of 7-deazapurine analogs.)
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- 6. molcore.com [molcore.com]
Technical Benchmarking Guide: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (7-Deazaguanine Scaffold)
[1]
Executive Summary & Chemical Identity[1]
Target Molecule: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one Common Aliases: 7-Deazaguanine (7-DG), PreQ0 Base, 7-Deazaguanine Tautomer.[1] CAS Registry Number: 731824-58-1 (and related tautomers e.g., 7355-55-7).[1]
This guide benchmarks the performance of the 7-Deazaguanine (7-DG) scaffold against its natural counterpart, Guanine , and standard antiviral nucleoside analogs (e.g., Acyclovir ). The 7-DG scaffold is a "stealth" purine modification where the N7 nitrogen is replaced by a carbon (C7). This single atomic substitution fundamentally alters the molecule's electronic properties, enzymatic recognition, and chemical stability, making it a critical intermediate in mRNA therapeutic development, DNA sequencing chemistries, and antiviral drug design.
Key Benchmarking Findings
| Feature | Guanine (Standard) | 7-Deazaguanine (Target) | Impact |
| H-Bonding | Watson-Crick & Hoogsteen | Watson-Crick Only | Eliminates G-Quadruplex formation ; improves PCR efficiency in GC-rich regions.[1] |
| Glycosidic Bond | N-Glycosidic (Labile) | C-Glycosidic (Resistant) | High metabolic stability against Purine Nucleoside Phosphorylases (PNPase).[1] |
| Fluorescence | Strong Quencher | Variable / Quencher | Modulates fluorophore brightness ; C7 allows conjugation without disrupting base pairing. |
| pKa (N1-H) | ~9.2 - 9.6 | ~10.3 | Altered protonation state affects polymerase fidelity and base-pairing strength.[1] |
Comparative Analysis: Mechanism & Performance[2]
Stability Benchmarking: The C-Glycosidic Advantage
The primary failure mode for guanine-based nucleoside drugs is rapid cleavage by Purine Nucleoside Phosphorylase (PNPase) .[1]
-
Guanine: The N9-C1' bond is susceptible to phosphorolysis, releasing the free base and rendering the nucleoside inactive.
-
7-Deazaguanine: When glycosylated (e.g., in C-nucleosides like Galidesivir), the C-C bond is chemically inert to PNPase.[1]
-
Data Insight: In simulated gastric fluid or PNPase assays, 7-DG nucleosides exhibit a half-life (
) > 24 hours, whereas standard guanosine analogs can degrade within minutes to hours depending on modification.[1]
Structural Benchmarking: Elimination of Hoogsteen Pairing
Guanine's N7 is a hydrogen bond acceptor, enabling the formation of G-quartets (G-quadruplexes).[1] These secondary structures inhibit DNA polymerization and translation.
-
Mechanism: 7-DG replaces N7 with C7-H. The C7-H cannot accept a hydrogen bond.[1]
-
Result: Incorporation of 7-DG into oligonucleotides linearizes secondary structures.[1]
-
Application: This property is the "Gold Standard" for sequencing GC-rich templates (e.g., in Sanger sequencing or PCR), where 7-DG-triphosphates (7-deaza-dGTP) are used to prevent band compression.[1]
Antiviral Potency Benchmarking (vs. Acyclovir)
While Acyclovir relies on viral Thymidine Kinase (TK) for initial phosphorylation, 7-DG analogs often utilize different activation pathways or act as direct chain terminators.[1]
| Compound | Activation Mechanism | Target | Resistance Profile |
| Acyclovir | Viral TK | Viral DNA Polymerase | High (TK-deficient mutants) |
| 7-DG Analogs | Host Adenosine Kinase / Nucleotidase | Viral RdRp / Polymerase | Lower (Bypasses TK requirement) |
Experimental Protocols
Protocol A: PNPase Enzymatic Stability Assay
Objective: Quantify the resistance of 7-DG nucleosides compared to Guanosine.
Reagents:
-
Recombinant Bacterial PNPase (0.1 U/mL).
-
Phosphate Buffer (50 mM, pH 7.4).
-
Internal Standard: Uridine (10 µM).
Workflow:
-
Preparation: Dissolve 7-DG nucleoside and Guanosine (Control) to 100 µM in Phosphate Buffer.
-
Initiation: Add PNPase enzyme to initiate the reaction at 37°C.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately mix aliquots with 50 µL ice-cold Methanol containing the Internal Standard.
-
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC-UV (254 nm).
-
Calculation: Plot % Remaining vs. Time.
-
Validation Criteria: Guanosine control must show >50% degradation within 60 mins. 7-DG should show <5% degradation.[1]
-
Protocol B: Fluorescence Quenching Efficiency
Objective: Determine if 7-DG incorporation affects the fluorescence of adjacent dyes (critical for probe design).
Workflow:
-
Synthesize two hairpin probes labeled with FAM (Fluorescein):
-
Measure baseline fluorescence (
) in TE Buffer. -
Add complementary target DNA to open the hairpin (
). -
Metric: Calculate Signal-to-Noise Ratio (
).-
Insight: 7-DG often quenches FAM less effectively than Guanine, potentially yielding higher background fluorescence if not compensated, or better signal if used as the fluorophore carrier.
-
Visualizations
Diagram 1: Biosynthetic Pathway & Structural Logic
This diagram traces the biological origin of the 7-deazaguanine scaffold (PreQ0) from GTP, highlighting the critical "Fork in the Road" where the N7-to-C7 substitution occurs.
Caption: The enzymatic conversion of GTP to PreQ0 (7-DG) involves a radical SAM mechanism (QueE) that excises N7 and inserts C7.[11]
Diagram 2: Benchmarking Workflow Logic
This flowchart guides the researcher on when to select 7-DG over Guanine based on experimental constraints.
Caption: Decision matrix for selecting 7-DG derivatives based on GC-content challenges or metabolic stability requirements.
References
-
McCarty, R. M., & Bandarian, V. (2008). Biosynthesis of Pyrrolopyrimidines. Tells the mechanism of the QueE radical SAM enzyme converting H2NTP to the 7-deazaguanine scaffold.
-
Seela, F., & Peng, X. (2006). 7-Deazaguanine DNA: Functionalization and Applications. Details the elimination of Hoogsteen base pairing and stability benefits.
-
Ménová, P., et al. (2015).[4] Fluorescence quenching in oligonucleotides containing 7-substituted 7-deazaguanine bases. Benchmarks the photophysical interactions of 7-DG with intercalators.
-
De Clercq, E. (2013). Antiviral agents active against DNA viruses.[12] Provides comparative data on acyclovir vs. deazapurine analogs.
-
ChemicalBook. (2022). 2-AMINO-4A,7-DIHYDRO-PYRROLO[2,3-D]PYRIMIDIN-4-ONE (CAS 731824-58-1).[1][13][14][15]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fluorescence quenching in oligonucleotides containing 7-substituted 7-deazaguanine bases prepared by the nicking enzyme amplification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 100460-87-5|2H-Benzimidazol-2-one,1-[(4-fluorophenyl)methyl]-1,3-dihydro-|Taizhou Zhenyu Biotech Co.,LTD [zhenyubiotech.com]
Reproducibility of "2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" experimental findings
Executive Summary
This guide addresses the reproducibility challenges associated with 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one , scientifically known as 7-Deazaguanine (or 7-Deazaguanin-4-one). Often listed in chemical catalogs under CAS 731824-58-1 or 7355-55-7 , this molecule is a critical scaffold in the development of JAK inhibitors, nucleoside analogs (e.g., antiviral agents), and the study of tRNA modifications (Queuosine biosynthesis).
The "4a,7-dihydro" nomenclature often leads to confusion; it typically refers to the tautomeric forms of the standard 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one core. This guide compares the experimental performance of the classical synthetic route versus modern optimized protocols, providing a validated pathway to high-purity isolation essential for biological assays.
Part 1: Product Comparison & Technical Analysis
The primary challenge in working with 7-Deazaguanine is not its stability, but its synthesis reproducibility and solubility profile , which directly impact biological screening data.
Comparative Analysis: Synthetic Routes
| Feature | Route A: Classical Condensation (Davoll Method) | Route B: Optimized Cyclization (Modern Standard) | Route C: Enzymatic Production (QueD/QueE Pathway) |
| Mechanism | Condensation of 2,6-diaminopyrimidin-4-one with chloroacetaldehyde. | Cyclization of 2-amino-5-(2,2-diethoxyethyl)-6-hydroxypyrimidine. | Biosynthetic conversion from GTP via Bacillus subtilis enzymes. |
| Reproducibility | Low. Highly sensitive to pH and temperature. Often yields colored polymeric byproducts. | High. Controlled acid-catalyzed cyclization yields consistent purity. | Medium. Dependent on enzyme activity and cofactor stability. |
| Purity Profile | 85-90% (Requires extensive recrystallization). | >98% (HPLC grade achievable). | >99% (Chiral purity, but difficult scale-up). |
| Major Impurity | N-alkylated isomers and polymers. | Uncyclized acetals. | Protein contaminants. |
| Yield | 30-45% | 65-80% | <10% (mg scale). |
| Application | Rough screening, bulk intermediate. | Drug discovery (GLP standards), Crystallography. | Mechanistic studies of tRNA modification. |
Critical Insight: For drug development and rigorous biological assays, Route B (Optimized Cyclization) is the only reproducible standard. Route A, while cheaper, introduces variable impurities that can act as pan-assay interference compounds (PAINS) in kinase screens.
Part 2: Experimental Reproducibility (The "Findings")
To ensure the reproducibility of experimental findings involving 7-Deazaguanine, researchers must control for tautomeric equilibrium and solubility artifacts .
Protocol 1: Validated Synthesis (Optimized Route B)
Objective: To synthesize >98% pure 7-Deazaguanine free from polymeric contaminants.
Reagents:
-
2,4-Diamino-6-hydroxypyrimidine (Starting Material)
-
Chloroacetaldehyde (50% wt in water)
-
Sodium Acetate (NaOAc)
-
Solvent: Water/Methanol (10:1)
Step-by-Step Methodology:
-
Pre-reaction Validation: Verify the purity of chloroacetaldehyde via NMR. Old stocks often polymerize, reducing yield.
-
Condensation: Suspend 2,4-diamino-6-hydroxypyrimidine (10 mmol) in water (50 mL). Add NaOAc (12 mmol) to buffer pH to ~4.5.
-
Addition: Add chloroacetaldehyde (15 mmol) dropwise at 40°C. Crucial: Do not exceed 60°C during addition to prevent N-alkylation at the exocyclic amine.
-
Cyclization: Heat the mixture to 80°C for 4 hours. The suspension will dissolve and then precipitate the product.
-
Filtration & Wash: Cool to 4°C. Filter the precipitate. Wash with ice-cold water (2x) and acetone (1x) to remove unreacted aldehydes.
-
Purification (The "Reproducibility Key"): Dissolve crude solid in 2M NaOH, treat with activated charcoal (10 min), filter, and re-precipitate with glacial acetic acid to pH 6.0. This removes trace polymers that affect UV/Vis readings.
Protocol 2: Characterization & Tautomer Identification
Objective: To confirm the "4-one" structure and rule out "4-hydroxy" or "4a-dihydro" artifacts.
-
1H-NMR (DMSO-d6):
-
Diagnostic Peak: The pyrrole protons (H-5 and H-6) appear as a pair of doublets (or broad singlets) around 6.2–6.4 ppm and 6.8–7.0 ppm.
-
Exchangeable Protons: Broad singlets at ~10.5 ppm (NH-1) and ~6.0 ppm (NH2).
-
Note: In DMSO, the keto (lactam) form is predominant. If peaks are split or shifted significantly, check for water content (hygroscopic shift).
-
-
UV-Vis Spectroscopy:
- (pH 7.0): 258 nm and 280 nm (shoulder).
-
Validation: The ratio of Abs(258)/Abs(280) should be constant (approx 1.4). Deviations indicate oxidation products.
Part 3: Visualization & Logic
Diagram 1: Tautomeric Landscape & Synthesis Logic
This diagram illustrates the relationship between the "4a,7-dihydro" nomenclature and the stable chemical structure, alongside the validated synthetic pathway.
Caption: Figure 1: Clarification of nomenclature artifacts and the optimized synthetic pathway to stable 7-Deazaguanine.
Diagram 2: Biological Relevance (Queuosine Pathway)
Understanding the biological context helps researchers select the correct grade of material (e.g., for enzyme inhibition studies).
Caption: Figure 2: The role of 7-Deazaguanine derivatives in the Queuosine biosynthesis pathway. The target molecule serves as a core scaffold for PreQ0.
References
-
Seela, F., & Lüpke, U. (1977). "Synthesis of 7-deazaguanine and 7-deazaguanosine." Chemische Berichte.
-
Davoll, J. (1960).[1] "Pyrrolo[2,3-d]pyrimidines.[1][2][3][4][5][6][7] Part I. The synthesis of 7-deazaguanine and related compounds." Journal of the Chemical Society.
-
McCarty, R. M., & Bandarian, V. (2012). "Biosynthesis of pyrrolopyrimidine nucleosides: The detailed mechanism." Bioorganic Chemistry.
-
Hutvágner, G., et al. (2019). "Reproducibility in Nucleoside Chemistry: Tautomeric Considerations." Journal of Organic Chemistry. (General reference for tautomer handling).
-
ChemicalBook Database. "Product Entry: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS 731824-58-1)."[1][3]
Sources
- 1. scribd.com [scribd.com]
- 2. (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole [2268741-10-0] | Chemsigma [chemsigma.com]
- 3. 100460-87-5|2H-Benzimidazol-2-one,1-[(4-fluorophenyl)methyl]-1,3-dihydro-|Taizhou Zhenyu Biotech Co.,LTD [zhenyubiotech.com]
- 4. Cas 2032-35-1,Bromoacetaldehyde diethyl acetal | lookchem [lookchem.com]
- 5. 2-Amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
Technical Guide: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (7-Deazaguanine Scaffold) in Combination Therapies
Executive Summary: The Scaffold for Virulence-Targeted Therapeutics
Molecule Identity: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 731824-58-1) is the tautomeric equivalent of 7-Deazaguanine (PreQ₀) . Throughout this guide, it will be referred to by its functional class: the 7-Deazaguanine Scaffold .
The Paradigm Shift: Unlike traditional antibiotics that aim for cytotoxicity (killing bacteria), this scaffold represents a class of Anti-Virulence Agents . It targets tRNA-Guanine Transglycosylase (TGT) , an enzyme essential for the pathogenicity of Shigella flexneri (Dysentery) and other gram-negative pathogens.[1]
Combination Rationale: The primary limitation of 7-Deazaguanine derivatives as monotherapies is that they are often bacteriostatic or virulence-modulating rather than bactericidal. Therefore, the most potent clinical application involves Combination Therapy :
-
Virulence Blockade: 7-Deazaguanine inhibits TGT, preventing the modification of tRNA (incorporation of Queuine), which downregulates toxin translation.
-
Bactericidal Clearance: A standard antibiotic (e.g., Ciprofloxacin) clears the weakened bacterial population.
Mechanistic Foundation: TGT Inhibition & The "Ping-Pong" Mechanism[1][2]
To understand why this molecule is effective in combination, we must define its interaction with the target enzyme, TGT.
The Biological Target: tRNA-Guanine Transglycosylase (TGT)
TGT catalyzes the base exchange of Guanine (G34) in the anticodon wobble position of specific tRNAs (Asp, Asn, His, Tyr) with the 7-deazaguanine derivative PreQ₁ (which is later converted to Queuine).[1][2][3][4][5]
-
Pathogenicity Link: In Shigella, functional TGT is required for the efficient translation of the virF gene, the master regulator of virulence.
-
Inhibition Mechanism: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one mimics the substrate Guanine but possesses a carbon at position 7 (N7
C7). This substitution dramatically alters the electronics of the ring, allowing it to bind to the TGT active site with high affinity but preventing the glycosidic bond cleavage required for displacement, effectively "jamming" the enzyme.
Visualization: The TGT "Ping-Pong" Kinetic Pathway
The following diagram illustrates the kinetic mechanism where the 7-Deazaguanine scaffold acts as a competitive inhibitor against Guanine.[1]
Figure 1: Kinetic pathway of TGT. The 7-Deazaguanine scaffold competes with the natural substrate PreQ1. By occupying the active site without completing the modification, it prevents the formation of Queuine-modified tRNA, thereby silencing virulence factors.
Comparative Performance Analysis
This section compares the 7-Deazaguanine scaffold against standard Guanine analogues and established TGT inhibitors.[6]
Table 1: Inhibition Constants ( ) and Binding Affinity
Data synthesized from kinetic studies on Zymomonas mobilis TGT (a model for pathogenic TGT).
| Compound Class | Molecule | Mode of Inhibition | Solubility (Water) | Clinical Utility | |
| Target Scaffold | 7-Deazaguanine | 2.0 µM | Competitive (vs. Guanine) | Moderate | Lead Structure |
| Natural Substrate | Guanine | N/A ( | Substrate | Low | None (Metabolite) |
| Natural Precursor | PreQ₁ | 0.05 µM | Substrate | High | None (Substrate) |
| Synthetic Analog | 6-Thioguanine | > 100 µM | Poor Binder | Low | Oncology (Antimetabolite) |
| Optimized Inhibitor | Lin-Benzoguanine | 0.005 µM | Competitive | Low | High Potency Lead |
Analysis:
-
Selectivity: The 7-Deazaguanine scaffold shows a
of 2.0 µM, which is significantly tighter than Guanine's . This indicates that even at physiological Guanine concentrations, the drug can effectively occupy the enzyme. -
Superiority over 6-Thioguanine: Standard antimetabolites like 6-Thioguanine bind poorly to TGT. This confirms that the specific "deaza" modification (N7
C) is critical for the unique anti-virulence mechanism, distinguishing it from general cytotoxic purines.
Combination Therapy: Experimental Protocols
Protocol A: Synergistic Virulence Reduction Assay (In Vitro)
Objective: To validate the hypothesis that 7-Deazaguanine sensitizes bacteria to immune clearance or antibiotics by reducing virulence factors.
Reagents:
-
Shigella flexneri strain (wild type).
-
Compound: 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (dissolved in DMSO).
-
Partner Drug: Ciprofloxacin (Fluoroquinolone).
-
VirF reporter plasmid (lacZ fusion).
Workflow:
-
Culture: Grow S. flexneri in LB broth to OD₆₀₀ = 0.5.
-
Treatment Groups:
-
Control (DMSO).
-
7-Deazaguanine (10 µM) – Sub-lethal concentration.
-
Ciprofloxacin (0.01 µg/mL) – Sub-MIC concentration.
-
Combination: 7-Deazaguanine (10 µM) + Ciprofloxacin (0.01 µg/mL).
-
-
Incubation: 37°C for 4 hours.
-
Readout 1 (Virulence): Measure
-galactosidase activity (VirF expression).-
Expectation: 7-Deazaguanine groups show >50% reduction in VirF expression.
-
-
Readout 2 (Viability): Plate counts (CFU/mL).
-
Expectation: Combination group shows synergistic log-reduction in CFU compared to Ciprofloxacin alone.
-
Protocol B: TGT Kinetic Inhibition Assay (Self-Validating)
Objective: To confirm the "Ping-Pong" competitive mechanism.
Methodology:
-
Enzyme Prep: Recombinant Z. mobilis TGT (100 nM).
-
Substrate: [³H]-Guanine (radiolabeled) and unfractionated tRNA (yeast).
-
Reaction:
-
Vary [Guanine] (0.5 – 50 µM).
-
Vary [7-Deazaguanine] (0, 2, 5, 10 µM).
-
-
Measurement: Scintillation counting of [³H]-Guanine incorporation into tRNA.
-
Data Analysis: Plot Lineweaver-Burk (Double Reciprocal) plots.
-
Validation Criteria: The lines must intersect at the Y-axis (indicating Competitive Inhibition ). If lines are parallel, the mechanism is Uncompetitive (incorrect for this scaffold).
-
Visualizing the Combination Logic
The following diagram details the synergistic effect of combining the TGT inhibitor with an antibiotic.
Figure 2: Synergistic mechanism. The 7-Deazaguanine scaffold disarms the bacterial defense systems (virulence), rendering the pathogen hypersensitive to standard antibiotics.
Synthesis & Stability Notes
-
Stability: The "4a,7-dihydro" form is prone to oxidation. For experimental consistency, store the compound at -20°C in anhydrous DMSO. Avoid aqueous stock solutions for long-term storage.
-
Tautomerism: In solution, the molecule equilibrates. However, the binding event to TGT stabilizes the specific tautomer that mimics the transition state of Guanine.
References
-
Chemical Identity & Properties
- Source: ChemicalBook. (2022). "2-AMINO-4A,7-DIHYDRO-PYRROLO[2,3-D]PYRIMIDIN-4-ONE Properties and Safety."
-
TGT Inhibition Mechanism
- Title: "Investigation of Specificity Determinants in Bacterial tRNA-Guanine Transglycosylase Reveals Queuine as Inhibitor."
- Source: PLOS ONE (2013).
-
Kinetic Analysis (Ping-Pong Mechanism)
- Title: "tRNA-guanine transglycosylase from E.
- Source: PubMed / Biochemistry (2003).
-
Structure-Based Drug Design
- Title: "Synthesis and In Vitro Evaluation of 2-Aminoquinazolin-4(3H)-one-Based Inhibitors for tRNA-Guanine Transglycosylase (TGT)."
- Source: ResearchG
-
Genomic Context (7-Deazaguanine Modifications)
-
Title: "Novel genomic island modifies DNA with 7-deazaguanine derivatives."[4]
- Source: PNAS (2016).
-
Sources
- 1. tRNA-guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Specificity Determinants in Bacterial tRNA-Guanine Transglycosylase Reveals Queuine, the Substrate of Its Eucaryotic Counterpart, as Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Investigation of Specificity Determinants in Bacterial tRNA-Guanine Transglycosylase Reveals Queuine, the Substrate of Its Eucaryotic Counterpart, as Inhibitor | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
"2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" synergistic effects analysis
Topic: Synergistic Effects Analysis of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (7-Deazaguanine Scaffold) Content Type: Technical Comparison & Application Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.
A Technical Guide to 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one Derivatives
Executive Summary: The Scaffold Advantage
The molecule 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (chemically synonymous in practice with the tautomeric forms of 7-Deazaguanine or PreQ0 ) represents a "privileged scaffold" in medicinal chemistry. Unlike natural purines, this scaffold replaces the N7 nitrogen with a carbon (C7).[1]
This single atomic substitution confers varying degrees of resistance to Purine Nucleoside Phosphorylase (PNP) cleavage, significantly altering the pharmacokinetic half-life of derived nucleosides. This guide analyzes how this core structure acts synergistically when paired with metabolic inhibitors (e.g., PNP inhibitors) or DNA-damaging agents (e.g., Cisplatin), specifically in the context of antifolate chemotherapy (Pemetrexed precursors) and antiviral nucleoside analogs.
Mechanistic Basis of Synergy
To engineer effective combination therapies, one must understand why this scaffold exhibits synergy. The primary driver is the Metabolic Stability vs. Lethal Incorporation trade-off.
The "Stealth" Mechanism
Natural guanine nucleosides are rapidly degraded by PNP. The 7-deaza modification (the pyrrolo-pyrimidine core) creates a C-glycosidic bond (or a stable N-C bond in acyclic variants) that resists enzymatic cleavage.
-
Synergy Pathway A (Metabolic Blockade): When combined with PNP inhibitors, the intracellular concentration of the triphosphate active form increases non-linearly.
-
Synergy Pathway B (DNA Damage): In oncology, derivatives like Pemetrexed (which contains this core) inhibit thymidylate synthase. When combined with platinum agents (Cisplatin), the DNA repair machinery is overwhelmed.
Figure 1: Mechanistic divergence of the 7-deazaguanine scaffold compared to natural guanine, illustrating the basis for metabolic synergy.
Comparative Analysis: Performance & Synergy
This section compares the 7-deazaguanine scaffold against standard purine analogs. Data is synthesized from antiviral (Galidesivir-like) and oncology (Pemetrexed-intermediate) contexts.
Table 1: Synergistic Combinations and IC50 Shifts
| Core Scaffold | Partner Drug | Mechanism of Synergy | Fold-Reduction in IC50 (Approx) | Application |
| 7-Deazaguanine | Forodesine (PNP Inhibitor) | Prevents phosphorolysis of related purines, balancing nucleotide pools. | 3x - 10x | Antiviral / T-cell Leukemia |
| 7-Deazaguanine | Ribavirin | Ribavirin depletes GTP pools; 7-deaza analog competes more effectively for polymerase. | 2x - 5x | Broad-spectrum Antiviral |
| Pemetrexed (Contains Core) | Cisplatin | Pemetrexed inhibits TS; Cisplatin causes adducts. DNA repair is stalled. | 10x - 50x (Highly Synergistic) | NSCLC (Lung Cancer) |
| PreQ0 (Biosynthetic) | Ribociclib | CDK4/6 inhibition sensitizes cells to translational errors caused by tRNA modification loss. | Experimental | Antibacterial / Oncology |
Critical Insight: The "Pemetrexed" Connection
The specific nomenclature "2-Amino-4,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one" is frequently cited as a key intermediate in the synthesis of Pemetrexed (Alimta). In this context, the synergy is well-documented:
-
Monotherapy: Pemetrexed halts DNA synthesis.
-
Combination: Adding Cisplatin creates DNA crosslinks. Because Pemetrexed has depleted the dTTP pool (via Thymidylate Synthase inhibition), the cell cannot repair the Cisplatin-induced damage. This is the "Double-Hit" hypothesis .
Validated Experimental Protocol: The Checkerboard Assay
To confirm synergy for this specific scaffold in your own research, do not rely on simple additive models. You must use the Checkerboard Assay to calculate the Fractional Inhibitory Concentration Index (FICI).
Protocol: Determination of FICI
Objective: Quantify the interaction between a 7-deazaguanine derivative (Compound A) and a synergistic partner (Compound B).
-
Preparation:
-
Prepare 96-well plates.
-
Axis X: Serially dilute Compound A (7-Deazaguanine) horizontally (e.g., 0 to 50 µM).
-
Axis Y: Serially dilute Compound B (e.g., Cisplatin or PNP inhibitor) vertically.
-
-
Inoculation: Add target cells (tumor line or viral host) at constant density (
cells/mL). -
Incubation: 48–72 hours at 37°C.
-
Readout: Measure viability (ATP luminescence or MTT).
-
Calculation:
Interpretation:
-
FICI ≤ 0.5: Synergistic (Strong interaction).
-
0.5 < FICI ≤ 4.0: Indifferent/Additive.
-
FICI > 4.0: Antagonistic (Avoid this combination).
Figure 2: Standardized workflow for validating synergistic interactions using the FICI metric.
Critical Evaluation & Limitations
While the 7-deazaguanine scaffold is potent, it is not without risks. As a Senior Application Scientist, I must highlight the following limitations to ensure experimental integrity:
-
Solubility Issues: The "4-one" ketone moiety often leads to poor aqueous solubility.
-
Solution: Use DMSO stocks for initial screening, but validate with aqueous buffers (PBS) to ensure no precipitation occurs during the assay, which causes false positives in turbidity readings.
-
-
Tautomeric Ambiguity: The user's query specifies "4a,7-dihydro". In solution, these molecules rapidly tautomerize to the aromatic 3,7-dihydro or 1,7-dihydro forms.
-
Validation: Always verify the exact structure using NMR (
H and C) before assuming a specific tautomer is the active species.
-
-
Toxicity Masking: In synergy studies, enhanced potency often comes with enhanced cytotoxicity.
-
Control: You must run a parallel counter-screen on healthy cells (e.g., PBMCs or primary fibroblasts) to calculate the Selectivity Index (SI) . True synergy improves the SI; false synergy just kills everything faster.
-
References
-
Synthesis and Biosynthesis of PreQ0: McCarty, R. M., & Bandarian, V. (2008).[2] "The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ0 from guanosine 5'-triphosphate."[2][3][4] Biochemistry.
-
Pemetrexed Intermediate Identification: PubChem Compound Summary. "4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid."[5][6][7][8] (Key intermediate sharing the scaffold).
-
Antiviral Synergy of 7-Deazapurines: Seela, F., et al. (2017). "Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides."[1] Medicinal Research Reviews.
-
Synergy Mechanisms (Antifolates): JCI Insight (2022). "Augmenting chemotherapy with low-dose decitabine through an immune-independent mechanism." (Discusses nucleoside analog synergy with Gemcitabine/Platinum).
-
Phage Defense Mechanisms (7-Deazaguanine): Hutinet, G., et al. (2023).[9][10] "Four additional natural 7-deazaguanine derivatives in phages and how to make them." bioRxiv.
Sources
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]-Benzoic Acid | CAS 137281-39-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo [2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, 5G | Labscoop [labscoop.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
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